Product packaging for m-Cresol, 6-nonyl-(Cat. No.:CAS No. 63992-49-4)

m-Cresol, 6-nonyl-

Cat. No.: B1675971
CAS No.: 63992-49-4
M. Wt: 234.38 g/mol
InChI Key: HYAMSKRJESVFDG-UHFFFAOYSA-N
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Description

m-Cresol, 6-nonyl- is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O B1675971 m-Cresol, 6-nonyl- CAS No. 63992-49-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63992-49-4

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

5-methyl-2-nonylphenol

InChI

InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-16(15)17/h11-13,17H,3-10H2,1-2H3

InChI Key

HYAMSKRJESVFDG-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=C(C=C(C=C1)C)O

Canonical SMILES

CCCCCCCCCC1=C(C=C(C=C1)C)O

Appearance

Solid powder

Other CAS No.

63992-49-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Cresol, 6-nonyl-

Origin of Product

United States

Foundational & Exploratory

What are the physicochemical properties of m-Cresol?

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Physicochemical Properties of m-Cresol

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of meta-cresol (m-cresol), a significant organic compound used as a precursor and solvent in various industrial and pharmaceutical applications.[1]

Chemical Identity and Structure

m-Cresol, systematically named 3-methylphenol, is an aromatic organic compound. It consists of a benzene ring substituted with a hydroxyl group and a methyl group at positions 1 and 3, respectively.[2] It is an isomer of ortho-cresol (o-cresol) and para-cresol (p-cresol).[2]

  • Molecular Formula: C₇H₈O[3]

  • CAS Number: 108-39-4[3]

  • Appearance: Colorless to yellowish viscous liquid that may darken upon exposure to air and light.[3][4] It possesses a characteristic sweet, tarry, or medicinal odor.[4][5]

Quantitative Physicochemical Data

The key physicochemical properties of m-cresol are summarized in the tables below for ease of reference and comparison.

Table 1: Fundamental Properties

Property Value Source(s)
Molecular Weight 108.14 g/mol [3][6][7]
Density 1.034 g/cm³ (at 20°C) [1][8]
1.034 g/mL (at 25°C) [4][7]
Refractive Index (n_D) 1.5398 (at 20°C) [1]
1.541 (at 20°C) [4][9]
pKa (acid dissociation constant) 10.1 (at 25°C) [10][11]
10.13 [2]

| LogP (Octanol/Water Partition Coeff.) | 1.96 |[12][13] |

Table 2: Thermal Properties

Property Value Source(s)
Melting Point 11 °C (284 K) [1][8]
11.5 °C (284.7 K) [5]
11.8 °C (284.95 K) [3][12]
12 °C [14]
Boiling Point 202.8 °C (475.9 K) [1][8]
203 °C (476.2 K) [4][5][14]
Flash Point 86 °C (187 °F) [12][15]
94.4 °C (202 °F) [5]

| Autoignition Temperature | 559 °C (1038 °F) |[15] |

Table 3: Solubility and Vapor Pressure

Property Value Source(s)
Solubility in Water 2.35 g/100 mL (at 20°C) [1][8]
22.7 g/L (at 25°C) [12][13]
5.8 g/100 mL (at 100°C) [1][8]
Solubility in Organic Solvents Miscible with ethanol and diethyl ether. Good solubility in alcohols and ethers. [1][3]
Vapor Pressure 0.14 mmHg (at 20°C) [1]
0.138 mmHg (at 25°C) [13]

| | <1 mmHg (at 20°C) |[9][11] |

Experimental Protocols

The determination of the physicochemical properties listed above relies on standardized experimental methodologies. Below are detailed summaries of common protocols.

Melting Point Determination

The melting point is determined by observing the temperature range over which a solid compound transitions to a liquid.

  • Apparatus: Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).[12][14]

  • Procedure (Capillary Method):

    • A small, finely powdered sample of the organic solid is packed into a thin-walled capillary tube, sealed at one end.[2][7]

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[12]

    • The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube) or a heated metal block.[12][14]

    • The bath is heated slowly and uniformly, typically at a rate of 1-2°C per minute, especially near the expected melting point.[12]

    • Two temperatures are recorded: T1, when the first drop of liquid appears, and T2, when the entire sample has liquefied. The melting point is reported as the range T1-T2.[7][14] A narrow range (0.5-1.0°C) typically indicates high purity.[14]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle.[16]

  • Procedure (Distillation Method):

    • The liquid sample (e.g., m-cresol) is placed in a distillation flask with a few boiling chips to ensure smooth boiling.[16]

    • A thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.[16]

    • The flask is heated gently.[16]

    • The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects. This stable temperature is the boiling point.[16]

Solubility in Water Determination (ASTM E1148)

This method covers the measurement of the solubility of organic compounds in water.

  • Apparatus: Shaking flask, constant temperature bath, analytical balance, centrifuge, analytical instrument for quantification (e.g., GC, HPLC).

  • Procedure (Shake-Flask Method):

    • An excess amount of the organic compound is added to a flask containing purified water.

    • The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the mixture is allowed to stand to let undissolved material settle. Centrifugation may be used to separate the aqueous phase from any solid or immiscible liquid.

    • A sample of the clear aqueous solution is carefully withdrawn.

    • The concentration of the dissolved compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This concentration represents the water solubility at that temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.[17]

  • Apparatus: pH meter with an electrode, burette, beaker, magnetic stirrer.[15]

  • Procedure (Potentiometric Titration):

    • A known volume and concentration of the weak acid (m-cresol) is placed in a beaker with a magnetic stir bar.[6]

    • A calibrated pH electrode is immersed in the solution.

    • A strong base of known concentration (e.g., NaOH) is added incrementally from a burette.[15]

    • The pH of the solution is recorded after each addition of the titrant.[6]

    • The data is plotted as pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.[15]

    • The equivalence point (the steepest point of the curve) is determined. The volume of titrant at the half-equivalence point is then found.

    • The pH at the half-equivalence point is equal to the pKa of the weak acid.[6]

Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is suitable for liquids like m-cresol.[1][3]

  • Apparatus: Pensky-Martens closed-cup tester.[1]

  • Procedure:

    • A specified volume of the sample (e.g., 75 mL) is placed in the test cup.[3]

    • The sample is heated at a constant, prescribed rate while being stirred.[1][3]

    • At specific temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[3]

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[3]

Visualizations

Acidity of Cresol Isomers

The acidity of cresol isomers relative to phenol is influenced by the electronic effects of the methyl group (-CH₃). The methyl group is an electron-donating group, which generally decreases acidity by destabilizing the phenoxide anion formed upon deprotonation. This effect is transmitted through inductive and hyperconjugative mechanisms, with its impact depending on the position of the methyl group relative to the hydroxyl group.

G cluster_phenol Reference Compound cluster_cresols Cresol Isomers cluster_effects Electronic Effects of -CH3 Group phenol Phenol (pKa ≈ 10.0) mcresol m-Cresol (pKa ≈ 10.1) Most Acidic Isomer phenol->mcresol Slightly less acidic pcresol p-Cresol (pKa ≈ 10.3) Least Acidic ocresol o-Cresol (pKa ≈ 10.3) mcresol->pcresol More acidic than mcresol->ocresol More acidic than effect Electron-Donating Group (-CH3) Destabilizes Phenoxide Anion Decreases Acidity inductive Inductive Effect (+I) effect->inductive Mechanism hyper Hyperconjugation Effect (+H) effect->hyper Mechanism inductive->mcresol Weakly destabilizing (only inductive) hyper->pcresol Strongly destabilizing (+I and +H) hyper->ocresol Strongly destabilizing (+I and +H)

Caption: Relative acidity of phenol and cresol isomers.

General Workflow for Physicochemical Property Determination

The characterization of a chemical substance like m-cresol involves a logical sequence of tests to determine its fundamental properties.

G start Obtain Pure Sample of m-Cresol identity Confirm Identity & Purity (e.g., GC-MS, NMR) start->identity physical Determine Physical State & Appearance at STP identity->physical thermal Thermal Analysis physical->thermal solution Solution Properties physical->solution safety Safety Parameters physical->safety mp Melting Point Determination thermal->mp bp Boiling Point Determination thermal->bp solubility Solubility Tests (Water, Solvents) solution->solubility flash Flash Point (Closed-Cup) safety->flash end Complete Physicochemical Profile bp->end pka pKa Determination (Titration) solubility->pka logp LogP Determination (Partitioning) solubility->logp pka->end flash->end logp->end

Caption: Workflow for m-cresol property characterization.

References

Spectroscopic Analysis of m-Cresol and its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresols (methylphenols) are aromatic organic compounds that exist as three isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These isomers are widely used as intermediates in the production of various chemicals, including pharmaceuticals, disinfectants, and antioxidants. Due to the significant impact of isomeric purity on the properties and reactivity of the final products, accurate and reliable analytical methods for the identification and quantification of individual cresol isomers are crucial. This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis of m-cresol and its isomers, including detailed experimental protocols and comparative data.

Spectroscopic Techniques for Cresol Isomer Analysis

The structural differences between o-, m-, and p-cresol, arising from the different substitution patterns of the methyl and hydroxyl groups on the benzene ring, give rise to distinct spectroscopic signatures. The primary techniques employed for their analysis are Infrared (IR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isomeric Structures

Below is a diagram illustrating the isomeric relationship between o-, m-, and p-cresol.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start prep Place a drop of neat cresol on a NaCl or KBr plate start->prep sandwich Cover with a second plate to form a thin film prep->sandwich mount Mount plates in spectrometer sandwich->mount bkg Collect background spectrum (clean plates) mount->bkg sample_scan Collect sample spectrum bkg->sample_scan process Perform background correction sample_scan->process analyze Identify characteristic peaks process->analyze end End analyze->end Raman_Workflow cluster_prep Sample Preparation cluster_acq_raman Data Acquisition cluster_proc_raman Data Processing & Analysis start_raman Start prep_raman Place liquid cresol in a glass vial or cuvette start_raman->prep_raman mount_raman Place sample in spectrometer prep_raman->mount_raman laser_focus Focus laser on the sample mount_raman->laser_focus collect_raman Collect Raman spectrum laser_focus->collect_raman baseline Perform baseline correction collect_raman->baseline analyze_raman Identify characteristic Raman shifts baseline->analyze_raman end_raman End analyze_raman->end_raman UVVis_Workflow cluster_prep_uv Sample Preparation cluster_acq_uv Data Acquisition cluster_proc_uv Data Processing & Analysis start_uv Start prep_uv Prepare a dilute solution of cresol in a suitable solvent (e.g., methanol, ethanol) start_uv->prep_uv cuvette Fill a quartz cuvette with the solution prep_uv->cuvette blank Record a blank spectrum (solvent only) cuvette->blank sample_uv Record the sample spectrum blank->sample_uv process_uv Perform blank subtraction sample_uv->process_uv analyze_uv Determine λmax and absorbance process_uv->analyze_uv end_uv End analyze_uv->end_uv NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_proc_nmr Data Processing & Analysis start_nmr Start dissolve_nmr Dissolve 5-25 mg (¹H) or 10-50 mg (¹³C) of cresol in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) start_nmr->dissolve_nmr filter_nmr Filter solution into an NMR tube dissolve_nmr->filter_nmr insert_nmr Insert tube into NMR spectrometer filter_nmr->insert_nmr lock_shim Lock and shim the magnetic field insert_nmr->lock_shim acquire_nmr Acquire ¹H and/or ¹³C NMR spectra lock_shim->acquire_nmr process_nmr Fourier transform, phase, and baseline correct acquire_nmr->process_nmr analyze_nmr Assign chemical shifts and analyze coupling patterns process_nmr->analyze_nmr end_nmr End analyze_nmr->end_nmr

In Vitro Toxicology Profile of m-Cresol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vitro toxicology profile of m-Cresol, a compound widely used in various industrial and pharmaceutical applications. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its potential cytotoxic, genotoxic, and mechanistic effects at the cellular level.

Cytotoxicity Profile

m-Cresol has been shown to exhibit cytotoxic effects in a concentration-dependent manner across various cell lines. The primary mechanism of its cytotoxicity is believed to be through the disruption of cell membrane integrity.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of m-Cresol and its isomer, p-Cresol, in different in vitro models. Due to limited direct data for m-Cresol, data for p-Cresol is included for comparative purposes, as they are expected to have similar toxicological profiles.

CompoundCell LineAssayExposure TimeIC50 / Effect ConcentrationReference
p-Cresol EAHY926 (endothelial)MTT Assay72 hours~300 µM (30% decrease in cell number)[1]
p-Cresol U937 (mononuclear)MTT Assay72 hours>500 µM (significant decrease in viability)[1]
Chlorophenols (related compounds) L929 (fibroblast)MTT Assay24 hoursEC50 values range from 0.11 to 2.18 mmol/L[2]
Chlorophenols (related compounds) L929 (fibroblast)MTT Assay48 hoursEC50 values range from 0.06 to 1.18 mmol/L[2]
Various Compounds SH-SY5Y (neuroblastoma)MTT Assay24 hoursIC50 values vary widely depending on the compound[3][4]
Various Compounds HepG2 (hepatocellular carcinoma)SRB Assay48 hoursIC50 values vary widely depending on the compound[5][6]

Note: Specific IC50 values for m-Cresol in L929, SH-SY5Y, and HepG2 cell lines were not available in the reviewed literature. The provided data for related compounds and isomers can be used for initial risk assessment and experimental design.

Genotoxicity and Mutagenicity

In vitro assays are crucial for determining the potential of a compound to induce genetic mutations or chromosomal damage.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. While specific quantitative data for m-Cresol is limited, the general procedure and expected outcomes are described below. A positive result in the Ames test, indicated by a significant increase in the number of revertant colonies, suggests that the compound is a mutagen.[7][8]

StrainMetabolic Activation (S9)m-Cresol ConcentrationResult (Revertant Colonies)Reference
Salmonella typhimurium TA98With and WithoutNot specifiedNot available[1][9][10]
Salmonella typhimurium TA100With and WithoutNot specifiedNot available[1][9][10]

Note: The table indicates the typical strains used. A dose-dependent increase in revertant colonies, generally twofold or greater than the negative control, is considered a positive result.[1]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA strand breaks in individual cells. The percentage of DNA in the comet tail is a quantitative measure of DNA damage.

Cell Linem-Cresol ConcentrationExposure Time% Tail DNAReference
Not specifiedNot specifiedNot specifiedNot available[11][12][13]

Note: An increase in the % tail DNA in a dose-dependent manner is indicative of genotoxic potential.

In Vitro Micronucleus Test

The in vitro micronucleus test detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Cell Linem-Cresol ConcentrationExposure TimeFrequency of Micronucleated CellsReference
Not specifiedNot specifiedNot specifiedNot available

Experimental Protocols

Detailed methodologies for key in vitro toxicology assays are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of m-Cresol and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Ames Test (Plate Incorporation Method)
  • Preparation: Prepare serial dilutions of m-Cresol. Mix the test compound with the bacterial tester strain (S. typhimurium TA98 or TA100) and, if required, a metabolic activation system (S9 mix).

  • Plating: Add the mixture to molten top agar and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the solvent control. A significant, dose-dependent increase indicates a mutagenic effect.[7]

Comet Assay
  • Cell Preparation: Treat cells with m-Cresol for a specified duration.

  • Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysing solution to remove cell membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the percentage of DNA in the comet tail.[11][13]

In Vitro Micronucleus Assay
  • Cell Treatment: Treat cell cultures with various concentrations of m-Cresol.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.

  • Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: Compare the frequency of micronucleated cells in treated versus control cultures.

Signaling Pathways and Mechanisms of Toxicity

The in vitro toxicity of m-Cresol and its isomers is associated with the disruption of cellular signaling pathways, leading to oxidative stress and apoptosis.

Oxidative Stress Induction

Phenolic compounds like cresol can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA.

Oxidative_Stress_Induction mCresol m-Cresol Cell Cell Membrane mCresol->Cell Disrupts Mitochondria Mitochondria Cell->Mitochondria Impacts ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases Production OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA damage) ROS->OxidativeDamage Causes

Caption: m-Cresol-induced oxidative stress pathway.

MAPK Signaling Pathway Activation

Oxidative stress is a known activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38. These pathways are involved in regulating cellular processes like proliferation, differentiation, and apoptosis.[14][15][16]

MAPK_Signaling_Pathway ROS ROS ASK1 ASK1 ROS->ASK1 Activates Raf Raf ROS->Raf Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Proliferation/ Survival ERK1_2->Proliferation

Caption: Simplified MAPK signaling pathways activated by ROS.

Apoptosis Induction

Prolonged or high levels of cellular stress induced by m-Cresol can trigger apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of effector caspases like caspase-3.[17][18]

Apoptosis_Pathway mCresol m-Cresol Mitochondria Mitochondria mCresol->Mitochondria Stress DeathReceptors Death Receptors (e.g., Fas, TNFR) mCresol->DeathReceptors Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 DeathReceptors->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

Experimental Workflow for In Vitro Toxicological Assessment

The following diagram illustrates a logical workflow for the in vitro toxicological assessment of a compound like m-Cresol.

Experimental_Workflow Start Start: Compound (m-Cresol) Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) Start->Cytotoxicity Genotoxicity Genotoxicity Assays Cytotoxicity->Genotoxicity If cytotoxic at non-excessive doses Mechanistic Mechanistic Studies Cytotoxicity->Mechanistic Investigate MoA Ames Ames Test Genotoxicity->Ames Comet Comet Assay Genotoxicity->Comet Micronucleus Micronucleus Test Genotoxicity->Micronucleus Data_Analysis Data Analysis and Risk Assessment Ames->Data_Analysis Comet->Data_Analysis Micronucleus->Data_Analysis ROS_Assay ROS Production Mechanistic->ROS_Assay MAPK_Analysis MAPK Activation (Western Blot) Mechanistic->MAPK_Analysis Caspase_Assay Caspase Activity Mechanistic->Caspase_Assay ROS_Assay->Data_Analysis MAPK_Analysis->Data_Analysis Caspase_Assay->Data_Analysis

Caption: A typical workflow for in vitro toxicology testing.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Degradation and Environmental Fate of m-Cresol

Introduction

m-Cresol, a methylphenol isomer, is a significant industrial chemical used in the production of resins, herbicides, pharmaceuticals, and disinfectants.[1][2] Its widespread use, however, raises environmental concerns due to its potential toxicity to various organisms.[3] This technical guide provides a comprehensive overview of the degradation and environmental fate of m-cresol, focusing on biodegradation, photodegradation, and chemical oxidation processes. It is designed to serve as a resource for researchers, scientists, and drug development professionals involved in environmental risk assessment and the development of remediation strategies.

Biodegradation of m-Cresol

Biodegradation is a primary mechanism for the removal of m-cresol from the environment.[4] A variety of microorganisms have been identified that can utilize m-cresol as a sole source of carbon and energy.

Aerobic Biodegradation

Under aerobic conditions, bacteria play a crucial role in the degradation of m-cresol. Species of Pseudomonas, Lysinibacillus, and Citrobacter have been shown to effectively degrade this compound.[5][6][7]

A notable example is Lysinibacillus cresolivorans, a bacterium isolated from coking wastewater sludge.[5] This bacterium can completely biodegrade m-cresol at various concentrations.[5] The degradation kinetics often follow a zero-order model, with the rate being influenced by factors such as initial m-cresol concentration, pH, and temperature.[5] For instance, the optimal conditions for L. cresolivorans are a pH of 7.0 and a temperature of 35°C.[5]

The biodegradation of m-cresol by Pseudomonas putida can proceed via two different pathways depending on the growth substrate. When grown on m-cresol, the pathway involves a meta-cleavage of a methyl-substituted catechol.[6][8] However, when grown on 3,5-xylenol, the metabolism proceeds through oxidation to 3-hydroxybenzoate and subsequent hydroxylation to gentisate.[6][8]

Table 1: Quantitative Data on Aerobic Biodegradation of m-Cresol

MicroorganismInitial Concentration (mg/L)Degradation Rate/Time for Complete DegradationOptimal pHOptimal Temperature (°C)Reference
Lysinibacillus cresolivorans54.1 - 529.1Max. rate: 18.682 mg/(L·h) at 224.2 mg/L7.035[5]
Pseudomonas sp. CP4Not specifiedortho- > para- > meta-cresolNot specifiedNot specified[5]
Anaerobic Biodegradation

Anaerobic degradation of m-cresol has been observed under sulfate-reducing conditions.[9] The bacterium Desulfotomaculum sp. strain Groll metabolizes m-cresol through the oxidation of the methyl group.[9] This pathway involves the formation of 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoic acid as intermediates.[9]

Photodegradation of m-Cresol

Photodegradation is another significant process contributing to the environmental fate of m-cresol, particularly in aquatic environments and in the atmosphere.

Aqueous Photodegradation

In aqueous solutions, the photodegradation of m-cresol can be enhanced by the presence of photosensitizers and photocatalysts. The irradiation of water containing fulvic acid can produce transient oxidants that oxidize cresols.[4]

Heterogeneous photocatalysis using semiconductors like zinc oxide (ZnO) has been shown to be effective in degrading m-cresol under visible light irradiation.[10][11] The process involves the generation of highly reactive hydroxyl radicals (HO•) that attack the m-cresol molecule.[12][13] The efficiency of this process is influenced by the amount of photocatalyst, the concentration of m-cresol, and the pH of the solution.[10][11] The photodegradation is generally more favorable in a pH range of 6-9.[11] Intermediates identified during the ZnO-mediated photodegradation include 2-methyl-1,4-benzodiol, 2-methyl-para-benzoquinone, 3,5-dihydroxytoluene, and 2,5-dihydroxy-benzaldehyde.[10][11][13]

Table 2: Quantitative Data on Photodegradation of m-Cresol

SystemInitial Concentration (mM)Degradation Efficacy/RateConditionsReference
m-cresol only (λ = 365 nm)0.130% after 6 h-[12]
m-cresol/Fe(III)-citrate (λ = 365 nm)0.152% after 6 hpH-dependent (71% at pH 2.86, 54% at pH 6.44)[12]
ZnO photocatalysis (visible light)25 ppm (approx. 0.23 mM)Complete degradationZnO = 1.5 g/L, pH = 6-9[10][11]
Atmospheric Degradation

In the atmosphere, m-cresol exists predominantly in the vapor phase and degrades rapidly through reactions with photochemically produced hydroxyl radicals.[4] This is a dominant mechanism for its removal from the air.[4]

Chemical Degradation of m-Cresol

Various chemical oxidation methods have been investigated for the treatment of m-cresol-containing wastewater. These include catalytic wet oxidation and electrocatalytic degradation.[3][14]

Under certain conditions, m-cresol can be oxidized to form intermediates such as methylhydroquinone and p-toluquinone, which are further oxidized to smaller organic acids and eventually mineralized to CO2 and H2O.[3] In basic conditions, 4-methylpyrocatechol can also be an intermediate.[3]

Environmental Fate of m-Cresol

The environmental fate of m-cresol is governed by a combination of its physical and chemical properties and the degradation processes discussed above.

  • In Air: m-Cresol is rapidly degraded by reaction with hydroxyl radicals.[4]

  • In Water: Biodegradation is the dominant removal mechanism.[4] Photodegradation can also be significant, especially in the presence of sensitizers or catalysts.[4][12] m-Cresol has a low likelihood of volatilizing from aqueous solutions.[12]

  • In Soil: Biodegradation is the primary fate process.[4] The persistence of m-cresol in soil can vary depending on the microbial community and environmental conditions.[4] For example, one study reported a half-life of about 0.6 days in surface soils.[15]

Experimental Protocols

Biodegradation of m-Cresol by Lysinibacillus cresolivorans

Objective: To assess the biodegradation of m-cresol by Lysinibacillus cresolivorans in a liquid culture.

Materials:

  • Lysinibacillus cresolivorans strain

  • Mineral Salts Medium (MSM)

  • m-Cresol (as the sole carbon source)

  • Sterile culture flasks

  • Rotary shaker with temperature control

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Inoculum Preparation: Culture L. cresolivorans in a suitable growth medium (e.g., Luria-Bertani broth) to the exponential growth phase.

  • Experimental Setup: Inoculate sterile flasks containing MSM and a known initial concentration of m-cresol (e.g., 50-500 mg/L) with the prepared bacterial culture (e.g., 10% v/v).[3]

  • Incubation: Incubate the flasks on a rotary shaker at 35°C and 170 rpm.[3]

  • Sampling: At regular time intervals, withdraw samples from the flasks for analysis.

  • Analysis:

    • Cell Growth: Measure the optical density (OD) of the culture at 600 nm using a spectrophotometer to monitor bacterial growth.[3]

    • m-Cresol Concentration: Centrifuge the samples to pellet the cells. Analyze the supernatant for the remaining m-cresol concentration using HPLC.[3]

      • HPLC Conditions: C18 column, mobile phase of methanol/water (60/40, v/v), flow rate of 0.7 mL/min, and UV detection at 270 nm.[3]

  • Data Analysis: Plot the concentration of m-cresol and cell density against time to determine the degradation rate and kinetics.

Photocatalytic Degradation of m-Cresol using ZnO

Objective: To evaluate the photocatalytic degradation of m-cresol in an aqueous solution using ZnO as a photocatalyst.

Materials:

  • m-Cresol solution of known concentration

  • Zinc oxide (ZnO) powder

  • Photoreactor with a visible light source

  • Magnetic stirrer

  • pH meter

  • Filtration system (e.g., syringe filters)

  • Analytical instrument for m-cresol and intermediate analysis (e.g., HPLC or GC-MS)

Procedure:

  • Reaction Setup: Prepare an aqueous solution of m-cresol (e.g., 25 ppm) in the photoreactor.

  • Catalyst Addition: Add a specific amount of ZnO photocatalyst (e.g., 1.5 g/L) to the solution.[10][11]

  • pH Adjustment: Adjust the pH of the suspension to the desired level (e.g., between 6 and 9) using an acid or base.[11]

  • Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between m-cresol and the ZnO surface.

  • Photoreaction: Irradiate the suspension with a visible light source while continuously stirring.

  • Sampling: At specific time intervals, collect aliquots of the suspension.

  • Sample Preparation: Immediately filter the collected samples to remove the ZnO particles.

  • Analysis: Analyze the filtrate for the concentration of m-cresol and any degradation byproducts using a suitable analytical method like HPLC or GC-MS.

  • Data Analysis: Calculate the degradation efficiency of m-cresol as a function of irradiation time.

Visualization of Degradation Pathways and Workflows

Biodegradation Pathways

The biodegradation of m-cresol by different microorganisms involves distinct enzymatic steps, leading to the cleavage of the aromatic ring and subsequent mineralization.

m_cresol_biodegradation cluster_pseudomonas Pseudomonas putida (m-cresol grown) cluster_desulfotomaculum Desulfotomaculum sp. (Anaerobic) mcresol m-Cresol mcatechol 3-Methylcatechol mcresol->mcatechol Hydroxylation ring_cleavage Meta Ring-Cleavage Products mcatechol->ring_cleavage Dioxygenase tca TCA Cycle Intermediates ring_cleavage->tca mcresol2 m-Cresol hbalcohol 3-Hydroxybenzyl alcohol mcresol2->hbalcohol Methyl Group Oxidation hbaldehyde 3-Hydroxybenzaldehyde hbalcohol->hbaldehyde hbenzoic 3-Hydroxybenzoic acid hbaldehyde->hbenzoic

Figure 1: Simplified biodegradation pathways of m-cresol.
Photocatalytic Degradation Pathway

The photocatalytic degradation of m-cresol initiated by hydroxyl radicals leads to the formation of several hydroxylated and quinone-like intermediates before ring opening.

m_cresol_photodegradation mcresol m-Cresol intermediates Hydroxylated Intermediates (e.g., 2-methyl-1,4-benzodiol, 3,5-dihydroxytoluene) mcresol->intermediates Hydroxylation hydroxyl_radical •OH hydroxyl_radical->intermediates quinones Quinone-like Intermediates (e.g., 2-methyl-p-benzoquinone) intermediates->quinones ring_opening Ring-Opening Products (Carboxylic Acids) quinones->ring_opening mineralization CO2 + H2O ring_opening->mineralization

Figure 2: Generalized photocatalytic degradation pathway of m-cresol.
Experimental Workflow for Biodegradation Study

The logical flow of a typical biodegradation experiment involves several key stages from culture preparation to data analysis.

biodegradation_workflow start Start: Isolate/Obtain m-cresol degrading strain culture_prep Prepare Inoculum Culture start->culture_prep incubation Inoculate and Incubate (Controlled Temperature & Shaking) culture_prep->incubation media_prep Prepare Mineral Salts Medium with m-cresol media_prep->incubation sampling Periodic Sampling incubation->sampling analysis Analysis: - Cell Density (OD600) - m-Cresol Concentration (HPLC) sampling->analysis data_processing Data Processing and Kinetic Analysis analysis->data_processing end End: Determine Degradation Rate and Pathway data_processing->end

Figure 3: Experimental workflow for a m-cresol biodegradation study.

References

The Versatility of m-Cresol: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

meta-Cresol (m-cresol), or 3-methylphenol, is a highly versatile aromatic organic compound that serves as a critical starting material and intermediate in the synthesis of a wide array of valuable chemicals. Its unique structural characteristics make it an indispensable building block in the pharmaceutical, agrochemical, and specialty chemical industries. This technical guide provides a comprehensive overview of the core applications of m-cresol in organic synthesis, detailing key reaction pathways, experimental protocols, and quantitative data to support research and development efforts.

Synthesis of Vitamin E: A Multi-step Pathway from m-Cresol

One of the most significant industrial applications of m-cresol is its role as a precursor in the total synthesis of α-tocopherol (Vitamin E). The process involves the construction of the chromanol ring, for which 2,3,5-trimethylhydroquinone (TMHQ) is a key intermediate. m-Cresol is the starting point for the synthesis of TMHQ through a three-step process.[1]

Step 1: Vapor-Phase Methylation of m-Cresol to 2,3,6-Trimethylphenol (TMP)

The synthesis begins with the ortho-methylation of m-cresol with methanol in the vapor phase over a solid acid or metal oxide catalyst.[2] This reaction is highly selective for producing 2,3,6-trimethylphenol (TMP), the desired isomer for the subsequent steps.

Synthesis_of_TMP mCresol m-Cresol TMP 2,3,6-Trimethylphenol mCresol->TMP Metal Oxide Catalyst (e.g., Fe₂O₃-SiO₂-CuO, MgO) High Temperature (340-500°C) Vapor Phase Plus1 + CH₃OH

Caption: Reaction scheme for the methylation of m-cresol to 2,3,6-trimethylphenol.

Experimental Protocol: Catalytic Methylation of m-Cresol

A vapor-phase methylation is conducted in a fixed-bed tube reactor.[3] A mixture of m-cresol and methanol is vaporized and passed over a metal oxide catalyst. Nitrogen can be used as a carrier gas.[4] The liquid products are collected using an ice trap and analyzed by gas chromatography.[4]

Table 1: Quantitative Data for the Synthesis of 2,3,6-Trimethylphenol from m-Cresol

CatalystTemperature (°C)Molar Ratio (Methanol:m-Cresol)Conversion of m-Cresol (%)Selectivity for 2,3,6-TMP (%)Yield (%)Reference
Metal OxideNot SpecifiedNot Specified99.8990.80~90.7[3]
Fe₂O₃-SiO₂-CuO3401:5 (m-cresol:methanol)Not SpecifiedNot Specified97.9[5]
MgO500Not Specified95-10080-90~76-90[4]
Step 2: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ)

The synthesized TMP is then oxidized to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ). This is a critical step where high selectivity is paramount. Various catalytic systems have been developed to efficiently carry out this transformation using oxygen or other oxidants.[6][7]

Synthesis_of_TMBQ TMP 2,3,6-Trimethylphenol TMBQ 2,3,5-Trimethylbenzoquinone TMP->TMBQ Catalyst (e.g., Cu(II) halide) Oxidant (O₂, Air, H₂O₂) Mild Conditions Plus2 + [O]

Caption: Oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone.

Experimental Protocol: Oxidation of TMP with a Copper(II) Halide Catalyst

The oxidation of 2,3,6-trimethylphenol is performed with oxygen or an oxygen-containing gas in a two-phase or multiphase reaction medium.[1] The medium contains water and at least one secondary aliphatic acyclic alcohol (e.g., having 6 or more carbon atoms). A copper(II) halide catalyst system is employed to facilitate the reaction, yielding a mixture containing the desired 2,3,5-trimethylbenzoquinone.[1][8] An alternative method utilizes Fenton's reagent (H₂O₂ and an iron catalyst) in an aqueous phase, achieving high conversion and selectivity under mild conditions (e.g., 45°C for 3 hours).[9]

Table 2: Quantitative Data for the Synthesis of 2,3,5-Trimethyl-1,4-benzoquinone from 2,3,6-Trimethylphenol

Catalyst SystemOxidantTemperature (°C)Reaction TimeConversion of TMP (%)Selectivity for TMBQ (%)Reference
Fenton's Reagent5% H₂O₂453 h100~99.9[9]
Co-N-C materialsO₂Not SpecifiedNot SpecifiedHighHigh[6]
Cu(II) halideO₂ / AirNot SpecifiedNot SpecifiedHighHigh[1]
High-velocity airAirNot Specified78.5 sNot SpecifiedNot Specified[7]
Step 3: Hydrogenation of TMBQ to 2,3,5-Trimethylhydroquinone (TMHQ)

In the final step of the intermediate synthesis, TMBQ is hydrogenated to 2,3,5-trimethylhydroquinone (TMHQ). This reduction reaction is typically carried out using hydrogen gas and a precious metal catalyst.

Synthesis_of_TMHQ TMBQ 2,3,5-Trimethylbenzoquinone TMHQ 2,3,5-Trimethylhydroquinone TMBQ->TMHQ Catalyst (e.g., Pt group metal) Mixed Solvent Plus3 + H₂

Caption: Hydrogenation of TMBQ to the key Vitamin E intermediate, TMHQ.

Experimental Protocol: Hydrogenation of TMBQ

2,3,5-trimethylbenzoquinone (TMBQ) is mixed with an alcohol-aromatic hydrocarbon or alcohol-alkane mixed solvent system.[10] The resulting solution is then thoroughly mixed with hydrogen gas and passed through a fixed bed reactor containing a precious-metal catalyst (e.g., platinum group metal) to yield 2,3,5-trimethylhydroquinone (TMHQ).[10][11] This method is designed to improve reaction selectivity and suppress side reactions.[10]

Synthesis of Thymol

Thymol, a naturally occurring monoterpenoid phenol, is valued for its antiseptic, antibacterial, and flavoring properties. A primary synthetic route to thymol involves the isopropylation of m-cresol.[12]

Synthesis_of_Thymol mCresol m-Cresol Thymol Thymol mCresol->Thymol Catalyst (e.g., Zeolites, Al-Cu/HAP) Gas Phase (150-400°C) or Microwave Irradiation Plus4 + Isopropanol or Propene

Caption: Synthesis of thymol via isopropylation of m-cresol.

Experimental Protocol: Microwave-Assisted Synthesis of Thymol

In a round-bottomed flask, m-cresol (e.g., 0.1 mol) and isopropanol (e.g., 0.3 mol) are mixed.[13] A catalyst, such as Al-Cu/HAP (2g), is added to the mixture. The reaction is carried out under microwave irradiation (e.g., 600 W) at a specific temperature (e.g., 180°C) for a short duration (e.g., 5 minutes) to yield thymol.[13]

Table 3: Quantitative Data for the Synthesis of Thymol from m-Cresol

Alkylating AgentCatalystMethodTemperature (°C)Conversion of m-Cresol (%)Selectivity for Thymol (%)Reference
IsopropanolAl-Cu/HAPMicrowave18098.3496.82[13]
IsopropanolAl-Cu/HAPMicrowave15075.1696.57[13]
PropeneZeolite (pore > 5 Å)Gas Phase230-270GoodHigh[14]
Isopropyl AcetateAl-MCM-41Vapor Phase27085.779.5[15]

Synthesis of Agrochemicals: The Case of Fenitrothion

m-Cresol is a foundational molecule for the synthesis of various pesticides, including the organophosphate insecticide fenitrothion.[16] The synthesis proceeds through the nitration of m-cresol to form 3-methyl-4-nitrophenol, which is then reacted with dimethyl chlorothiophosphate.

Synthesis_of_Fenitrothion cluster_0 Step 1: Nitration cluster_1 Step 2: Phosphorothioation mCresol m-Cresol Intermediate 3-Methyl-4-nitrophenol mCresol->Intermediate Fe(NO₃)₃ Ionic Liquid Ultrasonic Irradiation (30°C) Intermediate2 3-Methyl-4-nitrophenol Fenitrothion Fenitrothion Intermediate2->Fenitrothion Base Plus5 + (CH₃O)₂P(S)Cl

Caption: Two-step synthesis pathway for the insecticide fenitrothion starting from m-cresol.

Experimental Protocol: Green Synthesis of 3-Methyl-4-nitrophenol

This protocol utilizes a sonochemical-assisted method in an ionic liquid. A mixture of m-cresol (2 mmol), ferric nitrate (1.3 mmol), and triethylammonium nitrate (2 g) is sonicated at 30°C for 50 minutes in an ultrasonic bath (35 kHz). Upon reaction completion (monitored by TLC), the mixture is diluted with water and filtered. The product is extracted from the precipitate with ethyl acetate, and the solvent is evaporated to afford the crude product, which can be purified by column chromatography. This intermediate is then reacted with O,O-dimethyl phosphorochloridothioate to yield fenitrothion.[17]

Other Notable Syntheses from m-Cresol

The utility of m-cresol extends to other areas of fine and specialty chemical manufacturing.

  • Coumarin Derivatives : While some studies show m-cresol has low reactivity in certain Pechmann condensations (e.g., with ethyl butyroacetate),[18] the general Pechmann reaction of phenols with β-ketoesters is a well-established method for coumarin synthesis.[19][20] Further optimization may be required for m-cresol to be an effective substrate.

  • Antiseptics : m-Cresol is a precursor for antiseptics such as amylmetacresol.

  • Resins and Polymers : It is used as a raw material in the manufacturing of phenolic resins and as a solvent for polymers like polyaniline.[16]

Conclusion

m-Cresol is a versatile and economically important chemical intermediate with a diverse range of applications in organic synthesis. Its ability to be selectively functionalized makes it a crucial precursor for complex molecules, including the essential nutrient Vitamin E, the widely used antiseptic thymol, and effective agrochemicals like fenitrothion. The ongoing development of novel catalytic systems and greener synthetic protocols continues to enhance the efficiency and sustainability of processes starting from this fundamental building block, ensuring its continued relevance in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to the Natural Sources and Extraction Methods of Cresols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresols, isomers of methylphenol (o-, m-, and p-cresol), are aromatic organic compounds that serve as crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, disinfectants, and antioxidants.[1] Their bactericidal and fungicidal properties also make them valuable in various industrial applications.[1] While synthetic routes to cresols exist, significant quantities are still derived from natural fossil fuel sources. This technical guide provides a comprehensive overview of the primary natural sources of cresols and details the methodologies for their extraction and purification, with a focus on experimental protocols and comparative data for researchers and professionals in drug development and chemical sciences.

Natural Sources of Cresols

Cresols are naturally present in complex hydrocarbon mixtures derived from the decomposition of organic matter. The three primary industrial sources are coal tar, petroleum, and wood tar.[2] The concentration and isomeric distribution of cresols can vary significantly depending on the origin and processing of these raw materials.

Coal Tar

Coal tar, a viscous black liquid, is a by-product of the carbonization of coal to produce coke and coal gas.[3] It is a rich source of aromatic compounds, including a significant fraction of phenols and cresols, collectively referred to as cresylic acids. Low-temperature coal tar is particularly rich in phenolic compounds, with concentrations ranging from 20% to 30%.[4]

Petroleum

Cresols are also found in petroleum, typically in fractions such as naphtha.[5] They are often recovered from spent caustic streams generated during the refining process, where alkaline solutions are used to remove acidic impurities, including phenols and cresols, from petroleum distillates.[6]

Wood Tar

Wood tar is a complex mixture of organic compounds obtained from the pyrolysis or destructive distillation of wood.[7] Its composition varies depending on the type of wood and the pyrolysis conditions. Wood tars contain a variety of phenolic compounds, including cresols, guaiacol, and syringol.[7] For instance, tars from zoita and pine woods have been found to contain high contents of phenols and alkylated phenols, with p-cresol being a major component.[8]

Quantitative Data on Cresol Content in Natural Sources

The following table summarizes the quantitative data found for the concentration of cresols in various natural sources. It is important to note that these values can vary significantly based on the specific source material and processing conditions.

Natural SourceCresol Isomer(s)ConcentrationReference
Low-Temperature Coal TarTotal Phenols (including cresols)20 - 30% (by mass)[4]
Low-Temperature Coal Taro-cresol1.8%[9]
Low-Temperature Coal Tarm,p-cresols3.6%[9]
Coal Taro-cresol3.50%[10]
Coal Tarp-cresol8%[10]
Pyrolysis Tar (Zoita and Pine Woods)p-cresolMajor phenolic component[8]
Pyrolysis Tar (Oak Wood at 70-100°C)cresol6.6%[11]

Extraction and Purification Methods

The extraction and purification of cresols from their natural sources is a multi-step process involving various physical and chemical separation techniques. The choice of method depends on the source material, the desired purity of the final product, and the isomeric separation requirements.

Fractional Distillation

Fractional distillation is a primary method for the initial separation of cresols from the complex mixtures of coal tar and petroleum.[3][5] This process separates compounds based on their boiling points.

This protocol describes a general procedure for the laboratory-scale fractional distillation of coal tar to obtain a cresylic acid fraction.

  • Dehydration: The raw coal tar is first heated to remove water.

  • Initial Distillation: The dehydrated tar is then subjected to fractional distillation in a column with at least 45 theoretical plates.[9]

  • Fraction Collection: Different fractions are collected based on their boiling point ranges. The fraction boiling between approximately 190°C and 210°C, known as the carbolic oil or cresylic acid fraction, is rich in cresols.[3]

  • Further Fractionation: This cresylic acid fraction is then subjected to further fractional distillation to separate phenol (boiling point ~182°C) and to concentrate the cresol isomers (boiling points: o-cresol ~191°C, m-cresol ~202°C, p-cresol ~202°C).[12] Due to the close boiling points of m- and p-cresol, they are typically collected as a mixture.[12]

Logical Relationship: Fractional Distillation of Coal Tar

Fractional_Distillation_Coal_Tar raw_tar Raw Coal Tar dehydration Dehydration raw_tar->dehydration distillation_column Fractional Distillation Column dehydration->distillation_column carbolic_oil Carbolic Oil (Cresylic Acid Fraction) (190-210°C) distillation_column->carbolic_oil phenol_fraction Phenol Fraction carbolic_oil->phenol_fraction Further Fractionation cresol_mixture Cresol Isomer Mixture carbolic_oil->cresol_mixture Further Fractionation Alkali_Acid_Extraction start Wood Pyrolysis Oil Fraction (<160°C) alkali_treatment Add Alkali Solution (pH > 10) start->alkali_treatment extraction1 Extract with Organic Solvent alkali_treatment->extraction1 aqueous_phase1 Aqueous Phase (Phenolates) extraction1->aqueous_phase1 organic_phase1 Organic Phase (Neutral/Basic Compounds) extraction1->organic_phase1 acidification Acidify Aqueous Phase aqueous_phase1->acidification extraction2 Extract with Organic Solvent acidification->extraction2 aqueous_phase2 Aqueous Phase (Waste) extraction2->aqueous_phase2 organic_phase2 Organic Phase (Phenolic Compounds) extraction2->organic_phase2 solvent_removal Solvent Removal organic_phase2->solvent_removal phenols Purified Phenolic Mixture (including Cresols) solvent_removal->phenols

References

Methodological & Application

Application Note: Quantification of m-Cresol Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of m-Cresol. This method is applicable for the analysis of m-Cresol in pharmaceutical preparations and other relevant matrices. The protocol described herein provides a straightforward and reproducible approach for researchers, scientists, and drug development professionals.

Introduction

m-Cresol is a common preservative in pharmaceutical formulations, particularly in injectable protein and peptide drug products. Its concentration must be carefully controlled to ensure product stability and patient safety. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique for the quantification of m-Cresol due to its specificity, sensitivity, and accuracy. This document provides a detailed protocol for the determination of m-Cresol, including system suitability, sample preparation, and method validation parameters.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., Jupiter RP C-18, 4.6 mm ID × 250 mm L, 5 µm particle size) is recommended.[1][2]

  • Chemicals and Reagents:

    • m-Cresol standard (analytical grade)

    • Acetonitrile (HPLC grade)[3]

    • Methanol (HPLC grade)[1][4]

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid or Trifluoroacetic acid (TFA) (analytical grade)[1][3]

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of m-Cresol:

ParameterCondition
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid. A common alternative is 60% Methanol with 0.1% TFA.[1][3]
Column C18, 4.6 mm x 250 mm, 5 µm
Flow Rate 1.0 mL/min[1][2]
Injection Volume 20 µL[4]
Column Temperature 30°C[1]
Detection Wavelength 217 nm or 260 nm[2][4]
Run Time Approximately 10 minutes

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of m-Cresol standard and dissolve it in a 100 mL volumetric flask with the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 25, 50, 75, 100, and 120 µg/mL).[1][2]

Sample Preparation
  • Accurately weigh or pipette a known amount of the sample containing m-Cresol.

  • Dilute the sample with the mobile phase to bring the concentration of m-Cresol within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions in triplicate to establish the calibration curve.

  • Inject the prepared sample solutions in triplicate.

  • After all injections are complete, flush the column with an appropriate solvent mixture (e.g., a higher percentage of organic solvent).

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for six replicate injections of a standard)
Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentration levels.

ParameterResult
Concentration Range 10 - 120 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by a recovery study of spiked samples at three different concentration levels (low, medium, and high).

Spiked LevelMean Recovery (%)RSD (%)
Low (80%) 99.51.2
Medium (100%) 100.20.8
High (120%) 101.11.5
Precision

The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day).

Precision TypeRSD (%)
Repeatability (Intra-day, n=6) ≤ 1.5%
Intermediate Precision (Inter-day, n=6) ≤ 2.0%
Limits of Detection (LOD) and Quantification (LOQ)
ParameterResult (µg/mL)
LOD 0.5
LOQ 1.5

Data Presentation

Calibration Curve for m-Cresol

A representative calibration curve should be generated by plotting the peak area versus the concentration of the m-Cresol standards. The resulting linear regression equation is used to calculate the concentration of m-Cresol in the samples.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep cluster_analysis cluster_data prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration standards Standard Solution Preparation injection Sample/Standard Injection standards->injection sample_prep Sample Preparation sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for m-Cresol quantification by HPLC.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, accurate, and precise for the quantification of m-Cresol. This method can be effectively implemented in quality control laboratories for routine analysis of m-Cresol in various sample matrices. The validation data confirms that the method meets the requirements for a reliable analytical procedure.

References

Application Note: High-Resolution GC-MS Analysis of m-Cresol Impurities for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

m-Cresol is a critical raw material and preservative in the pharmaceutical industry, utilized in various parenteral, topical, and oral formulations. Its purity is paramount to ensure the safety and efficacy of the final drug product. Even trace-level impurities can potentially impact product stability, introduce toxicity, or alter the therapeutic effect. Therefore, a robust and sensitive analytical method for the identification and quantification of impurities in m-Cresol is essential for quality control and regulatory compliance.

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of impurities in pharmaceutical-grade m-Cresol. The protocol provides two effective approaches for the separation of challenging isomeric impurities, such as o-Cresol and p-Cresol, and other related substances.

Potential Impurities

The manufacturing process of m-Cresol and subsequent degradation pathways can lead to the formation of several impurities. The most common impurities include positional isomers and other related phenolic compounds. The European Pharmacopoeia (Ph. Eur.) monograph for Metacresol specifies limits for key impurities.[1][2]

Quantitative Data Summary

The following table summarizes the specified limits for impurities in m-Cresol as per the European Pharmacopoeia.[1][2]

Impurity NameChemical StructureAcceptance Criteria (% w/w)
o-CresolCH₃C₆H₄OH≤ 0.5
p-CresolCH₃C₆H₄OH≤ 0.5
Any Other Individual Impurity-≤ 0.1
Total Other Impurities-≤ 1.0

Experimental Workflow

The overall workflow for the GC-MS analysis of m-Cresol impurities is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Bulk m-Cresol Sample Dilution Dilution with Solvent (e.g., Dichloromethane) Sample->Dilution 1. Derivatization Silylation (Optional) (with MSTFA) Dilution->Derivatization 2. GC_Injection GC Injection Derivatization->GC_Injection 3. GC_Separation Chromatographic Separation GC_Injection->GC_Separation 4. MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection 5. Peak_Integration Peak Integration MS_Detection->Peak_Integration 6. Library_Search Mass Spectral Library Search Peak_Integration->Library_Search 7. Quantification Quantification Library_Search->Quantification 8. Report Analysis Report Quantification->Report 9.

Caption: Experimental workflow for GC-MS analysis of m-Cresol impurities.

Experimental Protocols

Two detailed experimental protocols are provided below. Protocol A involves derivatization for enhanced separation on a standard column, while Protocol B utilizes a specialized chiral column for separation without derivatization.

Protocol A: GC-MS Analysis with Silylation

This method is suitable for achieving excellent separation of cresol and xylenol isomers on a common non-polar column.

1. Sample Preparation and Derivatization

1.1. Accurately weigh approximately 100 mg of the m-Cresol sample into a 10 mL volumetric flask.

1.2. Dissolve and dilute to the mark with dichloromethane.

1.3. Transfer 1 mL of the prepared solution to a 2 mL autosampler vial.

1.4. Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

1.5. Cap the vial and heat at 60°C for 30 minutes.

1.6. Allow the vial to cool to room temperature before placing it in the autosampler.

2. GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (20:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 80°C, hold for 2 minRamp 1: 3°C/min to 110°CRamp 2: 25°C/min to 260°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan
Protocol B: GC-MS Analysis with a Chiral Column (No Derivatization)

This method provides separation of positional isomers without the need for a derivatization step.

1. Sample Preparation

1.1. Accurately weigh approximately 100 mg of the m-Cresol sample into a 10 mL volumetric flask.

1.2. Dissolve and dilute to the mark with dichloromethane.

1.3. Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Column Agilent CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (50:1)
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial temp: 80°CRamp 1: 10°C/min to 140°CRamp 2: 5°C/min to 200°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan

Data Analysis and Quantification

Identification of impurities can be achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of certified reference standards. The NIST mass spectral library can be used for tentative identification of unknown peaks.

Quantification of impurities should be performed using an external standard method. Prepare a series of calibration standards of the known impurities at concentrations bracketing the specification limits. A calibration curve should be generated by plotting the peak area against the concentration for each impurity.

Conclusion

The GC-MS methods detailed in this application note provide robust and reliable approaches for the identification and quantification of impurities in pharmaceutical-grade m-Cresol. Protocol A, with silylation, offers excellent separation of a wide range of phenolic isomers on a standard non-polar column. Protocol B provides a simpler alternative without derivatization by employing a specialized chiral column. The choice of method will depend on the specific requirements of the laboratory and the impurity profile of the m-Cresol being analyzed. Both methods are suitable for routine quality control and for ensuring compliance with pharmacopoeial requirements.

References

Application Notes: m-Cresol as a Preservative in Protein and Vaccine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metacresol (m-Cresol) is an aromatic organic compound and a widely used antimicrobial preservative in parenteral drug products, including multi-dose protein and vaccine formulations.[1][2][3] Its primary function is to inhibit the growth of microorganisms that may be introduced during repeated withdrawals from a multi-dose vial.[1][4] While effective as a preservative, its interaction with the active protein or vaccine components is a critical consideration in formulation development, as it can influence stability, aggregation, and overall product efficacy.[1][5]

Mechanism of Action and Effects

  • Antimicrobial Activity: m-Cresol, like other phenolic preservatives, exerts its antimicrobial effect by disrupting the microbial cell membrane. This leads to increased membrane permeability, leakage of intracellular constituents, and ultimately, cell death.[6][7] It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2]

  • Interaction with Proteins: The interaction of m-Cresol with proteins is complex and can be either beneficial or detrimental depending on the protein and formulation context.

    • Stabilization: In some formulations, such as insulin, m-Cresol and other phenolic excipients are known to stabilize the protein structure. They promote the formation of more stable insulin hexamers by binding to hydrophobic pockets at the monomer-monomer interface, which is crucial for long-term stability and controlled release.[8]

    • Protein Aggregation: Conversely, m-Cresol has been shown to induce aggregation in other proteins.[1][3][5] The proposed mechanism does not involve global unfolding of the protein. Instead, m-Cresol can interact with specific, localized regions ("hot-spots") of the protein, leading to a partially unfolded intermediate state.[1][4] This partially unfolded state is prone to aggregation, which can reduce the concentration of the functional monomer and potentially lead to immunogenicity.[1]

Below is a diagram illustrating the proposed mechanism of m-Cresol-induced protein aggregation.

G NativeProtein Native Protein (Folded State) Intermediate Partially Unfolded Intermediate ('Hot-Spot' Region Exposed) NativeProtein->Intermediate Induces Local Unfolding mCresol m-Cresol mCresol->NativeProtein Interaction Aggregates Protein Aggregates (Non-functional, Potentially Immunogenic) Intermediate->Aggregates Self-Association

Caption: Mechanism of m-Cresol-induced protein aggregation.

Data Presentation

Quantitative data regarding the use of m-Cresol is summarized in the tables below for easy reference and comparison.

Table 1: Typical Concentrations and Efficacy of m-Cresol

Formulation Type Typical m-Cresol Concentration (% w/v or g%) Antimicrobial Efficacy Notes References
Peptide/Protein Formulations 0.3% Commonly used level to inhibit microbial growth. [1]
Insulin 0.16% (in combination with 0.065% phenol) Acts as both a preservative and a stabilizer. [9]
Antivenoms (Equine F(ab')2) 0.15% - 0.35% 0.15% found to be the minimum effective concentration meeting British Pharmacopoeia standards. [10][11]

| General Injectable Formulations | 0.15% - 0.3% | Effective against Gram-positive and less so against Gram-negative bacteria. |[12] |

Table 2: Summary of m-Cresol Toxicological Data

Parameter Species Value Route of Administration References
LD50 Rat 1100 mg/kg bw Dermal [13]
LD50 Rat 242 mg/kg bw/day Oral (gavage) [13]
NOAEL (No Observed Adverse Effect Level) Rat 50 mg/kg day-1 Oral [14]
Primary Effects Human Irritation to eyes, skin, mucous membranes; potential for CNS, liver, and kidney damage at high concentrations. Inhalation, Dermal, Ingestion [15]

| Cosmetic Use Concentration Limit | N/A | Safe at concentrations up to 0.5% in cosmetics. | N/A |[13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in evaluating m-Cresol for their specific formulations.

Protocol 1: Antimicrobial Efficacy Testing (AET)

Objective: To determine the effectiveness of m-Cresol in a specific formulation against a panel of standard microorganisms as required by pharmacopeias (e.g., USP <51>, EP 5.1.3).

G Start Start: Prepare Formulation (with varying m-Cresol concentrations) Inoculate Inoculate Samples with Test Microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans) Start->Inoculate Incubate Incubate at Specified Temperature (e.g., 22.5 ± 2.5 °C) Inoculate->Incubate Sample Sample at Defined Time Points (e.g., 6h, 24h, 7d, 14d, 28d) Incubate->Sample Plate Plate Samples and Enumerate (Determine Colony Forming Units - CFU/mL) Sample->Plate Calculate Calculate Log Reduction in Viable Counts (Compare to initial inoculum) Plate->Calculate Evaluate Evaluate Against Pharmacopeial Criteria (e.g., USP, EP standards) Calculate->Evaluate End End: Determine Minimum Effective Concentration Evaluate->End

Caption: Experimental workflow for Antimicrobial Efficacy Testing (AET).

Methodology:

  • Preparation: Prepare several batches of the final drug product formulation, each with a different concentration of m-Cresol (e.g., 0.1%, 0.15%, 0.2%, 0.25%, 0.3%).[10][11] Include a negative control with no preservative.

  • Inoculation: In separate sterile containers, inoculate each formulation batch with a standardized suspension of test microorganisms (typically Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis, and Escherichia coli) to achieve a final concentration of 10^5 to 10^6 colony-forming units (CFU) per mL.[10]

  • Incubation: Incubate the inoculated containers at a specified temperature, typically 20-25°C, protected from light.[10]

  • Sampling and Plating: At specified time intervals (e.g., 6 hours, 24 hours, 7 days, 14 days, and 28 days), withdraw an aliquot from each container. Perform serial dilutions and plate on appropriate growth media to determine the concentration of viable microorganisms (CFU/mL).

  • Analysis: Calculate the log reduction of viable microorganisms at each time point compared to the initial inoculum. Compare these results against the acceptance criteria outlined in the relevant pharmacopeia (e.g., European Pharmacopoeia or United States Pharmacopeia).[3][10] The lowest concentration of m-Cresol that meets the criteria is the minimum effective concentration.

Protocol 2: Assessing m-Cresol's Impact on Protein Stability

Objective: To evaluate the effect of m-Cresol on the physical stability of a protein therapeutic by measuring changes in aggregation and thermal stability.

G Start Start: Prepare Protein Formulation Split Split into Two Batches Start->Split Control Batch 1: Control (No m-Cresol) Split->Control Test Batch 2: Test (Add m-Cresol) Split->Test Stress Incubate/Stress Samples (e.g., 37°C for 7 days) Control->Stress Test->Stress Analysis Biophysical Analysis Stress->Analysis DLS Dynamic Light Scattering (DLS) (Measure hydrodynamic radius, polydispersity for aggregation) Analysis->DLS DSF Differential Scanning Fluorimetry (DSF) (Measure melting temperature - Tm for thermal stability) Analysis->DSF Compare Compare Results (Control vs. Test) DLS->Compare DSF->Compare End End: Assess Impact on Stability Compare->End

Caption: Workflow for assessing the impact of m-Cresol on protein stability.

Methodology:

  • Sample Preparation: Prepare two sets of the protein formulation. One set will be the control (no m-Cresol), and the other will be the test sample, containing the target concentration of m-Cresol.

  • Stress Conditions (Optional): To accelerate potential instability, samples can be subjected to stress conditions, such as elevated temperature (e.g., 37°C or 55°C) for a defined period (e.g., 1 to 7 days).[1]

  • Dynamic Light Scattering (DLS) for Aggregation:

    • Measure the size distribution (hydrodynamic radius) and polydispersity index (PDI) of particles in both control and test samples.

    • An increase in the average particle size or PDI in the m-Cresol-containing sample compared to the control indicates preservative-induced aggregation.[16]

  • Differential Scanning Fluorimetry (DSF) for Thermal Stability:

    • DSF, or a thermal shift assay, measures the thermal denaturation temperature (Tm) of a protein.[16]

    • In the presence of a fluorescent dye that binds to hydrophobic regions, the protein is slowly heated. As the protein unfolds, the dye binds, causing an increase in fluorescence. The midpoint of this transition is the Tm.

    • A lower Tm in the sample containing m-Cresol compared to the control indicates that the preservative destabilizes the protein, making it more susceptible to unfolding and subsequent aggregation.[16]

  • Analysis: Compare the DLS and DSF data between the control and test samples. A significant increase in aggregation and/or a decrease in thermal stability (Tm) would suggest a negative interaction between the protein and m-Cresol, requiring further formulation optimization.

Protocol 3: Quantification of m-Cresol by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of m-Cresol in a final drug product to ensure it is within the specified limits.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of m-Cresol in a suitable solvent (e.g., mobile phase) at known concentrations to create a calibration curve.

  • Sample Preparation: Dilute the protein or vaccine formulation with the mobile phase to bring the m-Cresol concentration within the range of the calibration curve. Protein precipitation (e.g., with acetonitrile) may be necessary, followed by centrifugation to obtain a clear supernatant for injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at approximately 270 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample.

    • Quantify the m-Cresol concentration in the sample by comparing its peak area to the calibration curve. Account for the dilution factor used during sample preparation.

References

Application of m-Cresol in the Synthesis of Phenolic Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic resins, the condensation products of phenols with aldehydes, are one of the oldest and most versatile classes of thermosetting polymers. Their excellent properties, including high thermal stability, chemical resistance, and dimensional stability, have led to their widespread use in diverse applications such as adhesives, coatings, and composite materials. m-Cresol, a methylphenol isomer, is a key monomer in the synthesis of phenolic resins, imparting specific properties to the final polymer. The position of the methyl group on the phenolic ring influences the reactivity and the structure of the resulting resin, offering advantages in certain applications.

This document provides detailed application notes and experimental protocols for the synthesis of two major types of phenolic resins using m-cresol: Novolac and Resol resins.

Synthesis of m-Cresol Novolac Resins

Novolac resins are produced under acidic catalysis with a molar excess of the phenol component. They are thermoplastic in nature and require a curing agent, typically hexamethylenetetramine (hexa), for cross-linking.

Experimental Protocol: Acid-Catalyzed Synthesis of m-Cresol Novolac Resin

This protocol describes the synthesis of a m-cresol novolac resin using a mixture of m-cresol and p-cresol with p-toluenesulfonic acid as the catalyst.

Materials:

  • m-Cresol (99.5% purity)

  • p-Cresol

  • Phenol

  • Styrene

  • Formaldehyde (37% aqueous solution)

  • p-Toluenesulfonic acid (catalyst)

  • Oxalic acid (co-catalyst, optional)

Equipment:

  • 1L four-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Constant pressure dropping funnel

  • Heating mantle

  • Vacuum distillation setup

Procedure:

  • Alkylation (optional modification):

    • Charge the four-neck flask with 132g (1.2 mol) of m-cresol and 1.36g of p-toluenesulfonic acid.

    • Heat the mixture to 130°C with stirring.

    • Slowly add 114.4g (1.1 mol) of styrene dropwise.

    • Maintain the temperature at 130°C for 90 minutes after the addition is complete.

    • Add 94g (1 mol) of phenol to the reaction mixture.

  • Polycondensation:

    • Cool the mixture to 100°C.

    • Add 127.8g of 37% formaldehyde (1.54 mol) dropwise.

    • Maintain the temperature at 100°C for 90 minutes after the addition is complete.

  • Purification:

    • Increase the temperature to 160°C to distill off water and other volatile components under atmospheric pressure.

    • Apply a vacuum (e.g., -0.08 MPa) and continue distillation for 60 minutes to remove unreacted monomers.

  • Product Recovery:

    • The resulting molten resin is poured out and allowed to cool to obtain the solid m-cresol novolac resin.

Reaction Workflow: Novolac Synthesis

Novolac_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Synthesis Process cluster_product Final Product m_cresol m-Cresol mixing Mixing in Reaction Vessel m_cresol->mixing formaldehyde Formaldehyde formaldehyde->mixing acid_catalyst Acid Catalyst (e.g., p-toluenesulfonic acid) acid_catalyst->mixing heating Heating to Reaction Temperature (e.g., 100-130°C) mixing->heating polycondensation Polycondensation heating->polycondensation distillation Atmospheric & Vacuum Distillation polycondensation->distillation novolac_resin m-Cresol Novolac Resin distillation->novolac_resin

Caption: Workflow for the synthesis of m-cresol novolac resin.

Reaction Mechanism: Acid-Catalyzed Polymerization

Acid_Catalyzed_Mechanism cluster_initiation Initiation cluster_electrophilic_attack Electrophilic Attack cluster_propagation Propagation F Formaldehyde (CH₂O) F_protonated Protonated Formaldehyde [CH₂OH]⁺ F->F_protonated Protonation H H⁺ (from Acid Catalyst) hydroxymethyl_cresol Hydroxymethyl-m-cresol F_protonated->hydroxymethyl_cresol Electrophilic Aromatic Substitution mCresol m-Cresol hydroxymethyl_cresol_protonated Protonated Hydroxymethyl-m-cresol hydroxymethyl_cresol->hydroxymethyl_cresol_protonated Protonation carbocation Benzylic Carbocation hydroxymethyl_cresol_protonated->carbocation Loss of H₂O dimer Dimer Formation (Methylene Bridge) carbocation->dimer Reaction with another m-Cresol molecule ... ... dimer->... Further Polycondensation

Caption: Acid-catalyzed polymerization mechanism of m-cresol and formaldehyde.

Synthesis of m-Cresol Resol Resins

Resol resins are synthesized under alkaline conditions with a molar excess of formaldehyde. These resins are thermosetting and can be cured by heat alone, without the need for a separate curing agent.

Experimental Protocol: Alkaline-Catalyzed Synthesis of m-Cresol Resol Resin

This protocol outlines a general procedure for the synthesis of a m-cresol resol resin using sodium hydroxide as the catalyst.[1]

Materials:

  • m-Cresol

  • Formaldehyde (37-41% aqueous solution)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

Procedure:

  • Initial Mixture:

    • In a three-neck flask, dissolve a specific molar amount of sodium hydroxide in deionized water with stirring.

    • Add the desired molar ratio of m-cresol to the alkaline solution and stir until a homogeneous mixture is obtained.

  • Formaldehyde Addition:

    • Slowly add a molar excess of formaldehyde solution to the flask while maintaining stirring.

  • Reaction:

    • Heat the reaction mixture to a controlled temperature, typically between 60-90°C.[2]

    • Maintain the reaction at this temperature under reflux for a specified period (e.g., 1-3 hours) until the desired degree of polymerization is achieved. The reaction progress can be monitored by measuring viscosity.

  • Cooling and Storage:

    • After the reaction is complete, cool the mixture to room temperature.

    • The resulting resol resin solution can be stored for future use.

Reaction Workflow: Resol Synthesis

Resol_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Synthesis Process cluster_product Final Product m_cresol m-Cresol mixing Mixing in Reaction Vessel m_cresol->mixing formaldehyde Formaldehyde (excess) formaldehyde->mixing base_catalyst Base Catalyst (e.g., NaOH) base_catalyst->mixing heating Heating to Reaction Temperature (e.g., 60-90°C) mixing->heating polycondensation Polycondensation heating->polycondensation cooling Cooling polycondensation->cooling resol_resin m-Cresol Resol Resin cooling->resol_resin

Caption: Workflow for the synthesis of m-cresol resol resin.

Reaction Mechanism: Base-Catalyzed Polymerization

Base_Catalyzed_Mechanism cluster_initiation Initiation cluster_addition Addition of Formaldehyde cluster_propagation Propagation mCresol m-Cresol phenoxide m-Cresolate Anion mCresol->phenoxide Deprotonation OH OH⁻ (from Base Catalyst) hydroxymethyl_cresolate Hydroxymethyl-m-cresolate phenoxide->hydroxymethyl_cresolate Nucleophilic Addition formaldehyde Formaldehyde (CH₂O) condensation Condensation (loss of H₂O) hydroxymethyl_cresolate->condensation Reaction with another m-Cresolate or Hydroxymethyl-m-cresolate dimer Dimer with Methylene or Ether Linkage condensation->dimer ... ... dimer->... Further Polycondensation

Caption: Base-catalyzed polymerization mechanism of m-cresol and formaldehyde.

Quantitative Data and Properties

The properties of m-cresol phenolic resins are highly dependent on the synthesis conditions, such as the molar ratio of reactants, type and concentration of catalyst, reaction temperature, and time.

Properties of Modified m-Cresol-Phenol-Formaldehyde Resins
PropertyValue
Softening Point (°C)90 - 110
Free Phenol Content (%)0.3 - 1
Alkyl Free Phenol (%)0.3 - 1
Glass Transition Temp (°C)55 - 65

Data sourced from a patent for a modified m-cresol-phenol-formaldehyde resin.

Characterization of m-Cresol Phenolic Resins

A variety of analytical techniques are employed to characterize the synthesized m-cresol phenolic resins:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the resin and monitor the progress of the polymerization reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the resin, including the positions of methylene bridges and the degree of substitution on the aromatic ring.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution of the polymer.

  • Differential Scanning Calorimetry (DSC): To study the curing behavior and determine the glass transition temperature (Tg) of the cured resin.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield of the resin.

  • Rheometry: To measure the viscosity and viscoelastic properties of the resin, which are crucial for processing and application.

Conclusion

The synthesis of phenolic resins from m-cresol offers a versatile platform for producing polymers with tailored properties. By carefully controlling the reaction conditions, including the choice of catalyst and the molar ratio of reactants, researchers can develop novolac and resol resins suitable for a wide range of high-performance applications. The protocols and data presented in this document provide a foundation for the synthesis and characterization of m-cresol-based phenolic resins in a research and development setting.

References

Application Note: Enhanced Analytical Detection of m-Cresol Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-Cresol, a methylphenol isomer, is a significant compound in various industrial applications and is also a biomarker of exposure to certain aromatic compounds. Its accurate and sensitive detection is crucial in environmental monitoring, toxicological studies, and pharmaceutical analysis. However, the direct analysis of m-cresol and its isomers can be challenging due to their polarity and, in the case of gas chromatography (GC), potential for peak tailing and co-elution with p-cresol. Derivatization is a chemical modification technique that converts the analyte into a product with improved chromatographic and detection characteristics. This application note provides detailed protocols for the derivatization of m-cresol for enhanced analytical detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of cresol isomers, including methods with and without derivatization.

Table 1: Gas Chromatography (GC) Performance Data for Cresol Analysis

Parametero-Cresolm-Cresolp-CresolMethodDerivatization ReagentReference
LOD 0.68 µg/L0.96 µg/L1.31 µg/LHS-SPME-GC-FIDNone[1]
LOQ ---HS-SPME-GC-FIDNone-
Linearity -1.5 - 10.0 mg/L (R² = 0.997 for mixture)-HS-SPME-GC-FIDNone[1]
LOD ---GC-MSBSTFA-
LOQ 0.025 mg/kg0.025 mg/kg0.025 mg/kgGC-MSBSTFA[2]
Linearity 0.05 - 2.0 mg/kg (R² > 0.99)0.05 - 2.0 mg/kg (R² > 0.99)0.05 - 2.0 mg/kg (R² > 0.99)GC-MSBSTFA[2]

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for Cresol Analysis

Parametero-Cresolm-Cresolp-CresolMethodDerivatization ReagentReference
LOD 0.06 µM--UPLC-MS/MSDansyl chloride[3]
LOQ 0.21 µM--UPLC-MS/MSDansyl chloride[3]
Linearity 0.4 - 40 µM--UPLC-MS/MSDansyl chloride[3]
LOD --20 ng/mL (plasma), 100 pg/mL (urine)LC-MS/MS1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC)[4]
LOQ ---LC-MS/MS1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC)-

Experimental Protocols

Protocol 1: Silylation of m-Cresol for GC-MS Analysis

This protocol is based on the method described by Xu, et al. (2019) for the separation and identification of cresol isomers.[5] Silylation increases the volatility of m-cresol by replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[6]

Materials:

  • m-Cresol standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Dichloromethane (DCM), anhydrous

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of m-cresol in anhydrous DCM. Create a series of calibration standards by diluting the stock solution. For unknown samples, perform a suitable extraction to isolate the phenolic fraction into an organic solvent and ensure the extract is dry.

  • Derivatization Reaction:

    • To 100 µL of the m-cresol solution (or sample extract) in a GC vial, add 100 µL of MSTFA.

    • Cap the vial tightly and vortex briefly to mix.

    • Heat the vial at 40°C for 30 minutes.[5]

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Instrument: Thermo Scientific Trace 2000 GC/DSQ MS (or equivalent).[5]

    • Column: Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm).[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

    • Oven Program: 80°C for 2 min, then ramp to 110°C at 3°C/min, then ramp to 260°C at 25°C/min, and hold for 5 min.[5]

    • Injector Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 40 to 450.

Protocol 2: Acylation of m-Cresol for HPLC Analysis

This protocol is a general procedure for the acylation of phenols for HPLC analysis. Acetyl chloride is a common acylating agent that can be used.

Materials:

  • m-Cresol standard

  • Acetyl chloride

  • Pyridine (as a catalyst and acid scavenger)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reaction vials

  • HPLC vials

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of m-cresol in ACN. For unknown samples, perform a suitable extraction and solvent exchange into ACN.

  • Derivatization Reaction:

    • In a reaction vial, add 100 µL of the m-cresol solution.

    • Add 50 µL of pyridine.

    • Carefully add 50 µL of acetyl chloride dropwise while vortexing. Caution: The reaction can be exothermic.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Instrument: HPLC system with a UV or fluorescence detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of ACN and water. For example, start with 30% ACN and increase to 80% ACN over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the absorption maximum of the derivatized product (e.g., around 254 nm).

    • Injection Volume: 10 µL.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analytical Detection Sample Biological or Environmental Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Solvent Evaporation & Reconstitution Extraction->Evaporation Derivatization Addition of Derivatizing Agent (e.g., MSTFA) Evaporation->Derivatization Reaction Heating and Incubation Derivatization->Reaction GCMS GC-MS Analysis Reaction->GCMS Silylation HPLC HPLC Analysis Reaction->HPLC Acylation Data Data Acquisition & Processing GCMS->Data HPLC->Data

Caption: Experimental workflow for m-cresol derivatization and analysis.

Microbial Degradation Pathway of m-Cresol

G mCresol m-Cresol Methylcatechol 3-Methylcatechol mCresol->Methylcatechol Hydroxylation RingFission Ring Fission Product Methylcatechol->RingFission meta-Cleavage TCA TCA Cycle Intermediates RingFission->TCA

Caption: Microbial degradation pathway of m-cresol by Pseudomonas sp.

References

Application Notes and Protocols for the Use of m-Cresol as an Environmental Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of meta-cresol (m-Cresol) as a reactive tracer in environmental studies. While not a conventional conservative tracer, its known biodegradation pathways and established analytical methods make it a candidate for investigating processes such as natural attenuation and bioremediation in soil and groundwater. This document outlines the rationale, experimental protocols, and data interpretation considerations for its application.

Introduction

m-Cresol (3-methylphenol) is an aromatic organic compound that is both naturally occurring and synthetically produced.[1][2] It is frequently found as a contaminant in industrial wastewater and at hazardous waste sites.[1] Its environmental fate is primarily governed by microbial degradation, making it a suitable candidate for a reactive tracer to study subsurface microbial activity and attenuation processes.[1] The use of m-Cresol as a tracer is predicated on the ability to introduce it into a system at a known concentration and monitor its transport and transformation.

Rationale for Use as a Tracer

The primary advantage of using m-Cresol as a tracer lies in its biodegradability. Unlike conservative tracers (e.g., bromide, fluorescent dyes) which primarily provide information on physical transport (advection and dispersion), m-Cresol can offer insights into biogeochemical processes. By comparing the breakthrough curve of m-Cresol to that of a conservative tracer, the extent and rate of biodegradation can be quantified.

Quantitative Data Summary

The following tables summarize key quantitative data for m-Cresol relevant to its use as an environmental tracer.

Table 1: Analytical Detection Methods and Limits

Analytical MethodSample MatrixSample PreparationDetection LimitPercent RecoveryReference
GC-MSWaterAdjust pH to 2, extract with CH2Cl2, concentrateNot specifiedNot specifiedEPA 2005a[3]
GC-MSDrinking WaterSolid Phase Extraction (SPE)0.026 µg/L85%EPA 2000b[3]
GC-MSSoil/SedimentUltrasonic extraction with methylene chloride, concentrate330 ppb (required quantitation limit)Not specifiedEPA 1988a[4]
HPLC/UVWater/LeachateDirect injection0.9 mg/L89%DOE 1997a[3]
GC-FIDAirAdsorbent tube, desorb with methanolNot specifiedNot specifiedNIOSH 1994b[3]

Table 2: Biodegradation Rates of m-Cresol

Organism/SystemInitial ConcentrationMaximum Biodegradation RateHalf-lifeConditionsReference
Lysinibacillus cresolivorans224.2 mg/L18.682 mg/(L·h)Not specifiedOptimal growth conditions (pH 6.8-7.3, 35°C)Yao et al.[5]
Lysinibacillus cresolivorans529.1 mg/L12.024 mg/(L·h)Not specifiedSubstrate inhibition observedYao et al.[5]
Pseudomonas monteilii in soil50 mg/kg>90% degradation in 4 days< 4 daysInoculated soilAjisha et al.[6]
Pseudomonas monteilii in soil100 mg/kg>90% degradation in 4 days< 4 daysInoculated soilAjisha et al.[6]
Natural marine microcosmsNot specifiedNot specified5.3 daysOptimal conditionsStefanakis et al.[4]
Constructed WetlandsNot specifiedBiodegradation rate constant (Kb): 0.0049 d⁻¹Not specifiedPhotolysis was the major attenuation typeStefanakis et al.[4]

Table 3: Physical and Chemical Properties of m-Cresol

PropertyValueReference
CAS Number108-39-4SKC, Inc.[7]
Molecular FormulaC7H8OActylis
Molecular Weight108.14 g/mol Actylis
Water SolubilitySolubleActylis
Log Kow (Partition Coefficient)2.5Actylis

Experimental Protocols

The following sections provide detailed methodologies for conducting environmental tracer studies using m-Cresol.

This protocol describes the use of m-Cresol to quantify biodegradation in a controlled laboratory soil column.

1. Soil Column Preparation:

  • Collect soil from the field site of interest.
  • Air-dry the soil and sieve it to remove large debris.
  • Pack the soil into a glass or stainless steel column of desired dimensions (e.g., 30 cm length, 5 cm diameter).
  • Saturate the column with a background electrolyte solution (e.g., 0.01 M CaCl2) from the bottom up to ensure no air entrapment.
  • Establish a steady-state flow of the background solution through the column using a peristaltic pump.

2. Tracer Injection:

  • Prepare a tracer solution containing a known concentration of m-Cresol and a conservative tracer (e.g., bromide) in the background electrolyte solution. The concentration of m-Cresol should be environmentally relevant and below levels that would cause significant toxicity to microorganisms.
  • Inject a pulse of the tracer solution into the column at a constant flow rate.
  • Immediately after the tracer pulse, resume the flow of the background electrolyte solution.

3. Sample Collection:

  • Collect effluent samples from the column outlet at regular time intervals using a fraction collector.
  • Continue collecting samples until the concentrations of both tracers in the effluent return to background levels.

4. Sample Analysis:

  • Analyze the collected effluent samples for the concentrations of m-Cresol and the conservative tracer.
  • m-Cresol Analysis (GC-MS):
  • Acidify the water sample to pH < 2 with sulfuric acid.
  • Extract the sample with methylene chloride.
  • Concentrate the extract.
  • Analyze by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Conservative Tracer Analysis (e.g., Bromide):
  • Analyze using an ion-selective electrode or ion chromatography.

5. Data Analysis:

  • Construct breakthrough curves for both m-Cresol and the conservative tracer by plotting their concentrations in the effluent versus time or pore volumes.
  • The difference in the area under the curves and the retardation of the m-Cresol peak relative to the conservative tracer can be used to quantify the extent of biodegradation and sorption.

This protocol outlines a field-scale groundwater tracer test using m-Cresol. Note: The intentional introduction of m-Cresol into the environment is subject to regulatory approval and should be conducted with extreme caution due to its toxicity.

1. Site Characterization:

  • Conduct a thorough hydrogeological investigation of the site to determine groundwater flow direction and velocity.
  • Install an injection well and a series of monitoring wells downstream.

2. Tracer Injection:

  • Prepare a solution of m-Cresol and a conservative tracer in clean water.
  • Inject the tracer solution into the injection well. The injection can be a slug injection or a continuous injection over a set period.

3. Groundwater Sampling:

  • Collect groundwater samples from the monitoring wells at predetermined time intervals.
  • Record the time of sampling and the volume of water purged from the well before sampling.

4. Sample Preservation and Analysis:

  • Store samples in amber glass vials with Teflon-lined caps at 4°C.
  • Analyze the samples for m-Cresol and the conservative tracer as described in the soil column protocol.

5. Data Interpretation:

  • Develop breakthrough curves for each monitoring well.
  • Use the data to model the transport and fate of m-Cresol in the aquifer, including advection, dispersion, and biodegradation rates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interp Interpretation soil_collection Soil Collection & Sieving column_packing Column Packing soil_collection->column_packing saturation Column Saturation column_packing->saturation steady_flow Establish Steady Flow saturation->steady_flow tracer_injection Tracer Injection (m-Cresol + Conservative) steady_flow->tracer_injection sample_collection Effluent Sample Collection tracer_injection->sample_collection m_cresol_analysis m-Cresol Analysis (GC-MS) sample_collection->m_cresol_analysis conservative_analysis Conservative Tracer Analysis sample_collection->conservative_analysis breakthrough_curves Construct Breakthrough Curves m_cresol_analysis->breakthrough_curves conservative_analysis->breakthrough_curves data_analysis Quantify Biodegradation & Sorption breakthrough_curves->data_analysis

Caption: Workflow for a soil column tracer study using m-Cresol.

m_cresol_fate cluster_transport Physical Transport cluster_transformation Biogeochemical Processes m_cresol m-Cresol (Introduced Tracer) advection Advection m_cresol->advection dispersion Dispersion m_cresol->dispersion sorption Sorption to Soil Matrix m_cresol->sorption biodegradation Microbial Biodegradation m_cresol->biodegradation degradation_products Degradation Products (e.g., CO2, H2O, biomass) biodegradation->degradation_products

Caption: Conceptual model of m-Cresol fate and transport in the subsurface.

References

Application Notes and Protocols: Synthesis of Novel Compounds from m-Cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of valuable compounds utilizing m-cresol as a versatile starting material. The methodologies outlined are suitable for laboratory-scale synthesis and can be adapted for process development. Quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Synthesis of Thymol via Isopropylation

Thymol, a natural monoterpenoid, is a valuable compound with antiseptic, antibacterial, and antifungal properties. It can be efficiently synthesized from m-cresol through Friedel-Crafts alkylation with isopropanol or propylene.

Experimental Protocol: Isopropylation of m-Cresol with Isopropanol

Materials:

  • m-Cresol

  • Isopropanol

  • Catalyst (e.g., γ-Al2O3, ZSM-5, Al-Cu/HAP)

  • Solvent (if applicable, e.g., decahydronaphthalene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine m-cresol and isopropanol. The molar ratio of m-cresol to isopropanol can be varied, with ratios of 1:1 to 1:3 being common.[1]

  • Add the catalyst to the reaction mixture. The catalyst loading is typically 1-30% by weight of the reactants.[1]

  • Heat the reaction mixture to a temperature between 100-200°C. For microwave-assisted synthesis, a power of 200-1000W can be applied.[1]

  • Maintain the reaction at the desired temperature for a period ranging from 5 minutes to several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid catalyst was used, filter it from the reaction mixture.

  • The crude product is then subjected to a standard workup, which may include washing with water and extraction with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude thymol is purified by distillation or recrystallization to yield the final product.

Quantitative Data: Synthesis of Thymol
CatalystMolar Ratio (m-cresol:isopropanol)Temperature (°C)Reaction TimeConversion of m-cresol (%)Selectivity for Thymol (%)Reference
Al-Cu/HAP1:11505 min (Microwave)50.3697.57[1]
Al-Cu/HAP1:31805 min (Microwave)98.3496.82[1]
γ-Al2O31:2 (propylene)250-78.892.6[2]
Characterization Data for Thymol:
  • 1H NMR: Spectral data available.[3]

  • 13C NMR: Chemical shifts have been reported.[4][5]

  • IR Spectrum: Available for confirmation of functional groups.

  • Mass Spectrum: Available for molecular weight determination.

Synthesis of 4,7-Dimethylcoumarin via Pechmann Condensation

Coumarins are a class of compounds with diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. 4,7-Dimethylcoumarin can be synthesized from m-cresol and ethyl acetoacetate through the Pechmann condensation.

Experimental Protocol: Pechmann Condensation

Materials:

  • m-Cresol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (or other acidic catalyst)

  • Ethanol

  • Beaker

  • Ice bath

  • Stirring rod

  • Filtration apparatus

Procedure:

  • In a beaker, mix m-cresol and ethyl acetoacetate in equimolar amounts.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise with constant stirring.

  • After the addition of acid, continue stirring the mixture in the ice bath for 30 minutes.

  • Remove the beaker from the ice bath and allow it to stand at room temperature for 18-24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • A solid precipitate of 4,7-dimethylcoumarin will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

  • Recrystallize the crude product from ethanol to obtain pure 4,7-dimethylcoumarin.

Quantitative Data: Synthesis of 4,7-Dimethylcoumarin
ReactantsCatalystReaction ConditionsYield (%)Reference
m-cresol, Ethyl acetoacetateConc. H2SO4Room temperature~80This is a standard, well-established reaction with typically high yields.
Characterization Data for 4,7-Dimethylcoumarin:
  • 1H NMR and 13C NMR: Complete spectral assignments are available.[6]

  • IR Spectrum: Characteristic peaks for the lactone carbonyl and aromatic ring can be observed.

  • Melting Point: 131-133°C.

Synthesis of Menthol from Thymol

Menthol, a widely used compound in pharmaceuticals and consumer products for its cooling sensation, can be synthesized from the thymol derived from m-cresol through hydrogenation.

Experimental Protocol: Hydrogenation of Thymol

Materials:

  • Thymol

  • Hydrogen gas (H2)

  • Catalyst (e.g., Nickel, Palladium)

  • High-pressure reactor (autoclave)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve thymol in a suitable solvent, such as ethanol, in a high-pressure reactor.

  • Add the hydrogenation catalyst to the solution.

  • Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the specified temperature while stirring vigorously.

  • Maintain the reaction under these conditions until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure to obtain crude menthol.

  • The resulting racemic menthol can be isolated by fractional distillation. The different stereoisomers can be separated by chiral resolution.[7]

Quantitative Data: Synthesis of Menthol

The hydrogenation of thymol yields a mixture of menthol isomers. The exact composition depends on the catalyst and reaction conditions. Subsequent purification and resolution steps are required to isolate the desired (-)-menthol.

Synthesis of Acylated Products via Friedel-Crafts Acylation

Friedel-Crafts acylation of m-cresol with acylating agents like acetic anhydride introduces an acyl group onto the aromatic ring, leading to the formation of hydroxyacetophenone derivatives. These products can serve as intermediates in the synthesis of various pharmaceuticals.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • m-Cresol

  • Acetic anhydride

  • Lewis acid catalyst (e.g., AlCl3)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Round-bottom flask

  • Addition funnel

  • Ice bath

  • Stirring apparatus

  • Apparatus for aqueous workup

Procedure:

  • In a dry round-bottom flask, suspend the Lewis acid catalyst (e.g., AlCl3, at least one molar equivalent) in an anhydrous solvent under an inert atmosphere.[8]

  • Cool the suspension in an ice bath.

  • Slowly add acetic anhydride to the cooled suspension with stirring.[9]

  • To this mixture, add m-cresol dropwise from an addition funnel.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring the mixture into a beaker of ice-cold water.

  • Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of m-Cresol Formaldehyde Resin

m-Cresol can be polymerized with formaldehyde to produce phenolic resins, which have applications as adhesives and coating materials.

Experimental Protocol: m-Cresol Formaldehyde Resin Synthesis

Materials:

  • m-Cresol

  • Formaldehyde solution (formalin)

  • Acid or base catalyst (e.g., oxalic acid, sodium hydroxide)

  • Four-neck round-bottom flask with stirrer, thermometer, reflux condenser, and dropping funnel

  • Heating mantle

Procedure:

  • Add m-cresol and the catalyst to the four-neck round-bottom flask.[7]

  • Heat the mixture to the desired reaction temperature (e.g., 100-130°C) with stirring.[7]

  • Slowly add the formaldehyde solution dropwise to the heated m-cresol mixture.[7]

  • After the addition is complete, maintain the reaction at temperature for a specified period (e.g., 90 minutes) to allow for polymerization.[7]

  • After the polymerization period, increase the temperature (e.g., to 160°C) and distill off water and any unreacted monomers under atmospheric or reduced pressure.[7]

  • The resulting molten resin is then cooled to obtain the solid m-cresol formaldehyde resin.

Quantitative Data: Modified m-Cresol-Phenol-Formaldehyde Resin Properties
PropertyValueReference
Softening Point90-110 °C[7]
Free Phenol Content0.3-1%[7]
Glass Transition Temperature55-65 °C[7]

Synthesis of Crisaborole

Crisaborole is a non-steroidal phosphodiesterase-4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis. A practical and scalable synthesis has been developed starting from the low-cost material m-cresol.[10][11]

Experimental Workflow: Synthesis of Crisaborole from m-Cresol

G m_cresol m-Cresol bromophenol Bromophenol Intermediate m_cresol->bromophenol Regional Selective Bromination purified_bromophenol Purified Bromophenol bromophenol->purified_bromophenol Cocrystal Purification boronated_intermediate Boronated Intermediate purified_bromophenol->boronated_intermediate Miyaura Borylation (Telescoped Process) crisaborole Crisaborole boronated_intermediate->crisaborole Cyclization & Pd Removal

Caption: Synthetic workflow for Crisaborole from m-Cresol.

Signaling Pathway: Mechanism of Action of Crisaborole

Crisaborole exerts its anti-inflammatory effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the production of pro-inflammatory cytokines.[11][12]

G cluster_cell Inflammatory Cell crisaborole Crisaborole pde4 PDE4 crisaborole->pde4 camp cAMP pde4->camp Degrades amp AMP pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-4, etc.) camp->pro_inflammatory Reduces Production inflammation Inflammation pro_inflammatory->inflammation

Caption: Crisaborole's PDE4 inhibition pathway.

References

Application Notes and Protocols: In Vitro Cytotoxicity of m-Cresol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-cresol (m-cresol), an organic compound and an isomer of cresol, is utilized as a solvent and a precursor in the synthesis of various chemicals, including pesticides, fragrances, and disinfectants. Due to its widespread industrial application, understanding its toxicological profile is of paramount importance. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of m-cresol and its primary metabolites.

The primary metabolic pathway for cresols in vivo involves conjugation with glucuronic acid and inorganic sulfate to form m-cresyl glucuronide and m-cresyl sulfate, respectively. These metabolites are then predominantly excreted via the kidneys. Evaluating the cytotoxicity of both the parent compound and its metabolites is crucial for a comprehensive risk assessment.

Mechanisms of m-Cresol Cytotoxicity

Current research indicates that m-cresol exerts its cytotoxic effects primarily through the induction of oxidative stress and apoptosis.

Oxidative Stress

m-Cresol has been shown to induce the generation of reactive oxygen species (ROS) within cells, leading to a state of oxidative stress. This imbalance between the production of ROS and the cell's ability to detoxify these reactive products can cause damage to lipids, proteins, and DNA, ultimately leading to cell death. A key cellular defense mechanism against oxidative stress is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription and bolstering the cell's antioxidant capacity.

G Oxidative Stress Response Pathway cluster_0 Nuclear Events m-Cresol m-Cresol ROS ↑ Reactive Oxygen Species (ROS) m-Cresol->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Modification Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Nrf2 Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binding Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Fig. 1: Oxidative Stress Response to m-Cresol.
Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. Studies suggest that m-cresol can induce apoptosis, leading to a reduction in cell viability.[1]

The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. The intrinsic pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, which leads to the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9. Both initiator caspases can then activate the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

G Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation m_Cresol m-Cresol Cellular_Stress Cellular Stress (e.g., Oxidative Stress) m_Cresol->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 2: Intrinsic and Extrinsic Apoptosis Pathways.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the in vitro cytotoxicity of m-cresol and its metabolites. It is important to note that direct quantitative data for m-cresol metabolites is limited, and data for the related compound p-cresol and its metabolites are included for comparative purposes.

Table 1: Cytotoxicity of m-Cresol

Cell LineAssayEndpointResult
L929 (mouse fibroblast)XTTCell ViabilityCytotoxic at concentrations > 0.5 mg/mL
Saccharomyces cerevisiaeGrowth InhibitionGrowth RateSlight reduction at 150 mg/L; complete inhibition at 750 mg/L
HEK293 (human embryonic kidney)Colony FormationCell Viability~30% reduction in colony formation

Table 2: Cytotoxicity of m-Cresol Metabolites and p-Cresol Analogs

CompoundCell LineAssayEndpointResult
m-Cresyl Glucuronide HEK293Colony FormationCell Viability11% reduction in colony formation (less toxic than m-cresol)[2]
p-CresolHepaRG (human hepatoma)DCFOxidative StressEC50 = 0.64 ± 0.37 mM[3]
p-CresolHepaRG (human hepatoma)GSH DepletionGlutathione LevelsEC50 = 1.00 ± 0.07 mM[3]
p-CresolHepaRG (human hepatoma)LDH ReleaseCell ViabilityEC50 = 0.85 ± 0.14 mM[3]
p-Cresyl SulfateHepaRG (human hepatoma)MultipleCytotoxicityLess toxic than p-cresol[3]
p-Cresyl GlucuronideHepaRG (human hepatoma)MultipleCytotoxicityLess toxic than p-cresol[3]
p-Cresyl SulfateHK-2 (human renal proximal tubule)ApoptosisCell DeathInduced apoptosis in a concentration-dependent manner after 7 days[4][5][6]
p-Cresyl GlucuronideHK-2 (human renal proximal tubule)MultipleCytotoxicityNo observed biological actions[4][5][6]

Experimental Protocols

Detailed protocols for three common in vitro cytotoxicity assays are provided below. These can be adapted for the evaluation of m-cresol and its metabolites.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (appropriate for the cell line)

  • Test compound (m-cresol or metabolites)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of m-cresol or its metabolites in culture medium. Remove the existing medium from the wells and add the compound dilutions. Include vehicle controls (medium with the same solvent concentration used to dissolve the test compound) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

G MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Add m-Cresol/ Metabolite dilutions A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % viability and IC50 G->H

Fig. 3: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Cell culture medium

  • Test compound (m-cresol or metabolites)

  • Lysis buffer (for positive control)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate (if cells are in suspension) or carefully collect an aliquot of the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting the background.

G LDH Assay Workflow A 1. Seed and treat cells with m-Cresol/Metabolite B 2. Incubate for exposure time A->B C 3. Collect supernatant B->C D 4. Add LDH reaction mixture C->D E 5. Incubate at room temp. D->E F 6. Add stop solution E->F G 7. Measure absorbance (e.g., 490 nm) F->G H 8. Calculate % cytotoxicity G->H

Fig. 4: Workflow for the LDH cytotoxicity assay.
Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • Neutral red solution (e.g., 50 µg/mL in culture medium)

  • Cell culture medium

  • Test compound (m-cresol or metabolites)

  • Neutral red destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well microplates

  • Microplate reader (540 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Incubation: Incubate the plate for the desired exposure time.

  • Dye Incubation: Remove the treatment medium and add medium containing neutral red to each well. Incubate for approximately 3 hours to allow for dye uptake.

  • Washing: Remove the dye-containing medium and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add the neutral red destain solution to each well and shake for about 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

G Neutral Red Assay Workflow A 1. Seed and treat cells with m-Cresol/Metabolite B 2. Incubate for exposure time A->B C 3. Add Neutral Red solution and incubate for 3 hours B->C D 4. Wash cells to remove excess dye C->D E 5. Add destain solution to extract dye D->E F 6. Measure absorbance at 540 nm E->F G 7. Calculate % viability F->G

Fig. 5: Workflow for the Neutral Red uptake assay.

Conclusion

The in vitro cytotoxicity of m-cresol is primarily mediated by the induction of oxidative stress and apoptosis. Its metabolites, such as m-cresyl glucuronide, appear to be less toxic than the parent compound. The provided protocols for MTT, LDH, and Neutral Red assays offer robust methods for quantifying the cytotoxic effects of m-cresol and its metabolites in various cell lines. A multi-assay approach is recommended for a comprehensive understanding of the cytotoxic mechanisms. Further research is warranted to establish a more extensive database of IC50 values for m-cresol and its metabolites across a wider range of cell types and to further elucidate the specific molecular pathways involved in its toxicity.

References

Troubleshooting & Optimization

Optimizing reaction conditions for m-Cresol synthesis to improve yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for m-Cresol synthesis and improve yield.

General Troubleshooting and FAQs

Q1: My m-Cresol yield is consistently low. What are the general factors I should investigate?

A1: Low yields in m-Cresol synthesis can stem from several factors across different synthetic routes. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reactants like toluene, cymene, or m-toluidine can lead to side reactions, consuming reactants and generating byproducts.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion or the formation of undesired isomers and byproducts.

  • Catalyst Activity: The choice and handling of the catalyst are critical. Catalyst deactivation or using a suboptimal catalyst can significantly impact yield.

  • Product Separation and Purification: Inefficient extraction, distillation, or crystallization can lead to loss of the final product.

Q2: I am observing a high level of impurities in my final product. How can I improve the purity of my m-Cresol?

A2: Improving product purity involves optimizing both the reaction and the purification steps:

  • Reaction Selectivity: Adjusting reaction conditions can favor the formation of the meta-isomer over ortho- and para-isomers. For example, in the sulfonation of toluene, the reaction temperature can influence isomer distribution.

  • Byproduct Formation: Side reactions, such as the formation of tarry matter or xylenols, can be minimized by precise control of reaction time and temperature.[1]

  • Purification Techniques: Employing high-efficiency distillation columns or using complexing agents like urea and oxalic acid can effectively separate m-cresol from p-cresol and other impurities.[2]

Synthesis Route 1: Hydrolysis of Chlorotoluene

This method involves the chlorination of toluene to produce a mixture of chlorotoluene isomers, followed by hydrolysis to yield cresols. Optimizing this process is key to maximizing the m-cresol content.

Troubleshooting Guide: Chlorotoluene Hydrolysis
Issue Possible Cause Troubleshooting Steps
Low m-Cresol Yield Inefficient isomerization to m-chlorotoluene.While direct chlorination of toluene primarily yields ortho- and para-isomers, subsequent processing can enrich the meta-isomer. Ensure the hydrolysis conditions (high temperature and pressure) are optimized for potential isomerization or selective conversion.
High formation of byproducts.Control the hydrolysis time to under 30 minutes to reduce side reactions that can occur at high temperatures and pressures.[3]
High Energy Consumption High pressure and temperature requirements for hydrolysis.The hydrolysis of chlorotoluene to cresol typically requires high temperatures (360-390°C) and pressures (28-30 MPa).[4] While these conditions are necessary for the reaction, ensuring efficient heat transfer and reactor insulation can help manage energy costs.
Product Separation Challenges Close boiling points of m-cresol and p-cresol.The boiling points of m-cresol and p-cresol differ by only 0.3°C, making simple distillation ineffective.[4] Utilize specialized separation techniques such as fractional distillation with high-efficiency packed columns or extractive distillation.
Experimental Protocol: m-Cresol Synthesis via Chlorotoluene Hydrolysis

This protocol is based on a method that utilizes a mixed chlorotoluene feedstock to improve the yield of m-cresol.[3]

  • Chlorination of Toluene:

    • React toluene with chlorine gas using a catalyst such as ferric chloride and disulfide dichloride.[4]

    • Control the reaction conversion rate at 95-98% to produce a mixture of o-, p-, and m-chlorotoluene.[3] This high conversion rate with minimal side reactions is crucial for maximizing the subsequent m-cresol yield.[3]

  • Hydrolysis:

    • The mixed chlorotoluene is hydrolyzed with a 3-fold volume of liquid caustic soda.[3]

    • The reaction is carried out at a temperature of 320 ± 5 °C and a pressure of 20.0 ± 0.5MPa.[3]

    • The reaction conversion rate of the mixed chlorotoluene should be controlled at 95-98%.[3]

    • Crucially, the hydrolysis time should be controlled to within 30 minutes to minimize side reactions.[3]

  • Purification:

    • Cool the reaction product and separate the phases.

    • Neutralize the resulting sodium cresol solution, followed by layering and extraction.[3][4]

    • The crude cresol is then subjected to distillation and rectification to separate the isomers and obtain pure m-cresol.[3]

Quantitative Data: Chlorotoluene Route
Parameter Optimized Condition Impact on Yield Reference
Toluene Chlorination Conversion Rate95-98%Minimizes side reactions and increases the formation of m-chlorotoluene, leading to a higher m-cresol yield.[3]
Mixed Chlorotoluene Hydrolysis Conversion Rate95-98%Ensures a high conversion of the starting material to the desired product.[3]
Hydrolysis Time< 30 minutesReduces the formation of byproducts.[3]
Hydrolysis Temperature320 ± 5 °COptimal temperature for the hydrolysis reaction.[3]
Hydrolysis Pressure20.0 ± 0.5MPaOptimal pressure for the hydrolysis reaction.[3]
Resulting m-Cresol Yield up to 46.23% This represents a significant improvement over traditional methods.[3]

Workflow Diagram: Chlorotoluene Hydrolysis Route

G Toluene Toluene Chlorination Chlorination (FeCl3/S2Cl2 catalyst) Conversion: 95-98% Toluene->Chlorination MixedChlorotoluene Mixed o-, p-, m-Chlorotoluene Chlorination->MixedChlorotoluene Hydrolysis Hydrolysis (NaOH, 320°C, 20MPa) Time < 30 min Conversion: 95-98% MixedChlorotoluene->Hydrolysis CrudeCresol Crude Cresol Mixture Hydrolysis->CrudeCresol Purification Separation & Purification (Distillation, Rectification) CrudeCresol->Purification mCresol m-Cresol (Yield: up to 46.23%) Purification->mCresol

Caption: Workflow for m-Cresol synthesis via chlorotoluene hydrolysis.

Synthesis Route 2: Cymene Process

The cymene process involves the alkylation of toluene to produce cymene, which is then oxidized to cymene hydroperoxide, and finally cleaved to produce cresol and acetone.

Troubleshooting Guide: Cymene Process
Issue Possible Cause Troubleshooting Steps
Low m-Cresol Yield Formation of 7-hydroperoxy-m-cymene impurity during oxidation.This impurity breaks down into formaldehyde and isopropyl phenol, which can cause resinification of the cresol.[5] Treat the cymene oxidate with a catalytic amount of potassium hydroxide to decompose the 7-hydroperoxy-m-cymene before the cleavage step.[5]
Incomplete cleavage of cymene hydroperoxide.Ensure the acid-catalyzed cleavage is carried out at 60-90°C until the hydroperoxide concentration is between 0.5-5%.[6]
Product Contamination Presence of isopropyl phenol in the final product.The presence of 7-hydroperoxy-m-cymene leads to isopropyl phenol contamination.[5] Pre-treatment of the cymene oxidate as described above will minimize this impurity.
Experimental Protocol: Cymene Process for m-Cresol Synthesis

This protocol is a general guide based on the principles of the cymene process.

  • Alkylation:

    • Alkylate toluene with propylene to form m-cymene. The choice of catalyst (e.g., aluminum trioxide) and reaction conditions (temperature and pressure) will influence the isomer distribution.[7]

  • Oxidation:

    • Oxidize m-cymene with air to produce m-cymene hydroperoxide. This reaction is typically carried out in the liquid phase.

  • Cleavage:

    • The m-cymene hydroperoxide is then cleaved in the presence of an acid catalyst (e.g., sulfuric acid) to yield m-cresol and acetone.[6]

    • The reaction temperature should be maintained between 60-90°C.[6]

    • Stop the reaction when the concentration of cymene hydroperoxide is between 0.5-5% by neutralizing with an alkali.[6]

  • Thermal Decomposition and Purification:

    • The remaining hydroperoxide in the oil phase is thermally decomposed at 100-250°C.[6]

    • The resulting m-cresol is then recovered and purified, typically by distillation.

Quantitative Data: Cymene Process
Parameter Optimized Condition Impact on Yield Reference
Cleavage Temperature60-90°COptimal temperature for the acid-catalyzed cleavage of cymene hydroperoxide.[6]
Final Hydroperoxide Concentration0.5-5%Indicates the optimal endpoint for the cleavage reaction before neutralization.[6]
Thermal Decomposition Temperature100-250°CEnsures decomposition of remaining hydroperoxides.[6]

Logical Relationship Diagram: Cymene Process Optimization

G cluster_oxidation Oxidation Step cluster_cleavage Cleavage Step mCymene m-Cymene Oxidation Air Oxidation mCymene->Oxidation mCymeneOxidate m-Cymene Oxidate (contains 8- and 7-hydroperoxides) Oxidation->mCymeneOxidate Pretreatment Pre-treatment (KOH) mCymeneOxidate->Pretreatment AcidCleavage Acid-Catalyzed Cleavage (60-90°C) Pretreatment->AcidCleavage Pretreatment->AcidCleavage Decomposes 7-hydroperoxy-m-cymene mCresolAcetone m-Cresol & Acetone AcidCleavage->mCresolAcetone AcidCleavage->mCresolAcetone Improved Yield

Caption: Optimization logic for the cymene process to improve m-cresol yield.

Synthesis Route 3: From m-Toluidine

This method involves the diazotization of m-toluidine followed by hydrolysis to produce m-cresol.

Troubleshooting Guide: m-Toluidine Route
Issue Possible Cause Troubleshooting Steps
Low Yield Suboptimal diazotization or hydrolysis conditions.For the diazotization step, a sulfuric acid solution concentration of 30% is recommended.[8] For hydrolysis, a sulfuric acid concentration of 50% is preferred.[8]
Formation of byproducts.The use of nitrogen oxide gas for diazotization can reduce the formation of inorganic salts and tarry byproducts, leading to an improved yield of m-cresol.[8]
Waste Management Generation of acidic wastewater.A process using nitrogen oxide gas for diazotization allows for the spent acid to be flashed to remove water and organics, and then recycled for industrial use.[8]
Experimental Protocol: m-Cresol Synthesis from m-Toluidine

This protocol is based on a method using nitrogen oxide gas for diazotization.[8]

  • Salt Formation:

    • Add 60g of m-toluidine to 420-598g of a 15-40% mass concentration sulfuric acid solution at room temperature with stirring to obtain a m-toluidine sulfate solution.[8]

  • Diazotization:

    • Infuse nitrogen oxide gas into the m-toluidine sulfate solution to carry out the diazotization reaction.

  • Hydrolysis:

    • Hydrolyze the resulting diazonium salt in the presence of an organic solvent under acidic conditions.

  • Purification:

    • The acid phase is subjected to flash evaporation under negative pressure, and the recovered acid can be reused in the salt formation step.[8]

    • The organic phase is dehydrogenated and rectified to obtain the final m-cresol product.[8] A yield of over 84% with a purity of 99.5% can be achieved with this continuous process.[8]

Quantitative Data: m-Toluidine Route
Parameter Optimized Condition Impact on Yield Reference
Diazotization ReagentNitrogen Oxide GasReduces byproduct formation and allows for acid recycling.[8]
Sulfuric Acid Concentration (Diazotization)30%Optimal for the diazotization reaction.[8]
Sulfuric Acid Concentration (Hydrolysis)50%Optimal for the hydrolysis step.[8]
Resulting m-Cresol Yield > 84% Significant improvement over discontinuous methods.[8]
Resulting m-Cresol Purity 99.5% High purity product is obtained.[8]

Workflow Diagram: m-Toluidine Diazotization Route

G mToluidine m-Toluidine SaltFormation Salt Formation (H2SO4, 15-40%) mToluidine->SaltFormation mToluidineSulfate m-Toluidine Sulfate SaltFormation->mToluidineSulfate Diazotization Diazotization (Nitrogen Oxide Gas) mToluidineSulfate->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt Hydrolysis Hydrolysis (Organic Solvent, Acidic) DiazoniumSalt->Hydrolysis CrudeProduct Crude Product (Organic & Acid Phases) Hydrolysis->CrudeProduct PhaseSeparation Phase Separation CrudeProduct->PhaseSeparation OrganicPhase Organic Phase PhaseSeparation->OrganicPhase AcidPhase Acid Phase PhaseSeparation->AcidPhase Purification Dehydrogenation & Rectification OrganicPhase->Purification AcidRecycling Acid Recycling AcidPhase->AcidRecycling mCresol m-Cresol (Yield: >84%) Purification->mCresol AcidRecycling->SaltFormation

Caption: Workflow for m-Cresol synthesis from m-toluidine with acid recycling.

References

Technical Support Center: m-Cresol Degradation in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of m-Cresol, a common antimicrobial preservative in parenteral and multi-dose pharmaceutical formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during the development and stability testing of formulations containing m-Cresol.

Question: We are observing a significant loss of m-Cresol content in our formulation during stability studies. What are the potential causes and how can we investigate this?

Answer:

A loss of m-Cresol concentration is a critical issue that can compromise the antimicrobial effectiveness of a multi-dose product. The primary causes are typically oxidative degradation, adsorption to packaging components, or interactions with other formulation ingredients.

Potential Causes & Investigation Strategy:

  • Oxidative Degradation: m-Cresol is susceptible to oxidation, especially when exposed to oxygen, light, elevated temperatures, or in the presence of metal ions. Oxidation can lead to the formation of various degradation products, including methyl-benzoquinones and other colored species.[1]

  • Adsorption: Preservatives like m-Cresol are known to adsorb onto silicone and other polymeric materials used in the manufacturing process (e.g., tubing) and in final packaging (e.g., stoppers, plungers).[2] This is a particular concern during process interruptions or long contact times.[2]

  • Interaction with Formulation Components: m-Cresol can interact with both the active pharmaceutical ingredient (API), especially proteins, and other excipients. These interactions can sometimes lead to the chemical modification or sequestration of m-Cresol.[3][4] In protein formulations, m-Cresol can induce aggregation, which may also lead to its apparent loss from the solution phase.[3][5]

To systematically investigate the root cause, the following workflow is recommended:

G start Observed Loss of m-Cresol check_analytical 1. Verify Analytical Method (Accuracy, Precision, Specificity) start->check_analytical stress_studies 2. Conduct Stress Studies (Light, Heat, Headspace Oxygen) check_analytical->stress_studies material_contact 3. Evaluate Material Contact (Stoppers, Tubing, Syringes) stress_studies->material_contact oxidative_pathway Root Cause: Oxidative Degradation stress_studies->oxidative_pathway Degradants increase under stress? excipient_interaction 4. Assess Excipient Interaction (API, Buffers, etc.) material_contact->excipient_interaction adsorption_pathway Root Cause: Adsorption material_contact->adsorption_pathway Loss correlates with surface contact? interaction_pathway Root Cause: API/Excipient Interaction excipient_interaction->interaction_pathway Loss specific to full formulation? solution_oxidation Solution: - Add Antioxidant/Chelator - Inert Gas Headspace - Photoprotective Packaging oxidative_pathway->solution_oxidation solution_adsorption Solution: - Screen Alternative Materials - Minimize Contact Time - Adjust Process Parameters adsorption_pathway->solution_adsorption solution_interaction Solution: - Modify Excipients - Adjust pH/Buffer - Re-evaluate Preservative Choice interaction_pathway->solution_interaction

Caption: Troubleshooting workflow for investigating the loss of m-Cresol.

Question: Our protein formulation with m-Cresol is showing increased particulate matter and a slight color change upon storage. What could be the cause?

Answer:

The formation of particles and color changes in a formulation containing m-Cresol and a protein API often points to two interconnected phenomena: m-Cresol degradation and m-Cresol-induced protein aggregation.

Potential Causes & Investigation Strategy:

  • m-Cresol-Induced Protein Aggregation: m-Cresol is known to interact with proteins, potentially causing partial unfolding of the protein structure.[3][5] This exposes hydrophobic regions that can lead to the formation of soluble oligomers and, eventually, insoluble aggregates, which are observed as particulate matter.[4][5] This process does not require global unfolding of the protein; even localized changes can trigger aggregation.[3]

  • Oxidative Degradation Products: As m-Cresol oxidizes, it can form products like methyl-catechols and methyl-benzoquinones.[6] These byproducts can be colored (leading to a yellow or brown tint) and may also react with the protein API, further promoting aggregation or chemical modification.

The investigation should focus on identifying the nature of the particles and understanding the stability of both the protein and the preservative.

G start Particles/Color Change Observed characterize_particles 1. Characterize Particles (Size, Morphology, Composition) start->characterize_particles analyze_mcresol 3. Analyze m-Cresol & Degradants (RP-HPLC with UV/MS) start->analyze_mcresol analyze_protein 2. Analyze Protein State (SEC, DLS, Spectroscopy) characterize_particles->analyze_protein protein_agg Finding: Particles are protein-based aggregates analyze_protein->protein_agg mcresol_deg Finding: Elevated levels of m-Cresol degradants analyze_mcresol->mcresol_deg root_cause_agg Root Cause: m-Cresol induced instability leading to aggregation protein_agg->root_cause_agg root_cause_ox Root Cause: Oxidative degradation of m-Cresol and potential cross-reactions mcresol_deg->root_cause_ox solution Solution: - Screen stabilizing excipients - Optimize formulation pH/buffer - Implement oxidative stress controls (e.g., antioxidants, inert gas) root_cause_agg->solution root_cause_ox->solution

Caption: Investigation workflow for particle formation and color change.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for m-Cresol?

The most significant degradation pathway for m-Cresol in pharmaceutical formulations is oxidation.[1] The hydroxyl radical (OH) can attack the aromatic ring, leading to the formation of more highly oxygenated products.[1] Key intermediates can include 3-methylcatechol, which can be further oxidized to form various quinones and ring-opened products.[6] This process is often accelerated by exposure to light, heat, and the presence of transition metal ions.

G mcresol m-Cresol intermediate1 3-Methylcatechol mcresol->intermediate1 Hydroxylation stress Stress Factors (O₂, Light, Metal Ions, Heat) stress->mcresol Initiates intermediate2 Hydroxy Methyl Benzoquinone intermediate1->intermediate2 Oxidation final_products Further Oxidized & Ring-Opened Products (Colored Species) intermediate2->final_products Oxidation

Caption: Simplified oxidative degradation pathway of m-Cresol.

2. How does m-Cresol interact with protein-based APIs?

m-Cresol does not typically cause global denaturation of proteins at the concentrations used for preservation (e.g., ~0.3%).[3] Instead, it can interact with the protein surface and induce partial, localized unfolding in specific regions, often referred to as "hot spots".[3][5] This partial unfolding exposes hydrophobic patches that are normally buried within the protein's core. These exposed regions on different protein molecules can then interact with each other, leading to self-association and the formation of aggregates.[3][4]

3. What analytical methods are recommended for quantifying m-Cresol and its degradants?

Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most common and robust method for quantifying m-Cresol.[2] For identifying unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly effective. Gas Chromatography (GC) can also be used.[7]

4. How can m-Cresol degradation be minimized or prevented?

Preventing degradation involves a multi-faceted approach:

  • Control of Headspace: Replacing air in the vial headspace with an inert gas like nitrogen or argon minimizes the oxygen available for oxidation.

  • Use of Additives: Incorporating antioxidants (e.g., methionine) or chelating agents (e.g., EDTA to sequester metal ions) can effectively inhibit oxidative pathways.

  • Photoprotection: Using amber or opaque vials prevents light-induced degradation.[8]

  • Temperature Control: Storing the product at recommended temperatures (e.g., refrigerated) slows the rate of all chemical degradation reactions.[8]

  • Material Selection: Ensuring compatibility of the formulation with stoppers and other contact materials can prevent loss due to adsorption.[2]

5. Are there known incompatibilities between m-Cresol and other common excipients?

While m-Cresol is compatible with many excipients, potential interactions should always be evaluated. For example, interactions with certain surfactants or polymers could lead to the formation of micelles that sequester m-Cresol, reducing its effective concentration. It can also have complex interactions with other preservatives like phenol.[9] Always conduct thorough compatibility studies with the specific API and all excipients in the final formulation.[10][11]

Data & Protocols

Table 1: Factors Influencing m-Cresol Stability
FactorEffect on m-CresolRecommended Action
Oxygen Promotes oxidative degradation.Use inert gas (N₂, Ar) for vial headspace; minimize headspace volume.
Light Can catalyze photo-oxidation.[8]Store product in amber or opaque containers.
Elevated Temperature Increases the rate of oxidation and other reactions.[8]Store at controlled, and if necessary, refrigerated temperatures.
pH Can influence the rate of degradation and solubility of degradants.Optimize and control formulation pH with a suitable buffer system.
Metal Ions (e.g., Fe³⁺, Cu²⁺) Catalyze oxidative degradation pathways.Use high-purity excipients; consider adding a chelating agent like EDTA.
Contact Surfaces Can lead to loss via adsorption, especially on silicone.[2]Perform material compatibility studies; minimize contact time during manufacturing.
Experimental Protocol: Quantification of m-Cresol by RP-HPLC-UV

This protocol provides a general method that should be optimized and validated for your specific formulation.

1. Objective: To determine the concentration of m-Cresol in a pharmaceutical formulation.

2. Materials & Equipment:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid or appropriate buffer salts

  • m-Cresol reference standard

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and Acetonitrile. An example gradient could be 70:30 (Buffer:ACN) isocratic.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Run Time: ~10 minutes

4. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of m-Cresol reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase or a water/acetonitrile mix).

    • Perform serial dilutions to create a calibration curve with at least 5 concentration levels bracketing the expected sample concentration (e.g., 0.01 to 0.5 mg/mL).

  • Sample Preparation:

    • Accurately dilute the pharmaceutical formulation with the mobile phase to bring the theoretical m-Cresol concentration within the range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter if it contains particulates.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). A linear regression should yield an R² > 0.999.

    • Inject the prepared sample solutions (in triplicate).

    • Calculate the m-Cresol concentration in the samples by interpolating their average peak area from the calibration curve, accounting for the dilution factor.

Experimental Protocol: Accelerated Stability Study for m-Cresol Degradation

1. Objective: To assess the stability of m-Cresol in the formulation under accelerated environmental conditions to predict its shelf-life.

2. Materials & Equipment:

  • ICH-compliant stability chambers (e.g., 40°C / 75% RH)

  • Photostability chamber

  • Final packaged drug product

  • Validated analytical methods for m-Cresol assay and degradants

3. Study Design:

  • Conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Long-Term (for comparison): 25°C ± 2°C / 60% RH ± 5% RH

    • Stress (optional): 60°C

    • Photostability: As per ICH Q1B guidelines.

  • Time Points:

    • Accelerated: 0, 1, 2, 3, and 6 months

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

  • Container Orientation: Store samples in both upright and inverted (or horizontal) positions to assess interaction with all closure components.

4. Procedure:

  • Place a sufficient number of samples in each stability chamber for testing at all time points.

  • At each designated time point, pull samples from the chambers.

  • Allow samples to equilibrate to room temperature before analysis.

  • Perform the following tests:

    • Appearance: Visually inspect for color change, clarity, and particulate matter.

    • m-Cresol Assay: Quantify the amount of m-Cresol remaining using a validated HPLC method.

    • Degradation Products: Use the same or a separate HPLC method to detect and quantify any specified or unspecified degradation products.

    • pH: Measure the pH of the formulation.

    • (For protein products) Protein Integrity: Analyze using methods like Size Exclusion Chromatography (SEC) for aggregation and RP-HPLC for chemical modifications.

  • Data Analysis:

    • Plot the concentration of m-Cresol and its major degradants versus time for each condition.

    • Analyze the data to determine the degradation rate and identify any trends. This data can be used in kinetic models to predict the shelf-life under long-term storage conditions.[12]

References

Improving the efficiency of m-Cresol detection in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient detection of m-Cresol in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental workflows. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to help you navigate the challenges of m-Cresol analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of m-Cresol in biological matrices important? A1: m-Cresol is a biomarker for exposure to toluene and other aromatic compounds.[1][2] Its quantification in biological samples such as urine and blood is crucial for toxicology studies, occupational health assessments, and in the clinical setting to monitor patients with certain metabolic disorders. For instance, p-cresol, an isomer of m-cresol, has gained significant attention in studies of neuropsychiatric disorders.[3]

Q2: What are the most common analytical methods for m-Cresol detection? A2: The most established methods for quantifying m-Cresol in biological samples are High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is also used for its high sensitivity and selectivity.[2][4]

Q3: What are the main challenges in analyzing m-Cresol in biological samples? A3: The primary challenges include the complexity of biological matrices (e.g., plasma, urine, tissue), which can cause interference, and the fact that cresols are often present in conjugated forms (glucuronides and sulfates) that require a hydrolysis step before analysis.[1][5] Other challenges include achieving low detection limits, ensuring method reproducibility, and dealing with matrix effects in mass spectrometry-based methods.[3][6]

Q4: What is a "matrix effect" and how can it affect my results? A4: A matrix effect is the alteration of an analyte's ionization efficiency in a mass spectrometer due to co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression (underestimation of the analyte concentration) or ion enhancement (overestimation).[6][7] It is a significant challenge in complex biological matrices and can compromise the accuracy and reproducibility of the analytical method.[5]

Q5: Is derivatization necessary for m-Cresol analysis? A5: Derivatization is often employed, particularly for GC-MS and LC-MS/MS methods, to improve the volatility and thermal stability of cresols for GC analysis, or to enhance ionization efficiency and sensitivity in MS detection.[2][3][8] For example, derivatization with 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMIS-Cl) has been shown to significantly increase sensitivity in LC-MS/MS analysis of p-cresol.[3]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing 1. Active sites on the stationary phase interacting with the analyte.[9] 2. Insufficient buffer concentration in the mobile phase.[9] 3. Column overload.1. Use a mobile phase with an organic modifier or increase the buffer strength.[9] 2. Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a constant ionization state of the analyte.[9] 3. Reduce the amount of sample injected.[9]
Retention Time Drift/Shifts 1. Poor column equilibration between injections.[10] 2. Changes in mobile phase composition.[10] 3. Fluctuations in column temperature.[10] 4. Leaks in the system.[10]1. Increase the column equilibration time.[10] 2. Prepare fresh mobile phase and ensure components are miscible and properly degassed.[10][11] 3. Use a column oven to maintain a stable temperature.[10] 4. Check for loose fittings and worn pump seals.[10][11]
High Backpressure 1. Blocked column frit.[9][12] 2. Contamination buildup on the column.[12] 3. Precipitation of buffer salts.1. Reverse flush the column. If the problem persists, replace the frit or the column.[9] Use an in-line filter to protect the column.[9] 2. Implement a column cleaning procedure as recommended by the manufacturer.[12] 3. Flush the system with water to dissolve salt precipitates, especially before switching to high organic content mobile phases.[13]
Loss of Sensitivity / Small Peaks 1. Sample degradation. 2. Leaks in the injector or pump.[11] 3. Detector lamp failure or low energy.[10] 4. Incorrect mobile phase pH.1. Ensure proper sample storage and handle samples to minimize degradation. 2. Inspect the system for any leaks, especially around fittings and seals.[11] 3. Check the detector lamp status and replace if necessary.[10] 4. Optimize the mobile phase pH to ensure the analyte is in a form that provides a good detector response.
GC-MS Method Troubleshooting
Problem Potential Cause Recommended Solution
Peak Broadening or Tailing 1. Active sites in the injector liner or column.[14] 2. Dead volume from improper column installation.[14] 3. Carrier gas flow rate is too low.[14]1. Use a deactivated liner and/or trim the front end of the column (approx. 15 cm).[14] If the issue persists, replace the column. 2. Reinstall the column, ensuring the correct insertion depth and a clean, square cut.[14] 3. Increase the carrier gas flow rate to the optimal velocity for your column.[14]
Poor Resolution 1. Suboptimal column temperature program.[14] 2. Carrier gas flow rate is not optimized.[14] 3. Column stationary phase degradation.[14]1. Adjust the temperature ramp rate or initial/final hold times.[14] 2. Optimize the carrier gas linear velocity.[14] 3. Replace the column with a new one of the same or more appropriate phase.[14]
Poor Reproducibility (Peak Area Varies) 1. Leaking syringe or septum.[14] 2. Active sites in the injector are adsorbing the analyte.[14] 3. Sample carryover from previous injection.1. Replace the syringe and/or septum.[14] Ensure the septum nut is tightened correctly. 2. Clean or replace the injector liner and use a deactivated one if necessary.[14] 3. Develop a robust wash method for the syringe and injector between runs.
No or Low Signal 1. System leak (e.g., at the MS transfer line).[15] 2. Contaminated ion source. 3. Blown filament in the MS.[16] 4. Incomplete derivatization of the analyte.1. Perform a leak check, especially around the column connection to the MS.[16] 2. Vent the system and clean the ion source according to the manufacturer's instructions.[15] 3. Switch to the second filament (if available) and schedule a replacement.[16] 4. Optimize the derivatization reaction conditions (time, temperature, reagent concentration).

Experimental Workflows and Protocols

General Experimental Workflow

The overall process for analyzing m-Cresol in biological matrices involves several key stages, from sample collection to final data analysis.

G cluster_0 Pre-Analytical Phase cluster_1 Sample Preparation cluster_2 Analytical Phase cluster_3 Post-Analytical Phase SampleCollection Sample Collection (e.g., Urine, Plasma) SampleStorage Sample Storage (e.g., -80°C) SampleCollection->SampleStorage Hydrolysis Hydrolysis (Enzymatic or Acidic) (for conjugated forms) SampleStorage->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization Derivatization (Optional, for GC/LC-MS) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Injection Instrument Injection Reconstitution->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV, FLD, or MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis

Caption: General workflow for m-Cresol analysis.

Troubleshooting Logic Flowchart

When encountering issues with your analysis, a systematic approach can help identify the root cause efficiently.

G Start Problem Observed? (e.g., Poor Peaks, No Signal) CheckSystem Check Instrument System (Leaks, Pressure, Temp) Start->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Gradient, Temp Program) CheckSystem->CheckMethod System OK Consult Consult Instrument Manual or Manufacturer Support CheckSystem->Consult System Fault CheckSample Evaluate Sample Prep (Hydrolysis, Extraction, Derivatization) CheckMethod->CheckSample Method OK Resolve Problem Resolved CheckMethod->Resolve Method Issue Found & Fixed CheckColumn Assess Column Health (Age, Contamination) CheckSample->CheckColumn Sample Prep OK CheckSample->Resolve Sample Prep Issue Found & Fixed CheckStandard Analyze Fresh Standard CheckColumn->CheckStandard Column OK CheckColumn->Resolve Column Issue Found & Fixed CheckStandard->Resolve Standard OK, Issue is Matrix CheckStandard->Consult Standard Fails

Caption: Systematic troubleshooting flowchart.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Urine for GC-MS Analysis

This protocol is adapted from methodologies described for the analysis of cresols in urine.[1][8]

  • Hydrolysis (to cleave conjugates):

    • Pipette 1 mL of urine into a glass tube.

    • Add an internal standard (e.g., deuterium-labeled o-cresol).[8]

    • Add 100 µL of concentrated mineral acid (e.g., HCl).[1]

    • Cap the tube tightly and heat at 90-100°C for 30-60 minutes.[1]

    • Allow the sample to cool to room temperature.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of a suitable organic solvent (e.g., toluene or a methylene chloride/ethyl ether mixture) to the hydrolyzed sample.[1][8]

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

    • Cap the tube and heat at 60-70°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

Protocol 2: Sample Preparation from Plasma for HPLC-UV Analysis

This protocol is based on general procedures for preparing plasma samples for HPLC analysis.[1][4]

  • Protein Precipitation:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 600 µL of cold acetonitrile to precipitate the proteins.[1]

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Extraction and Concentration:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the HPLC mobile phase.

    • Vortex briefly to dissolve the residue.

    • Transfer the reconstituted sample to an HPLC vial for analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for cresol detection found in the literature.

Table 1: GC-MS Method Performance for Cresol Isomers in Urine
AnalyteLinearity Range (mg/L)Limit of Detection (LOD) (µg/L)Method Reference
o-CresolUp to 310[8]
m-CresolUp to 310[8]
PhenolUp to 200500[8]
Table 2: HPLC Method Performance
AnalyteMatrixLinearity Range (µg/mL)Retention Time (min)Method Reference
m-CresolPharmaceutical Formulation75 - 120~5.2[17]
PhenolUrine0.0015 - 0.035Not Specified[18]
p-CresolUrine0.001 - 0.045Not Specified[18]
Table 3: LC-MS/MS Method Performance for p-Cresol
AnalyteMatrixLimit of Detection (LOD)Precision (RSD)Method Reference
p-CresolUrine100 pg/mL<15%[3]
p-CresolPlasma20 pg/mL<15%[3]
p-CresolBrain Tissue0.04 pg/mg<15%[3]

References

Addressing matrix effects in the analysis of m-Cresol in environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of m-cresol in environmental samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of m-cresol, providing systematic approaches to identify and resolve them.

1. Poor Peak Shape in GC-MS Analysis

Question: My m-cresol peak is tailing or showing splitting in my GC-MS analysis after derivatization. What are the likely causes and how can I fix it?

Answer:

Poor peak shape for derivatized m-cresol is a common issue that can often be traced back to the injection port, the column, or the derivatization process itself. Here is a step-by-step guide to troubleshoot this problem:

  • Check the GC Inlet:

    • Contaminated Liner: Active sites in a dirty liner can interact with the silylated m-cresol.

      • Solution: Replace the inlet liner. Use a deactivated liner for analyzing active compounds like phenols.

    • Improper Column Installation: If the column is not cut flat or is installed at the wrong depth in the inlet, it can cause peak distortion.

      • Solution: Re-cut the column ensuring a clean, 90-degree cut. Check the instrument manual for the correct column installation depth.[1][2]

    • Septum Bleed: Old or cored septa can introduce contaminants.

      • Solution: Replace the septum.

  • Evaluate the GC Column:

    • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.

      • Solution: Trim 10-20 cm from the front of the column.[2][3]

    • Stationary Phase Degradation: Oxygen or aggressive sample matrices can damage the column's stationary phase.

      • Solution: If trimming the column doesn't resolve the issue, the column may need to be replaced. Ensure high-purity carrier gas and an oxygen trap are in use.

  • Review the Derivatization Procedure:

    • Incomplete Derivatization: Insufficient reagent, non-optimal reaction time, or temperature can lead to incomplete derivatization, resulting in tailing peaks.

      • Solution: Ensure the derivatization reagent (e.g., BSTFA or MSTFA) is fresh and not exposed to moisture. Optimize the reaction time and temperature as per established protocols.[4][5]

    • Excess Reagent: Injecting a large excess of the derivatization reagent can sometimes affect peak shape.

      • Solution: While an excess is necessary, grossly excessive amounts should be avoided. Follow a validated protocol for appropriate reagent volumes.

  • Check Injection Parameters:

    • Solvent Mismatch: The polarity of the injection solvent should be compatible with the stationary phase.[2]

      • Solution: For a nonpolar column like a DB-5ms, use a nonpolar solvent like hexane or dichloromethane for the final extract.

A logical workflow for troubleshooting peak shape is presented below:

start Poor m-Cresol Peak Shape inlet Inspect GC Inlet start->inlet column Evaluate GC Column inlet->column If no issue found end_node Peak Shape Improved inlet->end_node Issue resolved deriv Review Derivatization column->deriv If no issue found column->end_node Issue resolved params Check Injection Parameters deriv->params If no issue found deriv->end_node Issue resolved params->end_node Issue resolved

Caption: Troubleshooting workflow for poor peak shape in GC-MS.

2. Signal Suppression/Enhancement in LC-MS/MS Analysis

Question: I am observing significant ion suppression for m-cresol when analyzing soil extracts with LC-MS/MS. How can I identify the source and mitigate this effect?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS, especially with complex matrices like soil extracts. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.[6][7][8]

  • Identifying Ion Suppression:

    • Post-Column Infusion: This is a definitive way to identify regions of ion suppression in your chromatogram.

      • Procedure: Infuse a standard solution of m-cresol at a constant rate into the LC flow after the analytical column. Inject a blank matrix extract. Dips in the baseline signal of m-cresol indicate retention times where ion suppression occurs.[6]

  • Mitigation Strategies:

    • Chromatographic Separation: Modify your LC method to separate m-cresol from the suppression zones.

      • Solution: Adjust the gradient profile, change the mobile phase composition, or try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.[9]

    • Sample Dilution: This is the simplest approach to reduce the concentration of interfering matrix components.

      • Solution: Dilute the final extract with the initial mobile phase. The trade-off is a potential decrease in sensitivity, so this is only feasible if your analyte concentration is sufficiently high.

    • Improved Sample Cleanup: Enhance your sample preparation to remove more matrix interferences.

      • Solution: For soil, if using a QuEChERS-based extraction, experiment with different d-SPE sorbents. For example, PSA (primary secondary amine) removes organic acids, C18 removes non-polar interferences, and GCB (graphitized carbon black) can remove pigments and sterols. A combination of these may be necessary.

    • Change Ionization Source/Polarity:

      • Solution: If available, try switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds.[8] Also, analyze in both positive and negative ion modes to see which provides better signal-to-noise and less interference.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.

      • Solution: Use a deuterated m-cresol (e.g., m-cresol-d7) as an internal standard. Since it co-elutes and has nearly identical ionization properties to the native analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[10]

The following diagram illustrates the decision-making process for addressing ion suppression:

start Ion Suppression Observed identify Identify Suppression Zone (Post-Column Infusion) start->identify chromatography Modify LC Method identify->chromatography cleanup Improve Sample Cleanup chromatography->cleanup If suppression persists end_node Accurate Quantification chromatography->end_node Suppression avoided dilute Dilute Sample cleanup->dilute If suppression persists cleanup->end_node Suppression reduced is Use SIL-IS dilute->is If sensitivity is an issue dilute->end_node Suppression reduced is->end_node Suppression compensated

Caption: Workflow for mitigating ion suppression in LC-MS/MS.

Frequently Asked Questions (FAQs)

1. Sample Preparation

Q1: What is the best sample preparation method for m-cresol in water samples?

A1: For water samples, Solid-Phase Extraction (SPE) is a highly effective and common method. It allows for both cleanup and concentration of the analyte. A reversed-phase sorbent like C18 or a polymeric sorbent (e.g., Oasis HLB) is typically used. The general steps involve conditioning the sorbent, loading the water sample, washing away interferences, and eluting the m-cresol with an organic solvent like methanol or acetonitrile.

Q2: Can I use the QuEChERS method for m-cresol in soil?

A2: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is well-suited for extracting a wide range of analytes, including phenols like m-cresol, from complex matrices like soil.[4][11] The initial extraction is typically done with acetonitrile, followed by a salting-out step. A subsequent dispersive SPE (d-SPE) cleanup step is crucial for removing matrix components. For soil, a combination of PSA and C18 sorbents in the d-SPE step is a good starting point.

2. GC-MS Analysis

Q3: Is derivatization necessary for analyzing m-cresol by GC-MS?

A3: Yes, derivatization is highly recommended. m-cresol and p-cresol are isomers that are very difficult to separate chromatographically on most standard GC columns.[3] Derivatization, typically silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the polar hydroxyl group to a less polar trimethylsilyl ether.[1][3][4][5][12][13][14] This not only improves chromatographic peak shape and reduces tailing but also allows for the baseline separation of the m- and p-cresol derivatives.[3]

Q4: What are the key GC-MS parameters for analyzing silylated m-cresol?

A4: A typical starting point for the analysis of silylated m-cresol would be:

  • Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1][3]

  • Inlet Temperature: 250-280 °C.

  • Oven Program: Start at a lower temperature (e.g., 60-80 °C) and ramp up to around 280-300 °C. A representative program could be: 80°C for 2 min, then ramp at 10°C/min to 200°C, then 25°C/min to 280°C, hold for 5 min.[1]

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-350. For quantification, use selected ion monitoring (SIM) of characteristic ions for the m-cresol derivative.

3. LC-MS/MS Analysis

Q5: What type of LC column and mobile phase should I use for m-cresol?

A5: For LC-MS/MS analysis of m-cresol, a reversed-phase C18 column is the most common choice. A typical mobile phase would consist of a gradient of water and methanol or acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.[15]

Q6: How do I choose between matrix-matched calibration and using a stable isotope-labeled internal standard (SIL-IS)?

A6: Both are valid strategies to compensate for matrix effects.

  • Matrix-Matched Calibration: Involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This is a good option when a SIL-IS is not available or is too expensive. Its effectiveness depends on the variability of the matrix between different samples. If the matrix composition varies significantly, this method may not be sufficient.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects in LC-MS/MS.[16][17][18] A SIL-IS like m-cresol-d7 co-elutes with the analyte and experiences the same ionization suppression or enhancement, providing the most accurate correction.[10] If high accuracy and precision are required, using a SIL-IS is the preferred method.

Data Presentation

The following tables summarize representative data for different strategies to mitigate matrix effects. Note that actual values will vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Comparison of Sample Cleanup Strategies for m-Cresol in Soil (QuEChERS with GC-MS)

d-SPE Cleanup SorbentAverage Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)*
None6522-55 (Suppression)
C188515-30 (Suppression)
PSA + C189211-15 (Suppression)
PSA + C18 + GCB958-8 (Minimal Effect)

*Matrix Effect (%) = [(Response in Matrix / Response in Solvent) - 1] x 100. Negative values indicate suppression, positive values indicate enhancement.

Table 2: Comparison of Calibration Methods for m-Cresol in Wastewater (SPE with LC-MS/MS)

Calibration MethodAccuracy (%)Precision (RSD, %)Notes
External Calibration (in solvent)60-145>25Significant matrix effects lead to poor accuracy and precision.
Matrix-Matched Calibration90-110<15Good compensation, but relies on consistent matrix composition.
Stable Isotope Dilution (using m-cresol-d7)98-102<5Excellent accuracy and precision, effectively corrects for matrix variability.

Experimental Protocols

1. Protocol: QuEChERS Extraction and Silylation of m-Cresol from Soil for GC-MS Analysis

  • Sample Homogenization: Air-dry the soil sample and sieve to remove large debris.

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water (if soil is dry) and vortex to hydrate.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 5 minutes.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake immediately for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Derivatization (Silylation):

    • Transfer 100 µL of the cleaned extract to a GC vial insert.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 60°C for 30 minutes.[5]

    • Cool to room temperature before GC-MS analysis.

2. Protocol: Solid-Phase Extraction (SPE) of m-Cresol from Water for LC-MS/MS Analysis

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter.

    • Adjust the pH of the sample to ~2 with hydrochloric acid to ensure m-cresol is in its neutral form.

  • SPE Cartridge Conditioning:

    • Use a polymeric SPE cartridge (e.g., 200 mg, 6 mL).

    • Wash the cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load up to 500 mL of the acidified water sample onto the cartridge at a flow rate of ~5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the m-cresol from the cartridge with 2 x 3 mL of methanol into a collection tube.

  • Final Preparation:

    • Evaporate the eluate to near dryness under nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

    • If using a stable isotope-labeled internal standard, add it at this stage.

    • Vortex and transfer to an LC vial for analysis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for m-Cresol Quantification in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of m-Cresol in Pharmaceutical Formulations, Supported by Experimental Data.

m-Cresol is a critical preservative used in various pharmaceutical formulations, particularly in injectable protein and peptide-based drugs like insulin and parathyroid hormone, to ensure their sterility and stability. Accurate quantification of m-Cresol is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of the most common analytical methods for m-Cresol quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for m-Cresol quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of the three most prevalent techniques based on validated methods reported in the literature.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Ultraviolet-Visible (UV-Vis) Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by flame ionization detection (FID).Measurement of the absorbance of UV-Visible light by the analyte at a specific wavelength.
Linearity Range 75 - 120 µg/mL[1]0.2 - 3.0 µg/mL2 - 10 µg/mL (for a related compound, Paracetamol)
Accuracy (% Recovery) 98 - 102%[1]95.4 - 110.6%>100% ± 0.5% (for a related compound, Paracetamol)[2]
Precision (%RSD) < 2.0% (Intra-day and Inter-day)[1]< 5.0% (Intra-day and Inter-day)< 1.0%
Limit of Detection (LOD) Not reported, but not required for this assay range[1]0.03 µg/mL0.47 µg/mL (for a related compound, Paracetamol)[2]
Limit of Quantification (LOQ) Not reported, but not required for this assay range[1]0.20 µg/mL1.44 µg/mL (for a related compound, Paracetamol)[2]
Selectivity High; capable of separating m-Cresol from other formulation components and degradation products.High; excellent separation of volatile compounds, including cresol isomers.Low; susceptible to interference from other UV-absorbing compounds in the sample matrix. Spectral overlap with other cresol isomers is a significant issue.
Typical Run Time ~11 minutes[1]~15 minutes< 5 minutes
Sample Preparation Simple dilution.Liquid-liquid extraction and potentially derivatization.Simple dilution.
Instrumentation Cost Moderate to HighModerate to HighLow
Ideal Application Routine quality control of pharmaceutical formulations where high accuracy and selectivity are required.Analysis of volatile impurities and preservatives in complex matrices. Suitable for separating cresol isomers.Preliminary or high-throughput screening where high accuracy and selectivity are not critical. Not ideal for formulations with multiple UV-absorbing components.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature and serve as a practical guide for implementation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is highly specific and accurate for the quantification of m-Cresol in the presence of other excipients and the active pharmaceutical ingredient (API).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Jupiter RP C-18, 4.6 mm ID × 250 mm L, 5 µm particle size)[1]

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[1]

  • Trifluoroacetic acid (TFA)[1]

  • Water (HPLC grade)

  • m-Cresol reference standard

  • Sample of pharmaceutical formulation containing m-Cresol

Chromatographic Conditions:

  • Mobile Phase: 0.1% TFA in 60% Methanol in water[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C

  • Detection Wavelength: 217 nm[1]

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of m-Cresol reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of m-Cresol in the sample (e.g., 75, 90, 100, 110, 120 µg/mL).[1]

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the pharmaceutical formulation.

    • Dilute the sample with the mobile phase to bring the theoretical concentration of m-Cresol within the calibration range.

  • Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and the peak area of m-Cresol.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the m-Cresol standards against their concentrations.

    • Determine the concentration of m-Cresol in the sample solution from the calibration curve using the peak area of the sample.

    • Calculate the amount of m-Cresol in the original pharmaceutical formulation.

Experimental Workflow for HPLC Analysis

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (0.1% TFA in 60% Methanol) start->prep_mobile_phase prep_standards Prepare m-Cresol Standard Solutions prep_mobile_phase->prep_standards prep_sample Prepare Sample Solution (Dilute Formulation) prep_mobile_phase->prep_sample hplc_setup Set Up HPLC System (Column, Flow Rate, Wavelength) prep_standards->hplc_setup prep_sample->hplc_setup inject_standards Inject Standard Solutions hplc_setup->inject_standards inject_sample Inject Sample Solution hplc_setup->inject_sample acquire_data Acquire Chromatographic Data inject_standards->acquire_data inject_sample->acquire_data calibration_curve Construct Calibration Curve acquire_data->calibration_curve quantify Quantify m-Cresol in Sample calibration_curve->quantify report Report Results quantify->report

Caption: Workflow for m-Cresol quantification by HPLC.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency, making it suitable for the analysis of cresol isomers.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Autosampler and data acquisition system

Reagents and Materials:

  • m-Cresol reference standard

  • Internal standard (e.g., 3,4-dimethylphenol)

  • Solvent for extraction (e.g., methylene chloride)

  • Derivatizing agent (optional, e.g., BSTFA)

  • High-purity gases (Helium or Nitrogen as carrier gas, Hydrogen and Air for FID)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250°C

  • Detector Temperature: 270°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of m-Cresol and the internal standard in a suitable solvent (e.g., methanol).

    • Prepare calibration standards by diluting the stock solution to various concentrations, each containing a fixed concentration of the internal standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Acidify the aqueous pharmaceutical sample with a suitable acid (e.g., HCl) to a pH of ~2.

    • Add a known amount of the internal standard solution.

    • Extract the sample with an organic solvent (e.g., methylene chloride) by vigorous shaking.

    • Separate the organic layer and, if necessary, concentrate it under a gentle stream of nitrogen.

    • (Optional) Derivatize the extract to improve peak shape and thermal stability.

  • Analysis:

    • Inject the prepared standards and sample extracts into the GC system.

    • Record the chromatograms.

  • Quantification:

    • Calculate the ratio of the peak area of m-Cresol to the peak area of the internal standard for both the standards and the sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the m-Cresol standards.

    • Determine the concentration of m-Cresol in the sample extract from the calibration curve.

    • Calculate the original concentration of m-Cresol in the pharmaceutical formulation.

Experimental Workflow for GC-FID Analysis

GC_FID_Workflow start Start prep_standards Prepare m-Cresol & Internal Standard Solutions start->prep_standards sample_prep Sample Preparation start->sample_prep gc_setup Set Up GC-FID System prep_standards->gc_setup acidify Acidify Sample sample_prep->acidify add_is Add Internal Standard acidify->add_is extract Liquid-Liquid Extraction add_is->extract concentrate Concentrate Extract extract->concentrate concentrate->gc_setup inject_standards Inject Standards gc_setup->inject_standards inject_sample Inject Sample Extract gc_setup->inject_sample acquire_data Acquire Chromatographic Data inject_standards->acquire_data inject_sample->acquire_data calibration_curve Construct Calibration Curve (Peak Area Ratios) acquire_data->calibration_curve quantify Quantify m-Cresol in Sample calibration_curve->quantify report Report Results quantify->report

Caption: Workflow for m-Cresol quantification by GC-FID.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds that absorb light in the UV-Vis region. However, its application for m-Cresol in pharmaceutical formulations can be limited by interferences from other components.

Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • m-Cresol reference standard

  • Solvent (e.g., 0.1 M NaOH in methanol/water)

  • Pharmaceutical formulation containing m-Cresol

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of m-Cresol in the chosen solvent.

    • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For m-cresol in 0.1M NaOH-methanol (5:95% v/v), the λmax is approximately 292 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of m-Cresol reference standard in the solvent.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation:

    • Accurately dilute the pharmaceutical formulation with the solvent to bring the theoretical m-Cresol concentration within the linear range of the assay.

    • A blank solution should be prepared using the formulation matrix without m-Cresol, if possible, to correct for background absorbance.

  • Analysis:

    • Measure the absorbance of the blank, standard solutions, and the sample solution at the predetermined λmax.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of m-Cresol in the sample solution from its absorbance using the calibration curve.

    • Calculate the amount of m-Cresol in the original formulation.

Logical Relationship for UV-Vis Spectrophotometry

UV_Vis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_quantification Quantification determine_lambda_max Determine λmax of m-Cresol measure_absorbance Measure Absorbance at λmax determine_lambda_max->measure_absorbance prep_standards Prepare Standard Solutions prep_standards->measure_absorbance prep_sample Prepare Sample Solution prep_sample->measure_absorbance calibration_curve Construct Calibration Curve measure_absorbance->calibration_curve calculate_concentration Calculate Sample Concentration calibration_curve->calculate_concentration

Caption: Logical steps in UV-Vis spectrophotometric analysis.

Conclusion

The choice of the analytical method for m-Cresol quantification in pharmaceuticals should be guided by the specific requirements of the analysis.

  • HPLC stands out as the most robust, selective, and accurate method for routine quality control in a pharmaceutical setting. Its ability to separate m-Cresol from potential interferents makes it the preferred method for final product testing.

  • GC-FID is an excellent alternative, particularly when the separation of cresol isomers is necessary or when analyzing for other volatile impurities simultaneously. The requirement for sample extraction makes it slightly more labor-intensive than HPLC for routine analysis.

  • UV-Vis Spectrophotometry offers a rapid and cost-effective solution for in-process controls or screening purposes where high selectivity is not a primary concern. However, its susceptibility to interference from other formulation components is a significant limitation for its use in the final quality control of complex pharmaceutical products.

It is crucial to validate the chosen analytical method according to the International Council for Harmonisation (ICH) guidelines to ensure that it is suitable for its intended purpose and provides reliable and accurate results.

References

Comparative study of the preservative efficacy of m-Cresol and phenol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preservative Efficacy: m-Cresol vs. Phenol

In the development of parenteral and multi-dose pharmaceutical formulations, the inclusion of an effective antimicrobial preservative is critical to ensure product safety and stability. Among the most established preservatives are m-Cresol and Phenol. This guide provides an objective comparison of their preservative efficacy, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in making informed formulation decisions.

Quantitative Comparison of Preservative Attributes

The selection of a preservative is a multi-faceted decision, balancing antimicrobial effectiveness with potential impacts on the drug product's stability and safety. The following table summarizes key quantitative parameters for m-Cresol and Phenol.

Attributem-CresolPhenol
Typical Effective Concentration 0.15% - 0.3% w/v in injections and topical formulations[1][2].0.1% - 1.0% w/v (Bacteriostatic)[3]. 1.0% - 2.0% w/v (Fungicidal)[3].
Antimicrobial Spectrum Broad spectrum, effective against Gram-positive and Gram-negative bacteria, fungi, and viruses[4]. It is noted to be moderately active against Gram-positive bacteria and less so against Gram-negative bacteria[1].Broad spectrum, effective against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds[3].
Activity Against Spores Not significantly active against bacterial spores[1].A 5% concentration can kill anthrax spores within 48 hours, but it is generally less effective against spores at typical preservative concentrations[3].
Optimal pH Environment More effective in an acidic to neutral pH range. Efficacy decreases in alkaline conditions due to ionization.Efficacy is higher in acidic to neutral pH and is decreased by an alkaline medium, which promotes the formation of the less effective phenolate ion[3][5].

Experimental Protocols: Evaluating Preservative Efficacy

The standard method for evaluating the performance of a preservative system is the Antimicrobial Effectiveness Test (AET), also known as the Preservative Efficacy Test (PET). The protocol is detailed in pharmacopeias such as the United States Pharmacopeia (USP) chapter <51>.[6][7]

Protocol: USP <51> Antimicrobial Effectiveness Test

This test evaluates the ability of a preservative to prevent the proliferation or reduce the population of inoculated microorganisms over a 28-day period.

1. Preparation of Microbial Inoculum:

  • Test Organisms: A standardized panel of five microorganisms is used: Candida albicans (ATCC No. 10231), Aspergillus brasiliensis (ATCC No. 16404), Escherichia coli (ATCC No. 8739), Pseudomonas aeruginosa (ATCC No. 9027), and Staphylococcus aureus (ATCC No. 6538)[6].

  • Culture Preparation: Microorganisms are grown on a suitable solid medium (e.g., Soybean-Casein Digest Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Standardization: The surface growth is harvested and suspended in sterile saline. The concentration is adjusted to yield approximately 1 x 10⁸ colony-forming units (CFU)/mL[7].

2. Inoculation of the Product:

  • Five separate containers of the product, each containing the preservative (e.g., m-Cresol or Phenol), are used—one for each test organism[7].

  • The product is inoculated with one of the standardized microbial suspensions to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the product volume.

  • The containers are thoroughly mixed to ensure a homogenous distribution of the microorganisms[2].

3. Incubation and Sampling:

  • The inoculated containers are incubated at a controlled temperature of 22.5 ± 2.5°C for 28 days[7].

  • Samples are withdrawn from each container at specified intervals, typically at 0 hours (immediately after inoculation), 7, 14, and 28 days[7].

4. Enumeration and Data Analysis:

  • The concentration of viable microorganisms in each sample is determined using standard plate count methods[7]. A recovery analysis is performed to ensure that any residual antimicrobial activity is neutralized, allowing for accurate enumeration[7].

  • The change in the logarithm of the viable CFU/mL is calculated for each time point relative to the initial concentration at 0 hours[8].

  • Acceptance Criteria (for injections):

    • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days.

    • Yeast and Molds: No increase from the initial calculated count at 7, 14, and 28 days.

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in preservative testing and their mode of action, the following diagrams illustrate the experimental workflow and the antimicrobial mechanisms of m-Cresol and Phenol.

G prep Inoculum Preparation (5 USP Organisms, ~1x10^8 CFU/mL) inoc Product Inoculation (Target: 10^5-10^6 CFU/mL) prep->inoc incub Incubation (28 days at 22.5 ± 2.5°C) inoc->incub samp Sampling Intervals (0, 7, 14, 28 days) incub->samp plate Plate Count & CFU Enumeration (Neutralization of Preservative) samp->plate calc Log Reduction Calculation (Compare CFU vs. Day 0) plate->calc report Compare to Acceptance Criteria (Pass/Fail) calc->report

Caption: Workflow for Antimicrobial Effectiveness Testing (AET).

G cluster_0 Antimicrobial Mechanism of Phenolic Preservatives preservative m-Cresol / Phenol (Undissociated Form) membrane Bacterial Cell Membrane preservative->membrane Adsorption & Passive Diffusion protein Cytoplasmic Proteins & Enzymes preservative->protein disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Ions & Intracellular Components disruption->leakage atp Inhibition of ATP Synthesis disruption->atp death Microbial Death leakage->death denature Protein Denaturation, Coagulation & Aggregation protein->denature denature->death atp->death

Caption: General mechanism of action for phenolic preservatives.

Mechanism of Action

Both m-Cresol and Phenol belong to the class of phenolic compounds and share a similar primary mechanism of antimicrobial action. Their efficacy is largely attributed to their ability to disrupt microbial cells through several key processes:

  • Membrane Damage: The first phase of disinfection involves the absorption of the preservative into the microbial cell[9]. Phenolic compounds, particularly in their undissociated, more lipophilic state, partition into the lipid bilayer of the cytoplasmic membrane. This disrupts the membrane's structure, increasing its permeability[10][11].

  • Protein Denaturation: Once inside the cell, these compounds interact with essential proteins and enzymes. Phenol is well-documented to cause the denaturation and coagulation of proteins[3]. Similarly, m-Cresol has been shown to induce protein aggregation[12]. This inactivation of critical proteins disrupts cellular metabolism.

  • Metabolic Disruption: The increased membrane permeability leads to the leakage of vital intracellular components, such as ions and metabolites, and disrupts the proton motive force. This can result in the inhibition of ATP synthesis and other essential metabolic functions, ultimately leading to cell death[10].

References

A Comparative Analysis of the Toxicity of Cresol Isomers: o-, m-, and p-Cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of the three cresol isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). Cresols, which are methylphenols, are widely used as intermediates in the production of plastics, pesticides, pharmaceuticals, and disinfectants.[1][2] Understanding the distinct toxicological profiles of each isomer is crucial for risk assessment and the development of safe handling and therapeutic strategies. This document summarizes key experimental data on their acute and long-term toxicity, outlines the methodologies of pivotal studies, and illustrates the known mechanisms of action.

Quantitative Toxicity Data

The following tables summarize the key toxicity values for o-, m-, and p-cresol across different exposure routes, primarily in rodent models. These values provide a quantitative basis for comparing the relative toxicity of the three isomers.

Acute Toxicity Data

Acute toxicity data, particularly the median lethal dose (LD50) and median lethal concentration (LC50), indicate the dose or concentration required to cause mortality in 50% of the test population after a single exposure.

Parameter o-Cresol m-Cresol p-Cresol Species Source(s)
Oral LD50 121 - 1,350 mg/kg242 - 2,020 mg/kg207 - 1,800 mg/kgRat[3][4]
Dermal LD50 620 - 890 mg/kg1,100 - 2,050 mg/kg300 - 750 mg/kgRat/Rabbit[4]
Inhalation LC50 >20 mg/m³ (rat)58 mg/m³ (rat)29 mg/m³ (rat)Rat/Mouse[4]
178 mg/m³ (mouse)

Table 1: Comparative Acute Toxicity of Cresol Isomers.

Summary of Acute Toxicity: Based on the available data, the order of acute oral toxicity in rats is generally considered to be o-cresol > p-cresol > m-cresol, with o-cresol being the most toxic.[4] For dermal exposure, p-cresol appears to be the most toxic isomer. Inhalation toxicity data suggests that p-cresol is more toxic than m-cresol in rats.

Subchronic and Chronic No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) Data

NOAEL and LOAEL values are critical for understanding the long-term effects of repeated exposure to a substance. The NOAEL is the highest dose at which no adverse effects are observed, while the LOAEL is the lowest dose at which an adverse effect is observed.

Exposure Duration Route Parameter o-Cresol m-Cresol p-Cresol Species Key Effect(s) Source(s)
28-Day OralNOAEL --50 mg/kg/dayMouseNasal lesions[3]
LOAEL --163 mg/kg/dayMouseNasal lesions[3]
13-Week OralNOAEL 1250 mg/kg50 mg/kg/day50 mg/kg/dayRatDecreased body weight, neurotoxicity[5][6]
LOAEL -150 mg/kg/day175 mg/kg/dayRatNeurotoxicity
Reproductive OralNOAEL 0.2% in diet--MouseParental and reproductive toxicity[4]
Developmental OralNOAEL --175 mg/kg/dayRatMaternal and developmental toxicity[7]

Table 2: Comparative Subchronic and Chronic Toxicity of Cresol Isomers.

Summary of Long-Term Toxicity: In subchronic oral studies, neurotoxicity and decreased body weight are common effects for all three isomers.[5] p-Cresol and mixtures containing it have been shown to specifically induce hyperplasia in the nasal respiratory epithelium at lower doses compared to other effects.[3] For reproductive toxicity, a NOAEL has been established for o-cresol. Developmental toxicity studies indicate that p-cresol can cause fetotoxicity at maternally toxic dose levels.[7]

Mechanisms of Toxicity

The toxic effects of cresol isomers are multifaceted, involving both general and isomer-specific mechanisms.

General Mechanisms: At a fundamental level, all three cresol isomers, much like their parent compound phenol, are cytotoxic. They can denature and precipitate cellular proteins, leading to coagulation necrosis.[3] This corrosive action is responsible for the severe irritation and burns observed upon direct contact with the skin, eyes, and mucous membranes.[8] They are also known to impair the stratum corneum, the outermost layer of the skin.[3]

Isomer-Specific Mechanisms:

  • o-Cresol: The specific signaling pathways for o-cresol toxicity are less defined than for p-cresol. However, it is known to contribute to neurotoxicity and can induce changes in neurotransmitter levels and affect enzyme activities in the brain.[6]

  • m-Cresol: Studies in zebrafish larvae have shown that m-cresol can induce cardiac developmental toxicity. This is associated with excessive oxidative stress and apoptosis. Transcriptomic analysis suggests that m-cresol affects the expression of genes involved in the ion channel signaling pathway and cardiomyocyte development.[9][10][11]

  • p-Cresol: The toxicity of p-cresol is the most studied of the three isomers, particularly in the context of uremic toxicity in chronic kidney disease. Its toxicity is linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis.[12][13] One identified pathway involves the accumulation of the signaling adaptor protein p62, which then interacts with and activates caspase 8, a key initiator of the apoptotic cascade. p-Cresol has also been shown to induce dysregulation of intracellular calcium (Ca²⁺) signaling, which can lead to mitochondrial dysfunction and trigger cell death pathways.[7]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a key signaling pathway implicated in p-cresol toxicity and a general mechanism for m-cresol.

p_cresol_apoptosis pcresol p-Cresol ros Increased ROS Production pcresol->ros p62 p62 Accumulation pcresol->p62 apoptosis Apoptosis ros->apoptosis caspase8 Caspase 8 Activation p62->caspase8 interacts with caspase8->apoptosis

Caption: p-Cresol induced apoptotic signaling pathway.

m_cresol_toxicity mcresol m-Cresol ros Oxidative Stress mcresol->ros ion_channel Altered Ion Channel Signaling Gene Expression mcresol->ion_channel apoptosis Apoptosis ros->apoptosis cardiac_dev Impaired Cardiomyocyte Development ion_channel->cardiac_dev cardiotoxicity Cardiac Developmental Toxicity cardiac_dev->cardiotoxicity apoptosis->cardiotoxicity

Caption: m-Cresol induced cardiac developmental toxicity pathway.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data reliability and animal welfare.

General Experimental Workflow for Acute Toxicity Studies

The following diagram illustrates a generalized workflow for acute toxicity testing.

acute_toxicity_workflow start Start: Test Substance and Animal Selection acclimatization Animal Acclimatization (min. 5 days) start->acclimatization dose_prep Dose Formulation and Preparation acclimatization->dose_prep dosing Single Dose Administration (Oral, Dermal, or Inhalation) dose_prep->dosing observation Observation Period (Typically 14 days) dosing->observation clinical_signs Record Clinical Signs, Body Weight, Mortality observation->clinical_signs necropsy Gross Necropsy of All Animals clinical_signs->necropsy data_analysis Data Analysis and LD50/LC50 Calculation necropsy->data_analysis end End: Final Report data_analysis->end

Caption: Generalized workflow for an acute toxicity study.

OECD Guideline for Acute Oral Toxicity (e.g., OECD 420, 423, 425)
  • Animal Selection: Healthy, young adult rodents (commonly rats), typically of a single sex (females are often preferred), are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature (around 22°C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Procedure: A stepwise procedure is used, often starting with a dose expected to produce some signs of toxicity. Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. This allows for an estimation of the LD50 with a minimal number of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions), and changes in body weight for up to 14 days.

  • Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

OECD Guideline for Acute Dermal Toxicity (OECD 402)
  • Animal Selection: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Administration: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing. The exposure period is typically 24 hours.

  • Observation: Similar to the oral toxicity test, animals are observed for 14 days for signs of toxicity and mortality. The treated skin is also examined for local effects like erythema and edema.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

OECD Guideline for Acute Inhalation Toxicity (OECD 403)
  • Animal Selection: Young adult rodents are typically used.

  • Exposure Conditions: Animals are exposed in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air. The exposure is for a defined period, usually 4 hours.

  • Test Substance Generation: The substance is generated as a gas, vapor, or aerosol, depending on its physical properties. The concentration in the chamber is monitored throughout the exposure.

  • Observation: Following exposure, animals are observed for up to 14 days for signs of toxicity, with a focus on respiratory effects, as well as systemic toxicity and mortality.

  • Pathology: All animals undergo a gross necropsy, with special attention paid to the respiratory tract.

Conclusion

The toxicological profiles of o-, m-, and p-cresol exhibit important differences. While all three isomers are corrosive and can cause systemic toxicity, their potency varies with the route of exposure and the specific endpoint being measured.

  • o-Cresol generally shows the highest acute oral toxicity.

  • p-Cresol appears to be the most potent in terms of acute dermal toxicity and has a well-documented mechanism involving oxidative stress and apoptosis, particularly relevant to its role as a uremic toxin. It also shows a specific propensity to cause lesions in the nasal epithelium in oral studies.

  • m-Cresol is often the least toxic of the three in acute studies. However, recent research points to its potential for cardiac developmental toxicity through mechanisms involving oxidative stress and altered ion channel signaling.

This comparative guide highlights the necessity of considering each cresol isomer individually in toxicological assessments and drug development. The provided data and protocols serve as a valuable resource for researchers in designing further studies and for professionals in making informed decisions regarding the safe use and management of these compounds.

References

Cross-validation of different analytical techniques for m-Cresol analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Techniques for m-Cresol Analysis

This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of m-Cresol, a compound frequently used as a preservative in pharmaceutical formulations such as insulin, somatropin, and parathyroid hormone (PTH) preparations.[1][2] The selection of an appropriate analytical method is critical for quality control and ensuring the safety and efficacy of these drug products. This document is intended for researchers, scientists, and drug development professionals, offering a cross-validation of common techniques with supporting data and detailed protocols.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for m-Cresol analysis depends on various factors including the sample matrix, required sensitivity, specificity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely adopted method due to its selectivity and robustness. Other techniques such as Gas Chromatography (GC), Spectrophotometry, and Capillary Electrophoresis also offer viable alternatives. A summary of their performance characteristics is presented below.

ParameterHPLCGas Chromatography (GC)UV SpectrophotometryCapillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorbance of UV light by the analyte, often requiring chemometric methods for isomer separation.Separation of ions based on their electrophoretic mobility in an electric field.[3][4]
Linearity Range 75–120 μg/mL[1]20–200 ng/mg[5]--
Precision (%RSD) Intra-day: < 2%, Inter-day: < 3%[1]-0.15-0.72%-
Accuracy (% Recovery) 98%–102%[1]-99.96-100.41%-
Analysis Time < 15 minutes[1]Varies, can be longer depending on the column and temperature program.Rapid< 5 minutes[6]
Detection UV (typically 217 nm or 254 nm)[1]Mass Spectrometry (MS), Flame Ionization Detector (FID)UV SpectrophotometerUV Detector
Selectivity High, can resolve m-Cresol from other formulation components like PTH.[1]High, but separation of m- and p-cresol isomers can be challenging.[5][7]Low, spectra of cresol isomers extensively overlap, requiring multivariate analysis.High, capable of separating the three cresol isomers.[6]
Strengths Robust, reliable, and widely used for quality control in pharmaceuticals.[1]High sensitivity, suitable for trace analysis.Cost-effective, simple sample preparation.Fast analysis time, high separation efficiency.[6]
Limitations Requires solvent consumption.Sample must be volatile or derivatized. Isomer separation can be difficult.[7]Poor selectivity for isomers without advanced data analysis.Results can have lower reproducibility compared to HPLC.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are protocols for the most commonly employed methods for m-Cresol analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is adapted from a validated procedure for the quantification of m-Cresol in parathyroid hormone formulations.[1]

a. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm ID × 250 mm L, 5 µm particle size).[1]

  • Data acquisition and processing software.

b. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).[1]

  • Trifluoroacetic acid (TFA).[1]

  • Water (HPLC grade).

  • m-Cresol reference standard.

c. Chromatographic Conditions:

  • Mobile Phase: 0.1% TFA in 60% methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 217 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Run Time: Approximately 15 minutes.

d. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of m-Cresol (e.g., 3 mg/mL) in the mobile phase.

  • Working Standard Solutions: Dilute the stock solution with the mobile phase to create a series of calibration standards in the desired concentration range (e.g., 75 to 120 µg/mL).[1]

  • Sample Preparation: Dilute the drug product formulation with the mobile phase to bring the m-Cresol concentration within the calibration range.

e. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Quantify the amount of m-Cresol in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the analysis of cresol isomers. Specific parameters may need optimization.

a. Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.

  • Capillary column suitable for polar compounds (e.g., a wax-type or specialized column for phenols).

  • Data acquisition and processing software.

b. Reagents and Materials:

  • Helium or Nitrogen (carrier gas, high purity).

  • Solvent for sample dilution (e.g., Methanol or Dichloromethane).[5][8]

  • m-Cresol reference standard.

c. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas Flow: Optimized for the column (e.g., 1-2 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50-60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 200-230 °C). The specific program will depend on the column and desired separation.

  • MS Transfer Line Temperature: 230-250 °C.

  • Ion Source Temperature: 200-230 °C.

  • Mass Scan Range: m/z 40-200 (or a range appropriate for m-Cresol and potential fragments).

d. Standard and Sample Preparation:

  • Standard Solutions: Prepare solutions of m-Cresol in the chosen solvent at various concentrations.

  • Sample Preparation: For liquid samples, dilute with the solvent. For solid or semi-solid samples, an extraction step (e.g., with methylene chloride) may be necessary.[8]

e. Analysis and Quantification:

  • Inject the standards to determine the retention time and generate a calibration curve.

  • Inject the prepared sample.

  • Identify the m-Cresol peak based on its retention time and mass spectrum.

  • Quantify using the calibration curve.

UV Spectrophotometry with Multivariate Analysis

This method is suitable for the simultaneous determination of cresol isomers in a mixture.

a. Instrumentation:

  • UV-Visible Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Multivariate analysis software (e.g., for Principal Component Regression - PCR or Partial Least Squares - PLS).

b. Reagents and Materials:

  • Solvent: 0.1M NaOH in Methanol (5:95 v/v).

  • o-, m-, and p-Cresol reference standards.

c. Procedure:

  • Wavelength Range: Scan from 283-305 nm.

  • Standard Preparation: Prepare a calibration set of mixtures containing known, varying concentrations of o-, m-, and p-cresol in the solvent.

  • Sample Preparation: Dissolve the sample in the specified solvent to achieve a concentration within the range of the calibration set.

d. Analysis and Quantification:

  • Record the UV spectra of the blank (solvent), each standard mixture in the calibration set, and the sample solution.

  • Construct a multivariate calibration model (PCR or PLS) using the spectral data from the calibration set and the known concentrations of the isomers.

  • Apply the model to the spectrum of the sample solution to predict the concentration of m-Cresol.

Visual Workflows

The following diagrams illustrate the typical experimental workflows for the analytical techniques described.

HPLC_Workflow prep Sample & Standard Preparation system HPLC System (Pump, Injector, Column) prep->system Inject mobile_phase Mobile Phase Preparation mobile_phase->system Elute detection UV Detector (e.g., 217 nm) system->detection data Data Acquisition & Processing detection->data result Quantification (m-Cresol Concentration) data->result GC_Workflow sample_prep Sample Preparation (Dilution/Extraction) gc_system GC System (Injector, Column, Oven) sample_prep->gc_system Inject separation Separation in Capillary Column gc_system->separation ms_detector Mass Spectrometer (Ionization & Detection) separation->ms_detector data_analysis Data Analysis (Chromatogram & Spectrum) ms_detector->data_analysis quant Identification & Quantification data_analysis->quant Spectro_Workflow start Prepare Calibration Set (Mixtures of Isomers) measure_cal Measure UV Spectra of Calibration Set start->measure_cal sample_prep Prepare Sample Solution measure_sample Measure UV Spectrum of Sample sample_prep->measure_sample model Build Multivariate Calibration Model (PLS/PCR) measure_cal->model predict Predict m-Cresol Concentration measure_sample->predict model->predict

References

Efficacy of m-Cresol Versus Other Preservatives in Biological Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate preservative is a critical step in the development of multi-dose biological formulations. An ideal preservative must exhibit broad-spectrum antimicrobial efficacy to ensure patient safety, while simultaneously minimizing any adverse impact on the stability and integrity of the biological drug substance. This guide provides an objective comparison of the performance of m-Cresol with other commonly used preservatives, namely phenol and benzyl alcohol, supported by experimental data and detailed methodologies.

Antimicrobial Efficacy: A Head-to-Head Comparison

The primary function of a preservative is to prevent the growth of microbial contaminants. The effectiveness of a preservative is quantitatively assessed through Preservative Efficacy Testing (PET), as outlined in the United States Pharmacopeia (USP) <51> and the European Pharmacopoeia (Ph. Eur.) 5.1.3. These tests challenge a formulation with a standardized panel of microorganisms and measure the reduction in microbial count over time, expressed as a logarithmic (log) reduction.

While specific log reduction values can vary depending on the formulation matrix and the specific strain of microorganism, a general trend in antimicrobial efficacy has been observed.

Table 1: Comparative Antimicrobial Efficacy (Log Reduction) of Common Preservatives

Microorganismm-CresolPhenolBenzyl Alcohol
Staphylococcus aureus (ATCC 6538)>4 log at 7 days>4 log at 7 days2-3 log at 7 days
Pseudomonas aeruginosa (ATCC 9027)>4 log at 7 days>4 log at 7 days>4 log at 7 days
Escherichia coli (ATCC 8739)>4 log at 7 days>4 log at 7 days>4 log at 7 days
Candida albicans (ATCC 10231)>2 log at 14 days>2 log at 14 daysNo increase
Aspergillus brasiliensis (ATCC 16404)No increaseNo increaseNo increase

Note: The data presented in this table is a synthesized representation from multiple sources and should be considered as a general guide. Actual performance will be formulation-dependent.

From the comparative data, m-Cresol and phenol generally exhibit strong bactericidal activity, achieving significant log reductions against bacteria within 7 days. Benzyl alcohol also demonstrates good efficacy, particularly against Gram-negative bacteria. The efficacy against fungi is typically lower for all three preservatives, with the primary expectation being the inhibition of growth (no increase) rather than a significant reduction.

Impact on Protein Stability: The Aggregation Challenge

A crucial consideration when selecting a preservative for a biological formulation is its potential to induce protein aggregation. Protein aggregates can compromise the therapeutic efficacy of the drug and may elicit an immunogenic response in patients. It is well-documented that phenolic preservatives, including m-Cresol and phenol, can interact with proteins and promote aggregation.[1][2] Benzyl alcohol is often considered a less aggressive alternative in this regard.[3][4]

The propensity of a preservative to induce aggregation can be quantified by measuring the aggregation onset temperature (Tagg) or by determining the percentage of soluble monomer remaining after a period of stress (e.g., elevated temperature or agitation).

Table 2: Comparative Impact of Preservatives on Protein Stability

Parameterm-CresolPhenolBenzyl Alcohol
Aggregation Onset Temperature (Tagg) LowerIntermediateHigher
Soluble Monomer (%) after Stress LowerIntermediateHigher

Note: This table represents a qualitative summary based on published literature. Specific values are highly dependent on the protein, formulation composition, and stress conditions.

Studies have shown that m-Cresol has a greater tendency to lower the aggregation temperature of proteins and reduce the amount of soluble monomer compared to phenol and benzyl alcohol.[1][3][4] This is a critical factor to consider during formulation development, as it may necessitate the inclusion of additional stabilizers or a more stringent cold chain to maintain product quality.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. The following sections provide detailed methodologies for the key experiments cited in this guide.

Preservative Efficacy Testing (PET)

The Preservative Efficacy Test (PET), also known as the Antimicrobial Effectiveness Test (AET), is performed to determine the effectiveness of the preservative system in a formulation. The methodologies are detailed in USP <51> and Ph. Eur. 5.1.3.[2][4][5][6][7][8][9]

PET_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_culture Prepare standardized microbial cultures (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) inoculate Inoculate each product container with a single microbial culture (10^5 to 10^6 CFU/mL) prep_culture->inoculate prep_product Dispense product into sterile containers prep_product->inoculate incubate Incubate at 20-25°C inoculate->incubate sample_t0 Sample at Day 0 sample_t7 Sample at Day 7 incubate->sample_t7 sample_t14 Sample at Day 14 incubate->sample_t14 sample_t28 Sample at Day 28 incubate->sample_t28 enumerate Enumerate viable microorganisms at each time point sample_t0->enumerate sample_t7->enumerate sample_t14->enumerate sample_t28->enumerate calculate Calculate log reduction from initial count enumerate->calculate compare Compare results to acceptance criteria (USP/Ph. Eur.) calculate->compare

Caption: Workflow for Protein Aggregation Analysis by SEC.

2. Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. T[5][6][10][11]his technique can detect the formation of aggregates and changes in the overall size distribution of the protein population.

Experimental Workflow for Dynamic Light Scattering

DLS_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare protein sample in appropriate buffer filter_sample Filter sample to remove dust and large particles prep_sample->filter_sample place_sample Place sample in a cuvette and insert into DLS instrument filter_sample->place_sample equilibrate Allow sample to thermally equilibrate place_sample->equilibrate measure Measure light scattering fluctuations over time equilibrate->measure correlate Generate autocorrelation function measure->correlate calculate_size Calculate hydrodynamic radius (Rh) and polydispersity index (PDI) correlate->calculate_size analyze_distribution Analyze size distribution for presence of aggregates calculate_size->analyze_distribution

Caption: Workflow for Protein Size Analysis by DLS.

3. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow associated with the thermal unfolding of a protein. T[1][3][12][13][14]he temperature at which the protein unfolds (the melting temperature, Tm) is a key indicator of its thermal stability. The presence of preservatives can influence the Tm and the overall unfolding profile.

Experimental Workflow for Differential Scanning Calorimetry

DSC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare protein sample and matching buffer blank degas Degas samples and buffer prep_sample->degas load_cells Load sample and reference cells into the calorimeter degas->load_cells equilibrate Equilibrate at the starting temperature load_cells->equilibrate scan Scan temperature at a constant rate equilibrate->scan generate_thermogram Generate a thermogram (heat flow vs. temperature) scan->generate_thermogram determine_tm Determine the melting temperature (Tm) generate_thermogram->determine_tm analyze_profile Analyze the unfolding profile for changes in stability determine_tm->analyze_profile

Caption: Workflow for Protein Thermal Stability Analysis by DSC.

Conclusion

The choice between m-Cresol, phenol, and benzyl alcohol as a preservative for a biological formulation involves a careful balance between antimicrobial efficacy and the potential impact on protein stability.

  • m-Cresol offers excellent antimicrobial activity but is also the most likely of the three to induce protein aggregation. Its use may require careful formulation optimization and the inclusion of stabilizers.

  • Phenol provides a good balance of strong antimicrobial efficacy and a moderate impact on protein stability, making it a widely used preservative in many biological products.

  • Benzyl alcohol is generally considered the most "protein-friendly" of the three, with a lower propensity to cause aggregation. However, its antimicrobial efficacy, particularly against fungi, may be less robust than that of the phenolic preservatives.

Ultimately, the optimal preservative choice is product-specific and must be determined through comprehensive formulation development and stability studies. The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed decision in the selection of a preservative that ensures both the safety and the long-term stability of the biological drug product.

References

A Comparative Analysis of Synthetic Versus Natural m-Cresol in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and natural m-Cresol as an excipient or raw material can significantly impact experimental outcomes, product stability, and regulatory compliance. This guide provides an objective comparison of the performance, purity, and application suitability of synthetic versus natural m-Cresol, supported by representative data and detailed experimental protocols.

Executive Summary

In research and pharmaceutical applications, particularly in the formulation of biologics such as insulin and vaccines, m-Cresol serves as a critical preservative to prevent microbial contamination. The primary distinction between synthetic and natural m-Cresol lies in their purity and impurity profiles, which directly influences their performance and suitability for sensitive applications. Synthetic m-Cresol, produced through controlled chemical synthesis, offers high purity and a well-defined, consistent impurity profile. In contrast, natural m-Cresol, derived from the fractional distillation of coal tar, typically presents a more complex and variable mixture of isomers and other related compounds. This fundamental difference has significant implications for protein stability, aggregation, and overall formulation integrity.

Data Presentation: Purity and Impurity Profile Comparison

The purity of m-Cresol is a critical factor in its performance, especially in biopharmaceutical formulations where impurities can interact with the active pharmaceutical ingredient (API), leading to degradation or aggregation. The following table summarizes the typical purity and impurity levels for high-purity synthetic m-Cresol and a representative technical-grade natural m-Cresol.

ParameterSynthetic m-Cresol (High Purity)Natural m-Cresol (Technical Grade)
m-Cresol Assay ≥ 99.0%43% - 47%
p-Cresol < 1.0%44%
o-Cresol < 1.0%< 1.0%
Phenol Not typically specified< 1.0%
Xylenols + Ethylphenols Not typically specified8% - 20%
Moisture < 0.05%< 0.1%
Total Sulfur < 0.001%< 0.005%
Nitrogen Bases < 0.001%< 0.005%

Note: The data for synthetic m-Cresol is based on typical specifications for pharmaceutical-grade products. The data for natural m-Cresol is representative of a technical-grade product and can vary significantly between suppliers and batches.

Performance in Research Applications: The Critical Role in Protein Stability

m-Cresol is a widely used preservative in multi-dose protein formulations; however, it has been shown to induce protein aggregation.[1][2] This phenomenon is a critical concern in drug development, as protein aggregates can lead to reduced efficacy and potential immunogenicity. The propensity of m-Cresol to cause aggregation is linked to its interaction with the protein, which can lead to partial unfolding and exposure of hydrophobic regions, ultimately resulting in the formation of aggregates.

For sensitive applications such as the formulation of monoclonal antibodies, insulin, and vaccines, the use of high-purity synthetic m-Cresol is strongly recommended to minimize the risk of impurity-driven protein aggregation and to ensure batch-to-batch consistency.

Experimental Protocols

To aid researchers in evaluating the suitability of different grades of m-Cresol for their specific applications, detailed methodologies for key experiments are provided below.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the impurities in a given m-Cresol sample.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of the m-Cresol sample in a suitable solvent such as dichloromethane or methanol.

  • GC-MS System: Utilize a gas chromatograph coupled with a mass spectrometer. A capillary column suitable for the separation of phenolic isomers (e.g., a DB-5ms or equivalent) should be used.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities by comparing their peak areas to that of an internal standard.

Analysis of Protein Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To quantify the extent of protein aggregation in a formulation containing m-Cresol.

Methodology:

  • Formulation Preparation: Prepare protein solutions (e.g., a model protein like bovine serum albumin or the actual protein of interest) at a concentration of 1 mg/mL in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). Add the m-Cresol to be tested (synthetic or natural) at the desired concentration (e.g., 0.3% v/v).

  • Incubation: Incubate the formulations at a stress condition, such as 37°C with gentle agitation, for a defined period (e.g., 7, 14, and 28 days).

  • SEC System: Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column suitable for the molecular weight of the protein being studied.

  • Mobile Phase: A buffer that is compatible with the protein and does not interfere with the analysis (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Detection: Monitor the eluent using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of aggregates in each sample.

Assessment of Protein Structural Integrity by Circular Dichroism (CD) Spectroscopy

Objective: To assess the impact of m-Cresol on the secondary and tertiary structure of a protein.

Methodology:

  • Sample Preparation: Prepare protein solutions as described in the SEC protocol.

  • CD Spectrometer: Use a circular dichroism spectrometer to acquire spectra.

  • Far-UV CD (Secondary Structure):

    • Wavelength Range: 190-260 nm.

    • Pathlength: 0.1 cm quartz cuvette.

    • Data Analysis: Analyze the spectra for changes in the characteristic alpha-helix and beta-sheet signals.

  • Near-UV CD (Tertiary Structure):

    • Wavelength Range: 250-350 nm.

    • Pathlength: 1 cm quartz cuvette.

    • Data Analysis: Analyze the spectra for changes in the signals arising from aromatic amino acids and disulfide bonds, which are indicative of alterations in the tertiary structure.

Mandatory Visualizations

Signaling Pathway of m-Cresol Induced Protein Aggregation

mCresol m-Cresol Protein Native Protein mCresol->Protein Interaction Intermediate Partially Unfolded Intermediate Protein->Intermediate Partial Unfolding Aggregate Protein Aggregate Intermediate->Aggregate Self-Assembly

Caption: Proposed mechanism of m-Cresol induced protein aggregation.

Experimental Workflow for Comparative Analysis

cluster_sourcing Sourcing cluster_analysis Analysis cluster_evaluation Evaluation Synthetic Synthetic m-Cresol Impurity Impurity Profiling (GC-MS) Synthetic->Impurity Aggregation Protein Aggregation (SEC) Synthetic->Aggregation Structure Structural Analysis (CD) Synthetic->Structure Natural Natural m-Cresol Natural->Impurity Natural->Aggregation Natural->Structure Performance Performance Comparison Impurity->Performance Aggregation->Performance Structure->Performance

Caption: Workflow for comparing synthetic and natural m-Cresol.

Conclusion and Recommendations

The selection of m-Cresol for research and pharmaceutical applications necessitates a careful consideration of its source and purity. While natural m-Cresol may be suitable for less sensitive industrial applications, the inherent variability and complex impurity profile present significant risks in the context of biopharmaceutical development.

For researchers, scientists, and drug development professionals, the use of high-purity synthetic m-Cresol is unequivocally recommended for the following reasons:

  • Consistent Purity: Synthetic m-Cresol offers a consistently high purity (≥99.0%), minimizing lot-to-lot variability.

  • Defined Impurity Profile: The impurity profile of synthetic m-Cresol is well-characterized and controlled, reducing the risk of unforeseen interactions with the API.

  • Reduced Risk of Protein Aggregation: The lower levels of isomeric and other impurities in synthetic m-Cresol are expected to result in a lower propensity for inducing protein aggregation, thereby enhancing the stability of biologic formulations.

  • Regulatory Acceptance: The use of well-characterized, high-purity excipients is favored by regulatory agencies, streamlining the drug approval process.

By prioritizing the use of synthetic m-Cresol, researchers and developers can enhance the reliability of their experimental results, improve the stability and safety of their drug products, and navigate the regulatory landscape with greater confidence.

References

Validating Toluene Exposure: A Comparative Guide to Urinary Biomarkers, Including m-Cresol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of urinary biomarkers for assessing toluene exposure. It delves into the utility of m-Cresol, alongside established and emerging biomarkers, supported by experimental data and detailed analytical protocols.

Toluene, a widely used industrial solvent, poses significant health risks upon exposure. Accurate biological monitoring is crucial for assessing exposure levels and ensuring workplace safety. While several urinary biomarkers have been identified, their relative performance and specificity vary. This guide critically evaluates the use of m-Cresol as a biomarker for toluene exposure in comparison to other key metabolites: o-Cresol, Hippuric Acid, unmetabolized Toluene in urine (TOL-U), and S-Benzylmercapturic Acid (SBMA).

Metabolic Pathway of Toluene

Upon entering the body, toluene is primarily metabolized in the liver. The major metabolic pathway involves the oxidation of the methyl group to form benzoic acid, which is then conjugated with glycine to be excreted as hippuric acid. A minor pathway involves the oxidation of the aromatic ring, leading to the formation of cresols (o-, m-, and p-cresol). Unmetabolized toluene can also be excreted in the urine. Additionally, a small fraction of toluene can be metabolized via the glutathione pathway, forming S-benzylmercapturic acid.

Toluene_Metabolism Toluene Toluene Benzyl_Alcohol Benzyl Alcohol Toluene->Benzyl_Alcohol CYP450 Cresols o-, m-, p-Cresol (Minor Metabolites) Toluene->Cresols CYP450 (Ring Oxidation) TOL_U Urinary Toluene (Unmetabolized) Toluene->TOL_U SBMA S-Benzylmercapturic Acid (SBMA) Toluene->SBMA Glutathione Conjugation Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Hippuric_Acid Hippuric Acid (Major Metabolite) Benzoic_Acid->Hippuric_Acid Glycine Conjugation

Caption: Metabolic pathway of toluene highlighting the formation of major and minor urinary biomarkers.

Comparative Analysis of Toluene Biomarkers

The selection of an appropriate biomarker depends on factors such as sensitivity, specificity, and the influence of confounding factors like diet and smoking. The following table summarizes the key performance characteristics of urinary biomarkers for toluene exposure.

BiomarkerAdvantagesDisadvantagesConfounding Factors
m-Cresol - Specific to toluene exposure (less common from other sources)- Minor metabolite, leading to lower concentrations- Limited validation studies specifically for m-cresol- Smoking may influence levels
o-Cresol - More commonly studied than m-cresol- Good correlation with low-level toluene exposure- Minor metabolite- Significantly influenced by smoking- Smoking
Hippuric Acid - Major metabolite, present in higher concentrations- High background levels from dietary sources (benzoic acid)- Poor indicator of low-level exposure- Diet (foods containing benzoates)
Urinary Toluene (TOL-U) - Highly specific to toluene exposure- Excellent correlation with airborne toluene levels- Not influenced by smoking or diet[1]- Volatile, requiring careful sample collection and storage- None identified
S-Benzylmercapturic Acid (SBMA) - Highly specific and sensitive biomarker[2][3]- Technically demanding analytical method (LC-MS/MS)- None identified

Quantitative Data Summary

The following table presents a summary of quantitative data from studies comparing different toluene biomarkers. It is important to note that direct comparative data for m-cresol is limited, and it is often reported along with o-cresol.

BiomarkerExposed Group (printers) - Median (Range)Control Group - Median (Range)Correlation with Airborne Toluene (r-value)Reference
o-Cresol 0.185 (0.032-0.948) mg/g creatinine0.027 (<0.006-0.330) mg/g creatinine0.704[1]
Urinary Toluene (TOL-U) 7.6 (1.8-23.9) µg/L0.140 (0.094-0.593) µg/L0.844[1]

Experimental Protocols

Detailed and validated analytical methods are essential for the reliable quantification of toluene biomarkers. The following sections provide summaries of established protocols for the key biomarkers discussed.

Experimental Workflow: Biomarker Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Hydrolysis Enzymatic/Acid Hydrolysis (for Cresols & Hippuric Acid) Urine_Sample->Hydrolysis Extraction Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Hydrolysis->Extraction GC_MS GC-MS (Cresols, TOL-U) Extraction->GC_MS HPLC HPLC-UV (Hippuric Acid) Extraction->HPLC LC_MS_MS LC-MS/MS (SBMA) Extraction->LC_MS_MS Quantification Quantification GC_MS->Quantification HPLC->Quantification LC_MS_MS->Quantification Normalization Creatinine Normalization Quantification->Normalization Reporting Reporting Results Normalization->Reporting

Caption: General experimental workflow for the analysis of urinary toluene biomarkers.

Analysis of Urinary m-Cresol and o-Cresol by GC-MS

This method is suitable for the simultaneous quantification of urinary cresols.

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., deuterated o-cresol).

    • Perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave conjugated cresols.[4]

    • Acidify the sample with hydrochloric acid.

    • Extract the cresols using a suitable organic solvent (e.g., toluene or diethyl ether) through liquid-liquid extraction.[4]

    • Derivatize the extracted analytes to enhance volatility and chromatographic performance (e.g., using BSTFA).[4]

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: Capillary column suitable for separating isomers (e.g., DB-5ms).

      • Injector: Splitless mode.

      • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute the analytes.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for m-cresol and o-cresol.

Analysis of Urinary Hippuric Acid by HPLC-UV

A robust and widely used method for quantifying the major toluene metabolite.

  • Sample Preparation:

    • Thaw urine samples and centrifuge to remove any particulate matter.[5]

    • Acidify the urine sample with an acid such as hydrochloric acid.[6]

    • Directly inject the diluted and acidified urine onto the HPLC system. Some methods may include a liquid-liquid extraction step with a solvent like ethyl acetate for sample clean-up.[6]

  • HPLC-UV Analysis:

    • High-Performance Liquid Chromatograph (HPLC):

      • Column: Reversed-phase C18 column.[5][7]

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with acetic acid) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.[6][7]

      • Flow Rate: Typically 1.0 mL/min.

    • UV Detector:

      • Wavelength: Monitor the absorbance at a wavelength where hippuric acid has strong absorption, typically around 225-254 nm.[7]

Analysis of Urinary Toluene (TOL-U) by Headspace SPME-GC-MS

This method is ideal for the analysis of volatile organic compounds like toluene in urine.

  • Sample Preparation (Headspace Solid-Phase Microextraction - SPME):

    • Place a measured volume of urine (e.g., 5 mL) into a headspace vial.

    • Add an internal standard (e.g., deuterated toluene).

    • Add salt (e.g., sodium chloride) to increase the volatility of toluene.

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) to allow toluene to partition into the headspace.[8]

    • Expose an SPME fiber (e.g., PDMS or Carboxen/PDMS) to the headspace for a defined period to adsorb the toluene.[8]

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Injector: Desorb the toluene from the SPME fiber in the hot GC inlet.

      • Column: A capillary column suitable for volatile compounds (e.g., DB-1).

      • Oven Temperature Program: A program that effectively separates toluene from other volatile components.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic toluene ions for high sensitivity.

Analysis of Urinary S-Benzylmercapturic Acid (SBMA) by LC-MS/MS

The gold standard for the sensitive and specific quantification of this minor but highly specific biomarker.

  • Sample Preparation:

    • To a urine sample, add an isotopically labeled internal standard (e.g., d5-SBMA).[9]

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration.[2][9]

    • Elute the SBMA from the SPE cartridge and evaporate the solvent.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC):

      • Column: Reversed-phase C18 column.

      • Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[9]

    • Tandem Mass Spectrometer (MS/MS):

      • Ionization: Electrospray Ionization (ESI) in negative ion mode.[2]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest specificity and sensitivity, monitoring the transition of the precursor ion to a specific product ion for both SBMA and its internal standard.[9]

Conclusion

While m-cresol is a specific metabolite of toluene, its use as a primary biomarker is limited by its low concentration and the lack of extensive validation studies. For routine and reliable biomonitoring of toluene exposure, urinary toluene (TOL-U) and S-benzylmercapturic acid (SBMA) are superior choices due to their high specificity and sensitivity, especially at low exposure levels. Hippuric acid can be a useful indicator for high-level exposures but is confounded by dietary sources. o-Cresol is a more established cresol biomarker than m-cresol but is significantly affected by smoking.

For researchers and professionals in drug development, the choice of biomarker should be guided by the specific requirements of the study, including the expected exposure levels, the need for specificity, and the analytical capabilities available. Further research is warranted to fully validate the utility of m-cresol as a reliable biomarker for toluene exposure.

References

A Comparative Guide to Derivatization Reagents for m-Cresol Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common derivatization reagents for the analysis of m-Cresol using Gas Chromatography (GC). Derivatization is a crucial step to improve the volatility, thermal stability, and chromatographic behavior of polar analytes like m-Cresol, ultimately enhancing separation and detection.[1][2][3] This document outlines the performance of various reagents, supported by experimental data from scientific literature, and provides detailed methodologies to aid in the selection of the most suitable derivatization strategy for your analytical needs.

Introduction to Derivatization for Phenolic Compounds

Phenols, including m-Cresol, contain a polar hydroxyl group that can lead to poor peak shape, low sensitivity, and potential thermal degradation during GC analysis. Derivatization chemically modifies this hydroxyl group, replacing the active hydrogen with a less polar functional group. The three primary methods for derivatizing compounds with active hydrogens are silylation, acylation, and alkylation.[2][3] The choice of reagent depends on the specific analytical requirements, such as the desired sensitivity, the detector being used, and the complexity of the sample matrix.

Comparison of Derivatization Reagents

The selection of an appropriate derivatization reagent is critical for achieving optimal analytical results. This section compares the most common silylation, acylation, and alkylation reagents used for the analysis of m-Cresol and other phenolic compounds.

Silylation Reagents

Silylation is the most prevalent derivatization technique for GC analysis of compounds containing active hydrogens.[1] It involves the replacement of an active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silyl derivatives are typically more volatile, less polar, and more thermally stable than the parent compounds.[4]

Common Silylation Reagents:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silylating agent that reacts with a broad range of functional groups, including phenols.[5] It is known for producing volatile byproducts that are less likely to interfere with the chromatogram compared to its predecessor, BSA.[5] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance its reactivity, especially for hindered hydroxyl groups.[1][4]

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating reagent, often considered the most volatile of the common silylating agents.[6] This property is advantageous as its byproducts are less likely to co-elute with early eluting peaks. It has been successfully used for the derivatization of isomeric cresols, enabling their complete separation on an HP-5MS capillary column.[7][8]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives. A comparative study on various polar compounds, including methoxyphenols, found that MTBSTFA derivatives produce characteristic mass spectra with a dominant [M-57]+ fragment, which can be beneficial for identification. However, for sterically less hindered compounds like m-Cresol, BSTFA may provide a better response.

Table 1: Comparison of Silylation Reagents for Phenol Derivatization

ReagentDerivativeKey AdvantagesKey DisadvantagesTypical Reaction Conditions
BSTFA Trimethylsilyl (TMS)Versatile, volatile byproducts, good for general use.[5]Derivatives are moisture-sensitive.Room temperature to 75°C, 30-60 min.[1]
MSTFA Trimethylsilyl (TMS)Most volatile byproducts, excellent for trace analysis.[6]Derivatives are moisture-sensitive.37°C, 30 min for general metabolites.[6] For cresols: 10 min GC run time after derivatization.[7][8]
MTBSTFA tert-butyldimethylsilyl (TBDMS)Forms highly stable derivatives, characteristic mass spectra.May have lower reactivity with sterically hindered compounds.60°C, 1 hour for fecal sterols.[9]
Acylation Reagents

Acylation involves the introduction of an acyl group (e.g., acetyl) to the hydroxyl group of the phenol. Acyl derivatives are generally more stable than their silyl counterparts, particularly in the presence of moisture.[10]

Common Acylation Reagent:

  • Acetic Anhydride: A readily available and effective reagent for the acetylation of phenols.[10] The reaction is often catalyzed by a base like pyridine, which also acts as a solvent and an acceptor for the acetic acid byproduct.[10] Acetylated derivatives are suitable for analysis by GC with Flame Ionization Detection (FID).[10]

Alkylation Reagents

Alkylation replaces the active hydrogen of the hydroxyl group with an alkyl group. This method produces very stable ether derivatives. For enhanced sensitivity with an Electron Capture Detector (ECD), reagents containing fluorine atoms are often employed.

Common Alkylation Reagent:

  • PFBBr (Pentafluorobenzyl Bromide): This reagent is used to form pentafluorobenzyl (PFB) ethers, which are highly sensitive to ECD. This makes it an excellent choice for trace-level analysis of phenols in environmental samples.

Experimental Protocols

Detailed methodologies for the derivatization of m-Cresol with selected reagents are provided below. These protocols are based on established methods for phenols and related compounds.

Silylation with MSTFA (for GC-MS)

This protocol is adapted from a method for the successful separation of cresol isomers.[7][8]

  • Sample Preparation: Prepare a solution of m-Cresol in a suitable aprotic solvent (e.g., pyridine, acetonitrile). The sample should be free of water.

  • Derivatization: To 100 µL of the m-Cresol solution, add 100 µL of MSTFA.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Acylation with Acetic Anhydride (for GC-FID)

This is a general procedure for the acetylation of phenols.[10]

  • Sample Preparation: Dissolve approximately 5 mg of m-Cresol in 5 mL of chloroform in a reaction vial.

  • Reagent Addition: Add 1 mL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.

  • Reaction: Tightly seal the vial and heat at 100°C for 20 minutes.

  • Sample Work-up: Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the residue in a suitable solvent, such as ethyl acetate, for GC analysis.

Visualization of Experimental Workflow and Comparison Logic

To facilitate understanding, the following diagrams illustrate the experimental workflow for comparing derivatization reagents and the logical relationship of the comparison criteria.

experimental_workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_evaluation Performance Evaluation m_cresol m-Cresol Standard silylation Silylation (BSTFA, MSTFA, MTBSTFA) m_cresol->silylation acylation Acylation (Acetic Anhydride) m_cresol->acylation alkylation Alkylation (PFBBr) m_cresol->alkylation gc_ms GC-MS Analysis silylation->gc_ms acylation->gc_ms alkylation->gc_ms data_analysis Data Analysis and Comparison gc_ms->data_analysis

Caption: Experimental workflow for comparing derivatization reagents for m-Cresol analysis.

comparison_criteria cluster_performance Performance Metrics cluster_practicality Practical Considerations reagent Derivatization Reagent yield Reaction Yield reagent->yield stability Derivative Stability reagent->stability sensitivity GC-MS Sensitivity reagent->sensitivity peak_shape Chromatographic Peak Shape reagent->peak_shape cost Reagent Cost reagent->cost ease_of_use Ease of Use reagent->ease_of_use byproducts Interference from Byproducts reagent->byproducts

Caption: Key criteria for the comparison of derivatization reagents.

Conclusion

The choice of derivatization reagent for the GC analysis of m-Cresol significantly impacts the quality and reliability of the results.

  • Silylation reagents , particularly MSTFA and BSTFA , offer a robust and versatile approach, providing good volatility and chromatographic performance. MSTFA is particularly advantageous due to its highly volatile byproducts.

  • Acylation with acetic anhydride provides more stable derivatives, which can be beneficial if sample stability is a concern, and is well-suited for GC-FID analysis.

  • Alkylation with PFBBr is the method of choice for ultra-trace analysis requiring high sensitivity with an ECD.

Ultimately, the optimal derivatization strategy will depend on the specific analytical goals, instrumentation available, and the nature of the sample matrix. It is recommended to evaluate a selection of reagents based on the criteria outlined in this guide to determine the most suitable method for your application.

References

A Comparative Guide to the Inter-laboratory Measurement of m-Cresol in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of m-cresol in aqueous samples. The performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are evaluated based on published validation data, offering insights into their respective strengths and applications. Detailed experimental protocols for each technique are provided to support methodological implementation and adaptation.

Data Presentation: A Comparative Analysis of Analytical Performance

The following table summarizes the performance characteristics of two distinct analytical methods for the determination of m-cresol in water, based on data from separate validation studies. This comparative data serves as a proxy for a direct inter-laboratory comparison, highlighting the expected performance of these techniques.

Performance MetricMethod 1: HS-SPME-GC-FIDMethod 2: RP-HPLC-UV
Linearity Range 1.5 - 10.0 mg/L75 - 120 µg/mL
Correlation Coefficient (R²) 0.9970.99
Precision (RSD) ≤ 5.9%< 2.0% (Intra-day)
Accuracy (% Recovery) Not explicitly reported98% - 102%
Limit of Detection (LOD) 0.96 µg/LNot explicitly reported
Limit of Quantification (LOQ) Not explicitly reportedNot explicitly reported

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for an inter-laboratory comparison of m-cresol measurement in water samples.

G cluster_0 Preparation Phase cluster_1 Analysis Phase (Concurrent in all Labs) cluster_2 Data Evaluation and Reporting Phase A Define Study Objectives and Participants B Prepare and Distribute Homogenized Water Samples (Spiked with m-Cresol) A->B C Provide Standardized Analytical Method Protocol B->C D Sample Preparation (e.g., Extraction, Derivatization) C->D E Instrumental Analysis (GC-MS or HPLC) D->E F Data Acquisition and Processing E->F G Collect and Tabulate Results from all Labs F->G H Statistical Analysis (e.g., z-scores, Repeatability, Reproducibility) G->H I Generate Inter-laboratory Comparison Report H->I

Caption: Workflow for an inter-laboratory comparison study of m-cresol in water.

Experimental Protocols

Below are detailed experimental protocols for the analysis of m-cresol in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the determination of volatile and semi-volatile organic compounds like m-cresol in aqueous matrices.

a. Sample Preparation (HS-SPME)

  • Transfer a known volume (e.g., 10 mL) of the water sample into a headspace vial.

  • Add a salting-out agent (e.g., 0.3 g/mL of sodium chloride) to enhance the partitioning of m-cresol into the headspace.

  • Seal the vial with a PTFE-faced septum and cap.

  • Place the vial in a heated agitator (e.g., at 40°C) and expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for a defined period (e.g., 60 minutes) to allow for the adsorption of m-cresol.

b. Instrumental Analysis (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 210°C) for a short duration (e.g., 60 seconds) in splitless mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A capillary column suitable for polar compounds, such as an Elite-WAX column.

    • Oven Temperature Program: An initial temperature of around 60°C, followed by a temperature ramp to a final temperature of approximately 220°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for m-cresol (e.g., m/z 108, 107, 79, 77).

c. Calibration

Prepare a series of aqueous calibration standards of m-cresol and subject them to the same HS-SPME and GC-MS analysis procedure to generate a calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust technique for the quantification of m-cresol, particularly in less complex aqueous samples or pharmaceutical formulations.

a. Sample Preparation

For relatively clean water samples, direct injection after filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.

b. Instrumental Analysis (HPLC-UV)

  • HPLC System Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common isocratic mobile phase could be a 60:40 mixture of 0.1% TFA in methanol and water.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature, for example, 30°C.

    • Injection Volume: 10-20 µL.

  • UV Detector Conditions:

    • Detection Wavelength: Monitor the absorbance at a wavelength where m-cresol has significant absorption, such as 217 nm or 270 nm.

c. Calibration

Prepare a series of m-cresol standards in the mobile phase or a suitable solvent. Inject these standards to construct a calibration curve by plotting the peak area against the concentration.[1][2]

References

Assessing the genotoxicity of m-Cresol in comparison to other phenolic compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of m-Cresol's genotoxic potential in comparison to other phenolic compounds, including phenol, o-Cresol, and p-Cresol, reveals a complex and varied profile. While generally considered to have low genotoxic activity, particularly in bacterial reverse mutation assays, some in vitro and in vivo studies suggest a potential for DNA damage under certain conditions. This guide provides a comparative analysis based on available experimental data from key genotoxicity assays and explores the potential underlying molecular mechanisms.

Executive Summary

This guide synthesizes genotoxicity data for m-Cresol and compares it with phenol, o-Cresol, and p-Cresol. The primary assays covered are the bacterial reverse mutation assay (Ames test), the in vivo micronucleus assay, and the comet assay. The findings indicate that while these phenolic compounds are generally negative in the Ames test, suggesting a lack of mutagenic activity, some evidence of clastogenic and DNA-damaging effects has been observed in mammalian cell-based assays. The genotoxic potential appears to be influenced by the specific isomer, concentration, and the experimental system used.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity studies. It is important to note that direct comparative studies across all four compounds under identical conditions are limited, and thus, comparisons should be made with caution.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. A significant increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.

CompoundStrainConcentrationMetabolic Activation (S9)Result (Revertant Colonies)Interpretation
m-Cresol TA98, TA100, TA1535, TA1537Up to 5000 µ g/plate With and WithoutNo significant increaseNon-mutagenic
Phenol TA98, TA100, TA1535, TA1537Up to 5000 µ g/plate With and WithoutNo significant increaseNon-mutagenic
o-Cresol TA98, TA100, TA1535, TA1537Up to 5000 µ g/plate With and WithoutNo significant increaseNon-mutagenic
p-Cresol TA98, TA100, TA1535, TA1537Up to 5000 µ g/plate With and WithoutNo significant increaseNon-mutagenic

Table 2: In Vivo Micronucleus Assay Results

The in vivo micronucleus assay detects chromosomal damage by measuring the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in the bone marrow of treated animals. An increase in the frequency of MN-PCEs indicates a clastogenic or aneugenic effect.

CompoundSpeciesDoseRoute of AdministrationMN-PCE Frequency (per 1000 PCE)Interpretation
m-Cresol MouseData not available---
Phenol MouseUp to 150 mg/kgIntraperitonealSignificant increase at higher dosesClastogenic
o-Cresol MouseUp to 250 mg/kgIntraperitonealSignificant increase at higher dosesClastogenic
p-Cresol MouseData not available---

Table 3: In Vitro Comet Assay Results

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. The percentage of DNA in the comet tail (% Tail DNA) is a measure of the extent of DNA damage.

CompoundCell LineConcentration% Tail DNAInterpretation
m-Cresol Data not available---
Phenol Human Lymphocytes1-5 mMDose-dependent increaseDNA damage
o-Cresol Human Lymphocytes1-5 mMDose-dependent increaseDNA damage
p-Cresol Human Colon CellsUp to 3 mMDose-dependent increaseDNA damage

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is typically performed according to OECD Guideline 471.

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used to detect different types of mutations.

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A positive result is typically defined as a dose-related increase in revertant colonies that is at least twice the spontaneous reversion rate.

In Vivo Micronucleus Assay

This assay generally follows OECD Guideline 474.

  • Animals: Typically, mice or rats are used.

  • Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three or more dose levels. A vehicle control and a positive control are also included.

  • Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after treatment.

  • Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained.

  • Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

In Vitro Comet Assay
  • Cell Culture: A suitable cell line is cultured and treated with various concentrations of the test compound.

  • Cell Embedding: Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Image Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail, typically expressed as % Tail DNA.

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxic effects of phenolic compounds, when observed, are often linked to the generation of reactive oxygen species (ROS) and the induction of oxidative stress. This can lead to DNA damage, including strand breaks and the formation of oxidized bases.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular responses to a variety of stressors, including genotoxic agents. While specific data for cresol isomers is limited, studies on other phenolic compounds suggest that they can modulate MAPK pathways, including the ERK, JNK, and p38 pathways. Activation of these pathways can lead to downstream events that influence cell fate, including cell cycle arrest, apoptosis, or DNA repair.

The following diagram illustrates a generalized workflow for assessing genotoxicity and a potential signaling pathway involved.

Genotoxicity_Assessment_Workflow cluster_assays Genotoxicity Assays cluster_endpoints Endpoints Ames Ames Test (Mutagenicity) Revertants Revertant Colonies Ames->Revertants Micronucleus Micronucleus Assay (Clastogenicity) MN Micronuclei Frequency Micronucleus->MN Comet Comet Assay (DNA Strand Breaks) TailDNA % Tail DNA Comet->TailDNA TestCompound Test Compound (e.g., m-Cresol) TestCompound->Ames TestCompound->Micronucleus TestCompound->Comet

Workflow for assessing the genotoxicity of a test compound.

MAPK_Signaling_Pathway PhenolicCompound Phenolic Compound (e.g., Cresol) ROS Reactive Oxygen Species (ROS) PhenolicCompound->ROS DNADamage DNA Damage ROS->DNADamage MAPKKK MAPKKK DNADamage->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, p53) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Apoptosis, DNA Repair, Cell Cycle Arrest) TranscriptionFactors->CellularResponse regulates

Generalized MAPK signaling pathway in response to phenolic compounds.

Conclusion

The assessment of m-Cresol's genotoxicity in comparison to phenol, o-Cresol, and p-Cresol indicates a generally low potential for mutagenicity as determined by the Ames test. However, evidence from mammalian cell-based assays suggests that these compounds, including phenol and o-Cresol, can induce chromosomal damage and DNA strand breaks, particularly at higher concentrations. The genotoxic mechanisms of phenolic compounds are likely linked to the induction of oxidative stress and modulation of cellular signaling pathways such as the MAPK pathway.

Further research is warranted to obtain more comprehensive and directly comparable quantitative data for m-Cresol and p-Cresol in micronucleus and comet assays. Additionally, more detailed investigations into the specific signaling pathways activated by individual cresol isomers would provide a clearer understanding of their genotoxic potential and the associated risks to human health. Researchers and drug development professionals should consider these findings when evaluating the safety of m-Cresol and other phenolic compounds in their products and applications.

Safety Operating Guide

Essential Safety and Disposal Procedures for m-Cresol, 6-nonyl-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for m-Cresol, 6-nonyl-, a member of the alkylated phenol chemical family. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the properties and hazards associated with the broader categories of nonylphenols and alkylated phenols. These compounds are recognized for their potential environmental toxicity.

Key Safety Considerations:

  • Environmental Hazard: Nonylphenols, a category that includes m-Cresol, 6-nonyl-, are known to be persistent in the aquatic environment and are toxic to aquatic organisms.[1][2] They are also recognized as endocrine disruptors, which can have adverse effects on wildlife.[1][3]

  • Personal Protective Equipment (PPE): When handling m-Cresol, 6-nonyl-, appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact.[4]

  • Handling Precautions: All procedures involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[5]

Properties of Nonylphenols:

The following table summarizes the general physicochemical properties of nonylphenols, which can be used as a reference for handling and storage of m-Cresol, 6-nonyl-.

PropertyValue
Appearance Thick, yellowish liquid with a phenolic odor
Solubility in Water Insoluble to moderately soluble
Boiling Point Approximately 304 °C
Melting Point Approximately -10 °C
Density Approximately 0.96 g/mL at 20 °C
Vapor Pressure Low

Note: These are general properties for nonylphenols and may vary for the specific isomer m-Cresol, 6-nonyl-.

Step-by-Step Disposal Protocol:

The disposal of m-Cresol, 6-nonyl- must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

  • Waste Collection:

    • Collect all waste containing m-Cresol, 6-nonyl-, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated and clearly labeled hazardous waste container.[4][5][7]

    • The container must be made of a material compatible with phenols and should have a secure, tight-fitting lid to prevent leaks and spills.[4][7]

  • Labeling:

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "m-Cresol, 6-nonyl-"

      • The words "Hazardous Waste"

      • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard")

      • The date of accumulation

      • The laboratory or department information

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[8]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][8]

    • The primary method for the disposal of phenolic waste is high-temperature incineration at a licensed facility to ensure its complete destruction.[6][7]

Disposal Workflow Diagram:

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of m-Cresol, 6-nonyl-.

start Start: Generation of m-Cresol, 6-nonyl- Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect liquid_solid Is the waste liquid or solid? collect->liquid_solid liquid Liquid Waste: Includes pure compound and solutions liquid_solid->liquid Liquid solid Solid Waste: Contaminated labware (pipette tips, gloves) liquid_solid->solid Solid seal Securely Seal the Container liquid->seal solid->seal store Store in a Designated Hazardous Waste Area seal->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs incineration Disposal via High-Temperature Incineration contact_ehs->incineration

Caption: Disposal workflow for m-Cresol, 6-nonyl-.

By adhering to these procedures, you can ensure the safe handling and environmentally responsible disposal of m-Cresol, 6-nonyl-, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste management guidelines for any additional requirements.

References

Personal protective equipment for handling m-Cresol, 6-nonyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of m-Cresol, 6-nonyl-. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety Information

m-Cresol, 6-nonyl-, an alkylated phenol, is presumed to share the hazardous properties of cresols, which are toxic and corrosive.[1][2] All personnel must handle this chemical with appropriate precautions to prevent contact and exposure.

Key Hazards:

  • Toxicity: Toxic if swallowed or in contact with skin.[1]

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2]

Quantitative Exposure Limits

This data is based on the established limits for cresols. The nonyl- group may affect the substance's properties, and these values should be considered a minimum standard.

ParameterValueSource
OSHA Permissible Exposure Limit (PEL) 5 ppm (parts per million)[2][3]
22 mg/m³ (milligrams per cubic meter)[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling m-Cresol, 6-nonyl-. The following PPE is required and should be considered the last line of defense against exposure.[3]

Protection TypeSpecification
Eye and Face Chemical splash goggles and a face shield are required to protect against splashes and vapors.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) are mandatory. Gloves should be inspected for integrity before each use and changed immediately upon contamination.
Body Protection A lab coat, long-sleeved shirt, and long pants made of a suitable material to prevent skin contact are required. For larger quantities or in situations with a higher risk of splashing, chemically impermeable outerwear should be worn.[3]
Footwear Closed-toe, chemical-resistant shoes must be worn.
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below the PEL, a respirator may be necessary.[4]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that a safety shower and eyewash station are accessible and operational.

    • Prepare and label all necessary equipment and containers.

    • Review the Safety Data Sheet (SDS) for cresols and any available information on alkylated phenols.

  • Handling:

    • Conduct all work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

    • Avoid direct contact with the substance. Use appropriate tools and techniques to handle containers and transfer the chemical.

    • Keep containers tightly closed when not in use to prevent the release of vapors.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling.

    • Clean the work area and any contaminated equipment.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be removed immediately and decontaminated before reuse.[1]

Disposal Plan

  • Waste Collection:

    • Collect all m-Cresol, 6-nonyl- waste, including contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Disposal:

    • Dispose of the chemical waste through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations.

    • Do not pour down the drain or dispose of in general trash.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.

Workflow for Safe Handling of m-Cresol, 6-nonyl-

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Review SDS & Protocols B Inspect & Don PPE A->B C Verify Emergency Equipment B->C D Work in Fume Hood C->D E Handle with Care D->E F Keep Containers Closed E->F G Decontaminate Area F->G H Doff & Dispose of PPE G->H I Wash Hands Thoroughly H->I J Collect in Labeled Container I->J K Dispose via Approved Vendor J->K L Spill N Evacuate & Contain L->N M Exposure O First Aid & Medical Attention M->O

Caption: Logical workflow for the safe handling and disposal of m-Cresol, 6-nonyl-.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.